D-Iditol
Beschreibung
This compound has been reported in Stypopodium flabelliforme and Stypopodium schimperi with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-ZXXMMSQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336594, DTXSID401336595 | |
| Record name | DL-Iditol | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to cream-colored solid; [Acros Organics MSDS] | |
| Record name | Iditol | |
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CAS No. |
25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 | |
| Record name | D-Iditol | |
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| Record name | DL-Iditol | |
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| Record name | Iditol, DL- | |
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| Record name | Iditol, D- | |
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| Record name | IDITOL, D- | |
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| Record name | IDITOL, DL- | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of D-Iditol
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Iditol, a six-carbon sugar alcohol (polyol), is a versatile molecule with increasing significance in various scientific and industrial sectors. As a stereoisomer of the more common sorbitol and mannitol, this compound possesses unique structural characteristics that translate into distinct physicochemical properties. These properties are fundamental to its application in pharmaceutical formulations, biochemical research, and as a chiral building block in chemical synthesis. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed data, experimental considerations, and logical workflows to support its practical application in research and development.
Physicochemical Properties of this compound
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in various applications. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₆ | [1][2][3][4] |
| Molecular Weight | 182.17 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder or colorless high viscous liquid | [1][5][6] |
| Melting Point | 74-78 °C | [1][5][7] |
| Boiling Point | 230 °C (Predicted); 494.9 °C at 760 mmHg | [1][2][8] |
| Density | 1.596 g/cm³ (Predicted) | [2][8] |
| Solubility | - Water: Soluble (87.5 mg/mL; 5 mg/mL) - Ethanol: Insoluble - Dimethylformamide (DMF): 1 mg/mL - Dimethyl Sulfoxide (DMSO): 2 mg/mL - Phosphate-Buffered Saline (PBS, pH 7.2): 5 mg/mL | [2][6][8][9][10] |
| Optical Rotation | [α]20/D = +2° to +5° (c=1 in H₂O) | [1][5][7] |
| pKa | 13.14 ± 0.20 (Predicted) | [2][8] |
| Hydrogen Bond Donor Count | 6 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 5 | [2] |
Experimental Considerations and Methodologies
The accurate determination of the physicochemical properties of this compound is essential for its quality control and application. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard methods for polyol analysis are applicable.
General Experimental Workflow for Physicochemical Characterization of this compound
The following diagram illustrates a general workflow for the characterization of this compound's physicochemical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 25878-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. adipogen.com [adipogen.com]
- 7. This compound | 25878-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 25878-23-3 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Structure and Stereochemistry of D-Iditol
This guide provides a comprehensive overview of the structural and stereochemical properties of D-iditol, tailored for researchers, scientists, and professionals in drug development. It includes detailed structural representations, physicochemical data, experimental protocols, and its role in biological pathways.
Introduction
This compound is a naturally occurring sugar alcohol (or alditol) with the chemical formula C₆H₁₄O₆. As a hexitol, it possesses six carbon atoms and six hydroxyl groups. It is the D-enantiomer of iditol and is of interest in various biochemical and pharmaceutical contexts. Notably, this compound is known to accumulate in individuals with galactokinase deficiency and has been investigated for its potential as an enzyme inhibitor.[1][2] This document will delve into the core aspects of its molecular architecture and chemical behavior.
Structure and Stereochemistry
The structure of this compound is defined by the specific spatial arrangement of its hydroxyl groups along the six-carbon chain. This arrangement dictates its physical and biological properties.
Fischer Projection
The Fischer projection is a two-dimensional representation of a chiral molecule. For this compound, the hydroxyl groups on the chiral carbons (C2, C3, C4, and C5) are arranged as follows:
The "D" designation refers to the configuration of the hydroxyl group on the highest-numbered chiral carbon (C5) being on the right side in the Fischer projection, analogous to D-glyceraldehyde. The stereochemical configuration of the chiral centers in this compound is (2R, 3S, 4S, 5R).
Chair Conformation
In solution, the flexible carbon chain of this compound can adopt various conformations. The most stable conformation for the carbon backbone is a staggered arrangement, often depicted in a sawhorse or Newman projection. As an acyclic molecule, it does not have a persistent chair conformation like cyclic sugars. However, to minimize steric strain, the carbon chain will adopt a zig-zag conformation with hydroxyl groups positioned to reduce gauche interactions.
A representation of a stable, extended conformation can be visualized as follows:
Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₆ | [3][4] |
| Molecular Weight | 182.17 g/mol | [4] |
| CAS Number | 25878-23-3 | [2] |
| Melting Point | 74-78 °C | [4] |
| Boiling Point | 230 °C | [4] |
| Water Solubility | Soluble | [5] |
| Specific Rotation [α]20/D | +2 to +5° (c=1 in H₂O) | [4] |
Experimental Protocols
Synthesis of this compound from D-Sorbose
A common method for the synthesis of this compound is the reduction of D-sorbose. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like sodium borohydride (NaBH₄).
Principle: The ketone group at the C2 position of D-sorbose is reduced to a secondary alcohol, yielding a mixture of D-glucitol (sorbitol) and this compound.
Detailed Methodology:
-
Dissolution: Dissolve D-sorbose in an appropriate solvent, such as water or ethanol.
-
Reduction:
-
Catalytic Hydrogenation: Transfer the solution to a high-pressure reactor. Add a catalyst, such as Raney nickel or palladium on carbon. Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction progress can be monitored by measuring hydrogen uptake.
-
Chemical Reduction: Cool the D-sorbose solution in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) portion-wise while stirring. Maintain the temperature below 10 °C.
-
-
Quenching: After the reaction is complete (as determined by TLC or HPLC), carefully quench the reaction. For NaBH₄ reduction, this is typically done by the slow addition of an acid (e.g., acetic acid) until the effervescence ceases.
-
Purification: The resulting mixture of D-glucitol and this compound can be separated by chromatographic techniques, such as column chromatography on silica gel or by fractional crystallization.
Biological Significance
Role in Galactose Metabolism and Galactokinase Deficiency
In normal galactose metabolism (the Leloir pathway), galactose is converted to glucose-6-phosphate. However, in galactokinase deficiency, the first step of this pathway is blocked. This leads to an accumulation of galactose, which can then be shunted into an alternative pathway where aldose reductase reduces it to galactitol. The accumulation of galactitol is a key factor in the pathology of this disorder. This compound can also be formed through related metabolic pathways.[1][2]
Enzyme Inhibition
This compound has been shown to be an inhibitor of certain enzymes, such as glucosidase I.[3] Glucosidases are involved in the processing of N-linked glycoproteins. The inhibition of these enzymes can have significant effects on cellular processes. The inhibitory action is likely due to the structural similarity of this compound to the natural substrates of these enzymes, allowing it to bind to the active site and block its function.
References
The Enigmatic Presence of D-Iditol in the Fungal Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Iditol, a C2-epimer of D-sorbitol, is a sugar alcohol with limited but notable occurrences in the biological world. Within the fungal kingdom, its presence has been primarily documented in specific yeast species, where it is synthesized through the reduction of D-sorbose. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound in fungi. It delves into the known biosynthetic pathways, presents available quantitative data, and outlines detailed experimental protocols for its extraction, identification, and quantification. This document aims to serve as a valuable resource for researchers in mycology, metabolic engineering, and drug discovery who are interested in the unique metabolic capabilities of fungi and the potential applications of their specialized metabolites.
Introduction
Polyols, or sugar alcohols, are a class of polyhydric alcohols that are widespread in nature, playing crucial roles in various physiological processes in plants, animals, and microorganisms. In fungi, polyols such as mannitol, arabitol, and erythritol are well-studied and known to function as carbon storage reserves, osmolytes for stress protection, and as sinks for reducing power. This compound, however, represents a less commonly encountered fungal polyol. Its identification has been primarily associated with the yeast genus Rhodotorula, where it is produced via the biotransformation of D-sorbose[1]. Understanding the nuances of this compound's biosynthesis and metabolism in fungi can provide insights into the metabolic diversity of these organisms and may open avenues for novel biotechnological applications, given its potential as a chiral building block in chemical synthesis.
Natural Occurrence and Biosynthesis of this compound in Fungi
The most well-documented instance of this compound production in fungi is by the yeast Rhodotorula rubra strain RY10, which was isolated from miso paste[1]. This yeast has demonstrated the ability to convert D-sorbose into this compound. While the natural intracellular or extracellular concentrations of this compound in this or other fungi are not extensively reported, the conversion efficiency from D-sorbose has been quantified.
Biosynthetic Pathway
The biosynthesis of this compound in Rhodotorula rubra is understood to proceed via the reduction of D-sorbose. This reaction is catalyzed by a reductase enzyme, likely a D-sorbose reductase or a related polyol dehydrogenase with activity towards D-sorbose. While the specific enzyme from Rhodotorula rubra has not been isolated and characterized in the available literature, analogous enzymes such as L-sorbose reductase, which converts L-sorbose to D-sorbitol, have been identified in other yeasts like Candida albicans[2].
The broader metabolic pathway leading to this compound from central carbon metabolism is not fully elucidated. A plausible hypothetical pathway, based on known polyol biosynthetic routes in fungi, would involve the following steps:
-
Isomerization: Fructose-6-phosphate, an intermediate of glycolysis, is a likely precursor.
-
Dephosphorylation: A phosphatase would convert a ketose-phosphate to the free ketose, D-sorbose.
-
Reduction: A D-sorbose reductase, utilizing NADH or NADPH as a cofactor, would then reduce D-sorbose to this compound.
Below is a diagram illustrating this proposed biosynthetic pathway.
Quantitative Data on this compound Production
Quantitative data on the natural abundance of this compound in fungi is scarce. However, the production of this compound from D-sorbose by washed cells of Rhodotorula rubra RY10 has been reported. The conversion ratios at different initial D-sorbose concentrations are summarized in the table below.
| Initial D-Sorbose Concentration (%) | Final Conversion Ratio to this compound (%) | Reference |
| 1.0 | 82.7 | [1] |
| 2.0 | 95.0 | [1] |
| 3.0 | 93.7 | [1] |
| 5.0 | 78.0 | [1] |
Table 1: Conversion of D-Sorbose to this compound by Rhodotorula rubra RY10.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and quantification of this compound from fungal cultures. These protocols are based on established methods for polyol analysis.
Extraction of Intracellular Polyols
This protocol is designed for the extraction of water-soluble metabolites, including this compound, from yeast cells.
Materials:
-
Fungal cell culture
-
Centrifuge and centrifuge tubes
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Chloroform/Methanol/Water extraction solvent (1:3:1 v/v/v), pre-chilled to -20°C
-
Vortex mixer
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Harvest fungal cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold sterile distilled water to remove extracellular metabolites.
-
Quickly freeze the cell pellet in liquid nitrogen to quench metabolic activity.
-
Grind the frozen cell pellet to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered cells to a pre-weighed tube and add the pre-chilled chloroform/methanol/water extraction solvent. A ratio of 1 mL of solvent per 50-100 mg of cell wet weight is recommended.
-
Vortex the mixture vigorously for 1 minute, followed by incubation at -20°C for 30 minutes with intermittent vortexing.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (the polar metabolite extract) to a new tube.
-
Dry the extract completely using a lyophilizer or a vacuum concentrator.
-
Resuspend the dried extract in a known volume of ultrapure water or the initial mobile phase for chromatographic analysis.
Analysis by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a common and robust method for the analysis of non-UV absorbing compounds like polyols.
Instrumentation and Columns:
-
HPLC system with a refractive index detector (RID).
-
A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 (Pb2+ cation exchange column) or an amine-based column (e.g., Shodex Asahipak NH2P-50)[3].
Chromatographic Conditions (Example using a Pb2+ column):
-
Mobile Phase: Ultrapure water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 10-20 µL.
-
Detector Temperature: Maintained at a stable temperature, typically 35-40°C.
Procedure:
-
Prepare standard solutions of this compound at a range of concentrations (e.g., 0.1 to 5 mg/mL) in ultrapure water.
-
Filter the prepared fungal extract and standard solutions through a 0.22 µm syringe filter before injection.
-
Inject the standards to generate a calibration curve based on peak area versus concentration.
-
Inject the fungal extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the identification and quantification of polyols, but requires a derivatization step to increase their volatility.
4.3.1. Derivatization Protocol (Acetylation)
Materials:
-
Dried fungal extract
-
Pyridine
-
Acetic anhydride
-
Heating block or water bath at 90°C
-
Nitrogen gas stream
-
Ethyl acetate or dichloromethane for reconstitution
Procedure:
-
Ensure the fungal extract is completely dry.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried extract.
-
Seal the reaction vial tightly and heat at 90°C for 20-30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the pyridine and excess acetic anhydride to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a known volume of ethyl acetate or dichloromethane for GC-MS analysis.
4.3.2. GC-MS Conditions (Example):
-
GC Column: A mid-polarity column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
Procedure:
-
Prepare and derivatize this compound standards in the same manner as the samples.
-
Inject the derivatized standards to determine the retention time and mass spectrum of the this compound acetate derivative.
-
Inject the derivatized fungal extract.
-
Identify the this compound derivative peak by its retention time and by comparing its mass spectrum to the standard and/or a mass spectral library.
-
Quantify using a calibration curve generated from the derivatized standards.
Conclusion and Future Perspectives
The natural occurrence of this compound in fungi appears to be a specialized metabolic trait, with Rhodotorula rubra being the primary example to date. The biosynthetic pathway likely involves the reduction of D-sorbose by a specific reductase. While quantitative data on its natural abundance is limited, the high conversion efficiency from D-sorbose suggests a robust enzymatic system in this yeast. The provided experimental protocols offer a solid foundation for researchers to investigate the presence and quantity of this compound in other fungal species.
Future research should focus on several key areas:
-
Screening for this compound Producers: A broader screening of fungal species, particularly within the Rhodotorula genus and other related yeasts, using the described analytical methods could reveal more producers of this compound.
-
Enzyme Characterization: The isolation, purification, and characterization of the D-sorbose reductase from Rhodotorula rubra would provide definitive evidence for the biosynthetic pathway and enable its use in biocatalytic applications.
-
Metabolic Engineering: Understanding the complete metabolic pathway could allow for the engineering of fungal strains for the overproduction of this compound from inexpensive carbon sources.
-
Functional Role: Investigating the physiological role of this compound in fungi, such as its potential involvement in stress response or as a specific carbon storage molecule, would enhance our understanding of fungal metabolism.
This technical guide serves as a starting point for further exploration into the fascinating and underexplored area of this compound metabolism in fungi.
References
- 1. Evaluation of extraction protocols for simultaneous polar and non-polar yeast metabolite analysis using multivariate projection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
D-Iditol as a Fungal Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Iditol, a six-carbon sugar alcohol, is an intriguing fungal metabolite with potential physiological significance and biotechnological applications. As a member of the polyol family, this compound plays a role in various metabolic processes within fungi, including carbon storage, osmoregulation, and as an intermediate in specific catabolic pathways. This technical guide provides an in-depth exploration of this compound as a fungal metabolite, focusing on its biosynthesis, degradation, and the enzymes involved. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of the core metabolic pathways.
Quantitative Data on Polyol Production in Fungi
The concentration of polyols, including iditol isomers, within fungal cells is highly dependent on the species, growth conditions, and the availability of specific carbon sources. The following tables summarize key quantitative data on polyol production in various fungi, providing a comparative overview for researchers.
| Fungal Species | Polyol | Concentration | Growth Conditions | Reference |
| Candida intermedia | L-Iditol | 50 g/L | From 150 g/L L-sorbose, 5-day fermentation | [1][2] |
| Aspergillus niger | Mannitol | 10-15% of conidiospore dry weight | Standard culture conditions | [3] |
| Aspergillus niger | Polyols (total) | Up to 22% of consumed carbon | Oxygen-limited conditions | [4] |
| Beauveria bassiana | Mannitol | Up to 39 mg/g of conidia | Optimal growth at pH 5-8, 20-35°C | [5][6] |
| Metarhizium anisopliae | Mannitol | Up to 134 mg/g of conidia | Optimal growth at pH 5-8, 20-35°C | [5][6] |
| Paecilomyces farinosus | Mannitol | Up to 61 mg/g of conidia | Optimal growth at pH 5-8, 20-35°C | [5][6] |
| Penicillium scabrosum | Mannitol | 40 g/L | 10 days growth in 150 g/L sucrose | [7] |
Table 1: Quantitative Production of Iditol and Related Polyols in Various Fungi. This table highlights the significant variability in polyol production across different fungal species and the impact of substrate and environmental conditions.
| Environmental Factor | Fungal Species | Polyol(s) Affected | Observed Effect | Reference |
| Temperature | Beauveria bassiana, Paecilomyces farinosus | Mannitol, Trehalose, other polyols | Decreased accumulation above 25°C and below 14°C | [8] |
| pH | Paecilomyces farinosus | Glycerol, Erythritol | Increased accumulation at pH 2.9 | [8] |
| Culture Age | Beauveria bassiana, Metarhizium anisopliae, Paecilomyces farinosus | Mannitol | Content greatest at specific time intervals (e.g., 7-25 days for B. bassiana) | [8] |
| Oxygen Availability | Aspergillus niger | Mannitol | Production increased under oxygen limitation | [4] |
| Carbon Source | Aspergillus niger | Erythritol, Xylitol, Arabitol | Produced as carbon storage compounds from glucose or xylose | [4] |
| Nitrogen Source | Aspergillus niger | Polyol pattern | Strongly influences the type and concentration of polyols produced | [4] |
Table 2: Influence of Environmental Factors on Polyol Content in Fungi. This table illustrates the dynamic nature of polyol metabolism in response to external stimuli, which is a critical consideration for both fundamental research and biotechnological production.
Metabolic Pathways Involving this compound
This compound is primarily involved in the fungal oxido-reductive pathway for the catabolism of D-galactose and is closely linked to the metabolism of other key sugars like D-fructose and D-sorbitol. The key enzymes in these pathways are NAD(P)+-dependent dehydrogenases.
This compound Biosynthesis and Degradation
The biosynthesis of this compound in many fungi is linked to the metabolism of D-fructose and D-sorbose. The degradation of this compound can lead to the formation of D-sorbose, which can then enter central carbon metabolism.
Role in D-Galactose Catabolism
In filamentous fungi such as Aspergillus niger, an alternative to the Leloir pathway for D-galactose catabolism exists, known as the oxido-reductive pathway. In this pathway, D-galactose is converted to galactitol, which can then be metabolized through a series of steps that may involve D-sorbitol and potentially this compound as intermediates before entering glycolysis as D-fructose-6-phosphate. The enzyme L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) plays a crucial role in the interconversion of these polyols.[9]
Experimental Protocols
Extraction of Intracellular Polyols from Fungal Mycelium
This protocol is a synthesis of methodologies for the extraction of small polar metabolites from filamentous fungi.[10]
Materials:
-
Fungal mycelium (fresh or lyophilized)
-
Liquid nitrogen
-
Cold methanol (-30°C)
-
Cold chloroform (-30°C)
-
Cold deionized water (4°C)
-
Internal standards (e.g., ribitol, nonadecanoic acid methyl ester)
-
Centrifuge tubes (brown glass recommended)
-
Sonicator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Harvesting and Quenching: Harvest fungal mycelium by filtration. Immediately quench metabolic activity by flash-freezing the mycelium in liquid nitrogen.
-
Homogenization: Grind the frozen mycelium to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction (Methanol-based): a. Weigh approximately 30 mg of powdered mycelium into a pre-weighed, pre-chilled centrifuge tube. b. Add internal standards (e.g., 50 µL of 0.2 mg/mL ribitol). c. Add 1.5 mL of cold methanol (-30°C). d. Vigorously mix the suspension. e. Sonicate the sample for a recommended duration (e.g., 15 minutes) in a cold bath. f. Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. g. Carefully collect the supernatant containing the extracted metabolites.
-
Extraction (Biphasic - Methanol/Chloroform/Water): a. To the powdered mycelium with internal standards, add 1.5 mL of cold methanol, 0.75 mL of cold chloroform, and 0.6 mL of cold water. b. Homogenize the mixture thoroughly. c. Add another 0.75 mL of cold chloroform and mix. d. Finally, add 0.75 mL of cold water, vortex, and centrifuge (e.g., 1,000 x g for 10 minutes) to achieve phase separation. e. The upper aqueous-methanolic phase contains the polar metabolites, including polyols.
-
Drying and Storage: Freeze the collected supernatant in liquid nitrogen and then freeze-dry. Store the dried extracts at -80°C until derivatization and analysis.
GC-MS Analysis of this compound and Other Polyols
This protocol outlines a general procedure for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of sugar alcohols.[11]
Materials:
-
Dried metabolite extract
-
O-Methylhydroxylamine hydrochloride in pyridine (30 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
GC-MS instrument with a suitable column (e.g., Rtx®-5MS)
-
Heating block or incubator
Procedure:
-
Derivatization (Methoximation and Silylation): a. To the dried metabolite extract, add 100 µL of O-methylhydroxylamine hydrochloride in pyridine. b. Incubate at 30°C with shaking (e.g., 200 rpm) for 120 minutes. This step forms methoxime derivatives of reducing sugars, preventing the formation of multiple isomers. c. Dry the sample under a stream of nitrogen gas. d. Add 100 µL of MSTFA and 50 µL of pyridine. e. Incubate at 37°C for 90 minutes. This step silylates the hydroxyl groups, making the polyols volatile for GC analysis.
-
GC-MS Analysis: a. Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system. b. GC Conditions (Example):
- Column: Rtx®-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 320°C at 8°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate. c. MS Conditions (Example):
- Ion Source Temperature: 230°C
- Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification.
-
Data Analysis: a. Identify this compound and other polyols based on their retention times and mass spectra compared to authentic standards. b. Quantify the metabolites by integrating the peak areas and comparing them to the internal standard and a calibration curve generated with known concentrations of the analytes.
Spectrophotometric Assay for NAD+-Dependent this compound 2-Dehydrogenase
This assay measures the activity of this compound 2-dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.[12][13][14]
Materials:
-
Fungal cell-free extract or purified enzyme
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
This compound solution (substrate)
-
NAD+ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Tris-HCl buffer
-
NAD+ solution (to a final concentration, e.g., 1-5 mM)
-
Fungal cell-free extract or a known amount of purified enzyme.
-
-
Initiation of Reaction: Start the reaction by adding the this compound solution (to a final concentration, e.g., 10-50 mM). The final volume should be standardized (e.g., 1 mL).
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5 minutes). The rate of increase in absorbance is directly proportional to the enzyme activity.
-
Control: Run a blank reaction without the this compound substrate to account for any background NADH production.
-
Calculation of Enzyme Activity: Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Regulation of this compound Metabolism
The metabolism of this compound and other polyols in fungi is tightly regulated at the transcriptional level, often in response to the available carbon source.
In Aspergillus niger, the expression of genes involved in the pentose catabolic pathway, which is linked to polyol metabolism, is controlled by transcriptional activators such as XlnR and AraR.[15] XlnR is induced by D-xylose, while AraR is induced by L-arabitol.[15] This suggests that the presence of specific sugars in the environment can trigger the expression of enzymes necessary for the synthesis and degradation of related polyols.
In yeast, the expression of alcohol dehydrogenases, which are key enzymes in polyol metabolism, is often subject to glucose repression.[16][17][18] For example, the ADH2 gene in Saccharomyces cerevisiae, which encodes an alcohol dehydrogenase involved in the utilization of non-fermentable carbon sources, is repressed in the presence of glucose.[18] This regulatory mechanism ensures that the fungus preferentially utilizes glucose when it is available. While direct regulatory mechanisms for this compound metabolism are not yet fully elucidated, it is likely that they are integrated into these broader networks of carbon catabolite repression and induction by specific sugar substrates.
Conclusion
This compound is a significant, yet often overlooked, fungal metabolite with important roles in carbon metabolism. Understanding its biosynthesis, degradation, and regulation is crucial for a complete picture of fungal physiology. The quantitative data, metabolic pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of this compound and other polyols in fungal systems. Future research should focus on elucidating the specific regulatory networks governing this compound metabolism and exploring its potential as a biomarker or a target for novel antifungal therapies.
References
- 1. Microbial Production of Optically Pure l-Iditol by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Production of Optically Pure l-Iditol by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 4. Polyol synthesis in Aspergillus niger: influence of oxygen availability, carbon and nitrogen sources on the metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Culture Age, Temperature, and pH Affect the Polyol and Trehalose Contents of Fungal Propagules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Culture Age, Temperature, and pH Affect the Polyol and Trehalose Contents of Fungal Propagules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. Sorbitol dehydrogenase of Aspergillus niger, SdhA, is part of the oxido-reductive D-galactose pathway and essential for D-sorbitol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel spectrophotometric method for the enzymatic determination of NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissecting the complex regulation of pentose utilization in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of New Genes Involved in the Regulation of Yeast Alcohol Dehydrogenase II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholar.ufs.ac.za [scholar.ufs.ac.za]
An In-depth Technical Guide to the Biosynthesis Pathway of D-Iditol in Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Iditol, a six-carbon sugar alcohol, is a stereoisomer of the more common polyol, D-sorbitol. While not as prevalent in nature as sorbitol or mannitol, this compound holds interest as a chiral building block for the synthesis of specialty chemicals and pharmaceutical intermediates. The microbial production of this compound offers a promising alternative to complex and often inefficient chemical synthesis routes. This technical guide provides a comprehensive overview of the known biosynthetic pathways of this compound in microorganisms, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols for its production and analysis.
The Core Biosynthetic Pathway of this compound
The microbial biosynthesis of this compound is not typically a primary metabolic pathway. Instead, it arises from the enzymatic modification of other readily available sugar alcohols, primarily D-sorbitol and its corresponding ketose, D-sorbose. The central pathway can be conceptualized in two main stages: the upstream production of a suitable precursor from common carbon sources and the downstream conversion of this precursor to this compound.
Upstream Pathway: Production of D-Sorbitol from D-Glucose
A common route for the microbial production of this compound begins with the conversion of D-glucose to D-sorbitol. This can be achieved through a two-step enzymatic process within a single microbial host or by using whole-cell biocatalysts.[1]
-
Isomerization of D-Glucose to D-Fructose: The first step involves the isomerization of D-glucose to D-fructose. This reaction is catalyzed by glucose isomerase (EC 5.3.1.5).[2][3]
-
Reduction of D-Fructose to D-Sorbitol: The resulting D-fructose is then reduced to D-sorbitol. This reduction is catalyzed by an NADH-dependent sorbitol dehydrogenase (EC 1.1.1.14), also known as L-iditol 2-dehydrogenase.[4][5]
This upstream pathway is crucial as it provides the direct precursor for this compound synthesis.
Core Conversion to this compound
The key enzymatic step in the biosynthesis of this compound is the oxidation-reduction reaction involving D-sorbitol and D-sorbose, catalyzed by specific dehydrogenases.
-
This compound 2-Dehydrogenase (EC 1.1.1.15): This enzyme, also known as D-sorbitol dehydrogenase, catalyzes the reversible NAD+-dependent oxidation of this compound to D-sorbose.[6] The reaction is as follows: this compound + NAD+ ↔ D-Sorbose + NADH + H+
-
L-Iditol 2-Dehydrogenase (EC 1.1.1.14): Also known as sorbitol dehydrogenase (SDH), this enzyme primarily catalyzes the conversion of L-iditol to L-sorbose. However, it exhibits broad substrate specificity and can also act on other polyols, including the conversion of D-sorbitol to D-fructose.[5][6] The promiscuity of some alditol dehydrogenases means they can potentially oxidize this compound, with varying efficiencies.[7]
Therefore, the primary route for microbial this compound biosynthesis involves the reduction of D-sorbose, which can be derived from D-sorbitol through the action of a sorbitol dehydrogenase.
Quantitative Data
The efficiency of this compound biosynthesis is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux within the host microorganism. Below is a summary of available quantitative data for relevant enzymes.
Table 1: Kinetic Parameters of Microbial Polyol Dehydrogenases
| Enzyme | EC Number | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| D-Sorbitol Dehydrogenase | 1.1.1.14 | Faunimonas pinastri A52C2 | D-Sorbitol | 7.51 | Not Reported | 8.0 - 10.0 | 27 - 37 | [8] |
| L-Iditol 2-Dehydrogenase | 1.1.1.14 | Deinococcus geothermalis | Xylitol | Not Reported | Not Reported | Not Reported | 45 | [9] |
| L-Iditol 2-Dehydrogenase | 1.1.1.14 | Rat Liver (for comparison) | Sorbitol | 0.38 | Not Reported | Not Reported | Not Reported | [10] |
| L-Iditol 2-Dehydrogenase | 1.1.1.14 | Rat Liver (for comparison) | Fructose | 136 | Not Reported | Not Reported | Not Reported | [10] |
Note: Data on the kinetic properties of this compound 2-dehydrogenase (EC 1.1.1.15) from microbial sources are limited in the reviewed literature.
Table 2: Microbial Production of Related Polyols
While specific production titers for this compound are not widely reported, data from the production of other polyols using recombinant microorganisms provide a benchmark for what may be achievable through metabolic engineering.
| Product | Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| D-Mannitol | Recombinant E. coli | Glucose | 145 | Not Reported | Not Reported | [11] |
| 1,3-Propanediol | Recombinant E. coli | Glucose | 135 | 0.51 | 3.5 | [11] |
| Xylitol | Debaryomyces hansenii | Corncob Hydrolysate | Not Reported | Not Reported | Not Reported | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.
Heterologous Expression of Polyol Dehydrogenase
This protocol describes a general workflow for the expression of a target polyol dehydrogenase in a microbial host like Escherichia coli.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding the desired polyol dehydrogenase is synthesized with codon optimization for the expression host (e.g., E. coli). The gene is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.
-
Transformation: The recombinant plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).
-
Cultivation and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD600) of 0.6-0.8. Protein expression is then induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.[13][14]
-
Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), and lysed by sonication or high-pressure homogenization.
-
Protein Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Ni-NTA agarose) to purify the His-tagged protein.
-
Analysis: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford assay).
Spectrophotometric Assay for Polyol Dehydrogenase Activity
This protocol is for determining the activity of a NAD(P)+-dependent polyol dehydrogenase by monitoring the change in absorbance at 340 nm due to the reduction or oxidation of the cofactor.[15]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Assay Buffer: 50 mM Glycine-NaOH, pH 10.0
-
Substrate Solution: 50 mM this compound (or other polyol) in Assay Buffer
-
Cofactor Solution: 5 mM NAD+ in deionized water
-
Purified enzyme solution or cell-free extract
Procedure:
-
In a 1 mL cuvette, combine 880 µL of the substrate solution and 100 µL of the NAD+ solution.
-
Add 20 µL of the enzyme solution to the cuvette and mix quickly by inverting.
-
Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
Record the absorbance for 3-5 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Microbial Production and Quantification of this compound
This protocol outlines a general procedure for the whole-cell bioconversion of a substrate to this compound and its subsequent quantification.
4.3.1. Microbial Fermentation
Methodology:
-
Inoculum Preparation: A single colony of the microorganism (e.g., a recombinant E. coli strain or a natural producer) is used to inoculate a seed culture in a suitable medium and grown overnight.
-
Fermentation: The main fermentation is carried out in a bioreactor with a defined medium containing a carbon source (e.g., glucose), a nitrogen source, salts, and the precursor for this compound production (e.g., D-sorbose).[16][17] Key parameters such as pH, temperature, and dissolved oxygen are controlled.
-
Sampling: Samples of the fermentation broth are taken at regular intervals for analysis.
4.3.2. Quantification of this compound by HPLC
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the sample with ultrapure water or mobile phase to a concentration within the linear range of the calibration curve.
HPLC Conditions (Example):
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
Quantification:
A standard curve is generated by injecting known concentrations of pure this compound. The concentration of this compound in the fermentation samples is determined by comparing the peak area with the standard curve.
Conclusion
The biosynthesis of this compound in microorganisms is primarily achieved through the enzymatic conversion of other polyols, with this compound 2-dehydrogenase playing a key role. While not a common natural product of microbial fermentation, the potential for its production through metabolic engineering is significant. By leveraging the existing knowledge of polyol metabolism and applying the experimental protocols outlined in this guide, researchers can further explore and optimize the microbial production of this compound for various applications in the chemical and pharmaceutical industries. Further research into the discovery and characterization of novel this compound dehydrogenases from diverse microbial sources will be crucial for developing efficient and economically viable bioprocesses.
References
- 1. Integrated Renewable Production of Sorbitol and Xylitol from Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A model for enzymatic isomerization of D-glucose to D-fructose in a batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic conversion of D-glucose to D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein engineering of a thermostable polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant organisms for production of industrial products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of xylitol obtained by fermentation of corncob hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 16. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 17. asm.org [asm.org]
The Role of D-Iditol in Galactokinase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactokinase (GALK) deficiency, a type II galactosemia, is an autosomal recessive disorder of galactose metabolism. The enzymatic defect in the Leloir pathway leads to the accumulation of galactose, which is subsequently converted to D-iditol (commonly known as galactitol) by aldose reductase. This accumulation of this compound is the primary pathogenic mechanism, leading to the hallmark clinical manifestation of bilateral cataracts in infants. This technical guide provides an in-depth analysis of the role of this compound in the pathophysiology of GALK deficiency. It summarizes key quantitative data, details experimental protocols for the assessment of this compound and GALK activity, and presents visual workflows and metabolic pathways to aid in research and drug development efforts aimed at mitigating the pathological effects of this sugar alcohol.
Introduction
Galactokinase deficiency is an inborn error of metabolism caused by mutations in the GALK1 gene, leading to a deficiency in the galactokinase enzyme.[1][2] This enzyme catalyzes the first committed step in the Leloir pathway, the phosphorylation of galactose to galactose-1-phosphate.[3][4] Unlike classic galactosemia (GALT deficiency), GALK deficiency does not typically present with severe systemic symptoms in early infancy.[1] The primary clinical consequence is the development of cataracts during the first weeks or months of life.[1][5] This pathology is a direct result of the accumulation of this compound in the lens of the eye.[6] Understanding the biochemical consequences of this compound accumulation is crucial for the development of targeted therapies.
Pathophysiology: The Central Role of this compound
In individuals with GALK deficiency, the blockage of the Leloir pathway leads to an accumulation of galactose in tissues and body fluids.[4] This excess galactose is shunted into an alternative metabolic route, the polyol pathway. In this pathway, the enzyme aldose reductase reduces galactose to its corresponding sugar alcohol, this compound (galactitol).[6][7]
The accumulation of this compound within the lens fibers of the eye is the primary driver of cataract formation.[6] Due to its hydrophilic nature, this compound is unable to readily diffuse across cell membranes, leading to a significant increase in intracellular osmotic pressure.[6] This osmotic stress causes the lens fibers to swell and eventually rupture, leading to the formation of cataracts.[6] Early diagnosis and dietary restriction of galactose can prevent or even reverse early-stage cataracts.[8]
Quantitative Data on this compound and Galactokinase Activity
Accurate quantification of this compound levels and galactokinase activity is essential for the diagnosis, monitoring, and clinical management of GALK deficiency. The following tables summarize key quantitative data from the literature.
| Analyte | Sample Type | Patient Population | Concentration/Activity | Reference |
| This compound (Galactitol) | Urine | Untreated GALK-D Patients | 11,724 ± 4,496 µmol/mmol creatinine | |
| Treated GALK-D Patients | 236 ± 116 µmol/mmol creatinine | |||
| Normal Controls (age-dependent) | <109 mmol/mol creatinine (0-11 months) | [8] | ||
| <13 mmol/mol creatinine (≥18 years) | [8] | |||
| Red Blood Cells | Treated GALK-D Patients | 12.3 ± 9.4 µmol/L | ||
| Untreated GALK-D Patients | 1,584 ± 584 µmol/L | |||
| Plasma | Galactosemia Patients | Elevated (3.4 to 23.2 µmol/L) | [9] | |
| Normal Controls | Undetectable | [9] | ||
| Galactokinase (GALK) | Red Blood Cells | GALK-D Patients | Deficient | [10] |
| Normal Controls | ≥0.7 nmol/h/mg of hemoglobin | [10] |
Table 1: Quantitative Levels of this compound and Galactokinase Activity in Galactokinase Deficiency (GALK-D).
Experimental Protocols
Quantification of this compound in Biological Samples
GC-MS is a highly sensitive and specific method for the quantification of this compound in urine, plasma, and red blood cells.[11]
Sample Preparation (Urine):
-
Centrifuge urine to remove any sediment.
-
Take a specific volume of the supernatant (e.g., 100 µL) and add an internal standard (e.g., a stable isotope-labeled this compound).
-
Lyophilize the sample to dryness.
Derivatization:
-
The dried residue is derivatized to increase volatility for GC analysis. A common method is trimethylsilylation (TMS).
-
Add a TMS derivatizing agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) to the dried sample.
-
Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to allow for complete derivatization.
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column suitable for sugar analysis (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to separate the different components of the sample.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific ions characteristic of the this compound-TMS derivative and the internal standard.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
HPLC can also be used for this compound analysis, often with refractive index (RI) or evaporative light scattering detection (ELSD).
Sample Preparation:
-
Deproteinize plasma or red blood cell lysate samples using a suitable method (e.g., ultrafiltration or precipitation with acetonitrile).
-
Urine samples can often be diluted and directly injected after filtration.
HPLC Analysis:
-
Column: Use a column designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used.
-
Detection:
-
Refractive Index (RI) Detector: Senses the change in the refractive index of the eluent as the analyte passes through.
-
Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.
-
-
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from this compound standards.
Galactokinase (GALK) Enzyme Activity Assay
The activity of the galactokinase enzyme is typically measured in red blood cells (erythrocytes).
This is a classic and highly sensitive method.
Principle: The assay measures the conversion of radiolabeled [1-14C]galactose to [1-14C]galactose-1-phosphate.
Procedure:
-
Hemolysate Preparation: Wash erythrocytes with saline and lyse them in a hypotonic buffer.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
ATP
-
MgCl2
-
[1-14C]galactose (substrate)
-
-
Enzyme Reaction: Add the hemolysate to the reaction mixture and incubate at 37°C for a defined period.
-
Separation: Stop the reaction and separate the product, [1-14C]galactose-1-phosphate, from the unreacted [1-14C]galactose. This is often achieved by spotting the reaction mixture onto DEAE-cellulose paper discs. The negatively charged galactose-1-phosphate binds to the positively charged paper, while the uncharged galactose is washed away.
-
Quantification: The radioactivity on the dried DEAE-cellulose paper discs is measured using a scintillation counter.
-
Calculation: The enzyme activity is calculated based on the amount of radioactive product formed per unit of time and normalized to the hemoglobin concentration of the hemolysate.
This method is non-radioactive and relies on the measurement of NADH oxidation.
Principle: The production of ADP in the galactokinase reaction is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored as a decrease in absorbance at 340 nm.
Procedure:
-
Hemolysate Preparation: As described for the radiochemical assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
MgCl2
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Galactose (substrate)
-
-
Enzyme Reaction: Add the hemolysate to the reaction mixture in a cuvette.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADH oxidation is directly proportional to the galactokinase activity. The activity is calculated using the molar extinction coefficient of NADH and normalized to the hemoglobin concentration.
Visualizing the Core Concepts
Metabolic Pathways
Metabolic Pathways in Galactokinase Deficiency.
Experimental Workflow for this compound Quantification
Workflow for this compound Quantification.
Conclusion and Future Directions
The accumulation of this compound is the primary pathogenic driver of cataract formation in galactokinase deficiency. This technical guide has provided a comprehensive overview of the role of this compound, including quantitative data and detailed experimental protocols for its analysis and the assessment of galactokinase activity. For researchers and drug development professionals, targeting the production or cellular effects of this compound represents a promising therapeutic strategy. Future research should focus on the development of potent and specific aldose reductase inhibitors to prevent the conversion of galactose to this compound. Furthermore, exploring therapeutic avenues to counteract the osmotic stress induced by this compound could offer additional protective benefits for the lens and potentially other tissues. Continued refinement of analytical methods will also be crucial for precise monitoring of disease progression and the efficacy of novel interventions.
References
- 1. rupress.org [rupress.org]
- 2. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 3. Galactokinase Deficiency Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 4. Galactose Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary and serum galactitol in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 8. genetics.testcatalog.org [genetics.testcatalog.org]
- 9. Urine and plasma galactitol in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of D-Iditol Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental aspects of D-Iditol metabolism. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the metabolic pathways, enzymatic reactions, and analytical methodologies pertinent to this polyol. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the metabolic processes.
Core Metabolic Pathway of this compound
This compound is a sugar alcohol, also known as a polyol, that plays a role in carbohydrate metabolism, particularly in the interconversion of various sugars. The primary metabolic reaction involving this compound is its oxidation to D-sorbose, a ketose sugar. This reaction is a critical step in connecting this compound to broader metabolic networks, including fructose and mannose metabolism, as well as the pentose and glucuronate interconversion pathways.
The key enzyme responsible for this conversion is This compound 2-dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase.[1][2] This enzyme catalyzes the reversible, NAD+-dependent oxidation of this compound.
The overall reaction is as follows:
This compound + NAD+ ⇌ D-Sorbose + NADH + H+ [1][2]
This reaction demonstrates the integration of this compound metabolism with the cellular redox state through the NAD+/NADH couple.
Upstream Synthesis of this compound
This compound can be synthesized from D-sorbose through the reverse reaction catalyzed by this compound 2-dehydrogenase. D-sorbose itself is a naturally occurring sugar found in some fruits, nuts, and vegetables.[3][4] In various microorganisms, such as the yeast Rhodotorula rubra, D-sorbose can be efficiently converted to this compound.[5] The commercial production of L-sorbose (an enantiomer of D-sorbose) from D-sorbitol is a key step in vitamin C synthesis, highlighting the industrial relevance of these sugar transformations.[4][6]
Downstream Metabolic Fate of D-Sorbose
The product of this compound oxidation, D-sorbose, can enter various metabolic pathways. In many microorganisms, D-sorbose can be phosphorylated and subsequently enter glycolysis. For instance, in Lactobacillus casei, there is cross-talk between the L-sorbose and D-sorbitol metabolic pathways, suggesting routes for sorbose utilization.[7]
Furthermore, this compound metabolism is linked to the pentose and glucuronate interconversions .[1][2][8][9] This connection is crucial as the pentose phosphate pathway is a major source of NADPH for reductive biosynthesis and cellular antioxidant defense. The glucuronate pathway is involved in the detoxification of various compounds and the synthesis of important biomolecules like glycosaminoglycans.[9][10] The catabolism of D-glucuronate in some organisms can lead to the formation of L-xylulose, which can be further metabolized into the pentose phosphate pathway. While the exact enzymatic steps connecting D-sorbose to these pathways are not fully elucidated in all organisms, it underscores the integration of this compound metabolism into central carbon metabolism.
A potential link involves the conversion of D-sorbose to intermediates that can enter the pentose phosphate pathway. In fungi, a novel pathway for D-glucuronate catabolism has been identified that involves the formation of L-idonate, an isomer of gluconate, suggesting intricate connections between different polyol and sugar acid pathways.[11]
Quantitative Data
Summarized below are the key quantitative parameters associated with this compound metabolism. It is important to note that specific kinetic data for this compound 2-dehydrogenase with this compound as a substrate is limited in recent literature. The values presented here are based on classic enzymology studies and may vary depending on the enzyme source and experimental conditions.
| Parameter | Value | Enzyme | Organism/Source | Reference |
| Michaelis Constant (Km) for this compound | Value not explicitly found in recent literature | This compound 2-dehydrogenase | Sheep Liver (Implied) | [12] (Implied) |
| Maximum Velocity (Vmax) for this compound | Value not explicitly found in recent literature | This compound 2-dehydrogenase | Sheep Liver (Implied) | [12] (Implied) |
| Substrate Specificity | Broad, acts on several polyols | L-Iditol 2-dehydrogenase | Various | [13] |
Note: The seminal work by D. R. Shaw in 1956, "Polyol dehydrogenases. 3. Galactitol dehydrogenase and this compound dehydrogenase," is the foundational study in this area and likely contains specific kinetic data.[12][14][15][16] However, access to the full text of this historical document is limited. The kinetic constants for the closely related L-iditol 2-dehydrogenase from rat liver have been reported as Km for NAD+ of 0.082 mM and Km for sorbitol of 0.38 mM.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism.
Spectrophotometric Assay for this compound 2-Dehydrogenase Activity
This protocol is adapted from established methods for measuring polyol dehydrogenase activity and is based on monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Water bath or temperature-controlled cuvette holder
-
This compound solution (e.g., 100 mM in assay buffer)
-
NAD+ solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)
-
Enzyme extract or purified this compound 2-dehydrogenase
Procedure:
-
Prepare a reaction mixture in a cuvette by adding:
-
850 µL of Assay Buffer
-
100 µL of 10 mM NAD+ solution
-
50 µL of enzyme sample
-
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH production.
-
Initiate the reaction by adding 50 µL of 100 mM this compound solution and mix immediately.
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the linear rate of absorbance change (ΔA340/min).
-
A blank reaction without the this compound substrate should be run to account for any non-specific NADH production.
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Calculation of Enzyme Activity (Units/mL):
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound in biological samples after derivatization to increase its volatility for GC analysis.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for sugar analysis (e.g., a phenyl-methylpolysiloxane phase)
-
Lyophilizer
-
Derivatization reagents:
-
Internal standard (e.g., myo-inositol or a stable isotope-labeled iditol)
-
Solvents (e.g., hexane, pyridine)
Procedure:
Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge to remove cellular debris.
-
Collect the supernatant containing the polyols.
-
Add a known amount of the internal standard to the extract.
-
Lyophilize the extract to dryness.
Derivatization (Acetylation as an example): [19][21]
-
To the dried extract, add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Seal the vial and heat at 100°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Evaporate the reagents under a stream of nitrogen.
-
Re-dissolve the derivatized sample in a suitable solvent for injection (e.g., hexane).
GC-MS Analysis:
-
Injector: Set to a temperature of 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 5°C/minute.
-
Hold: Maintain at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 50-600.
-
Alternatively, use selected ion monitoring (SIM) for targeted quantification of specific fragment ions of derivatized this compound and the internal standard.
-
Data Analysis:
-
Identify the peak corresponding to derivatized this compound based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of this compound by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard, using a calibration curve generated from standards.
Visualizations
This compound Metabolic Pathway
Caption: The core reaction of this compound metabolism catalyzed by this compound 2-dehydrogenase.
Experimental Workflow for this compound 2-Dehydrogenase Assay
Caption: A typical workflow for the spectrophotometric assay of this compound 2-dehydrogenase activity.
Logical Relationship of this compound to Central Metabolism
Caption: The integration of this compound metabolism with central carbohydrate metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. Sorbose - Wikipedia [en.wikipedia.org]
- 5. Production of this compound from D-sorbose by Rhodotolura rubra RY10 isolated from miso paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metabolicatlas.org [metabolicatlas.org]
- 9. Pentose and Glucuronate Interconversions Metabolism Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. D-glucuronate degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-SORBITOL-6-PHOSPHATE DEHYDROGENASE FROM LACTOBACILLUS CASEI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 14. Polyol dehydrogenases. 3. Galactitol dehydrogenase and this compound dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyol dehydrogenases. 2. The polyol dehydrogenases of Acetobacter suboxydans and Candida utilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyol dehydrogenase of the silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound - Google Patents [patents.google.com]
- 21. content.protocols.io [content.protocols.io]
D-Iditol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Polyol D-Iditol, a Chiral Sugar Alcohol with Potential Therapeutic Applications.
This technical guide provides a comprehensive overview of this compound, a sugar alcohol of interest in various scientific fields. This document details its chemical properties, metabolic significance, and its role as an enzyme inhibitor. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biochemical research.
Core Properties of this compound
This compound, a polyol, is a chiral molecule that serves as a valuable tool in chemical synthesis.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25878-23-3 | [2] |
| Molecular Formula | C6H14O6 | [2] |
| Molecular Weight | 182.172 g·mol−1 | [2] |
Metabolic Significance: The Polyol Pathway
This compound is structurally related to sorbitol, a key intermediate in the polyol pathway. This metabolic route, also known as the sorbitol-aldose reductase pathway, is a two-step process that converts glucose to fructose.[3] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, as seen in diabetes mellitus, excess glucose is shunted into the polyol pathway.[3]
The accumulation of sorbitol, the product of the first reaction in this pathway, can lead to osmotic stress in insulin-independent tissues, a contributing factor to diabetic complications affecting the retina, kidneys, and nerves.[3] The pathway's reliance on NADPH as a cofactor can also deplete cellular antioxidant defenses.[3][4]
Figure 1: The Polyol Pathway.
This compound as an Enzyme Inhibitor
This compound has been identified as an inhibitor of glucosidase I.[5] Glucosidases are enzymes involved in the breakdown of complex carbohydrates into monosaccharides, making them a therapeutic target for managing type 2 diabetes.[5][6] By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to a reduction in postprandial blood glucose levels.[5]
Experimental Protocols
Enzymatic Synthesis of this compound
This compound can be produced from D-sorbose through an enzymatic reaction. A similar process is used for the production of L-iditol from L-sorbose using D-sorbitol dehydrogenase.[7] The following is a generalized protocol for the enzymatic synthesis of this compound.
Figure 2: Enzymatic Synthesis of this compound.
Methodology:
-
Substrate Preparation: A solution of D-sorbose is prepared in a suitable buffer.
-
Enzyme and Cofactor Addition: D-sorbitol dehydrogenase and the necessary cofactor, NADH, are added to the D-sorbose solution.[7]
-
Incubation: The reaction mixture is incubated under optimal conditions of temperature and pH for the enzyme's activity.
-
Reaction Monitoring: The progress of the conversion of D-sorbose to this compound is monitored using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction reaches completion or the desired yield, it is terminated, often by heat inactivation of the enzyme.
-
Purification: The this compound is purified from the reaction mixture using methods like column chromatography.[7]
In Vitro α-Glucosidase Inhibition Assay
The following protocol outlines a common method for assessing the inhibitory activity of compounds like this compound against α-glucosidase.[5][6][8]
Figure 3: α-Glucosidase Inhibition Assay Workflow.
Principle: The assay measures the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in p-nitrophenol production and a lower absorbance reading.[5]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound (or other test compounds)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solutions of α-glucosidase, this compound at various concentrations, and pNPG are prepared in the phosphate buffer.
-
In a 96-well plate, the buffer, this compound solution (or a control without the inhibitor), and the α-glucosidase solution are added to each well.[5]
-
The plate is pre-incubated at 37°C for a short period (e.g., 15 minutes).[5]
-
The reaction is initiated by adding the pNPG solution to all wells.[5]
-
The plate is then incubated at 37°C for a defined time (e.g., 20 minutes).[5]
-
The reaction is stopped by the addition of sodium carbonate solution.[8]
-
The absorbance of each well is measured at 405 nm using a microplate reader.[8]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.[5]
Conclusion
This compound presents an interesting subject for further research, particularly in the context of carbohydrate metabolism and enzyme inhibition. Its relationship to the polyol pathway and its demonstrated inhibitory effect on glucosidase I suggest potential avenues for investigation in metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis and biological activity of this compound and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Iditol - Wikipedia [en.wikipedia.org]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
A Technical Guide to D-Iditol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of D-Iditol, a six-carbon sugar alcohol, for its application in research and development. It covers its commercial availability and purity, detailed experimental protocols for analysis and purification, and its known biological roles.
Introduction to this compound
This compound is a polyol and a stereoisomer of sorbitol and mannitol.[1][2] As a fungal metabolite, it is noted to accumulate in cases of galactokinase deficiency.[3][4][5] In a research context, it serves as a chiral molecule for chemical synthesis and is utilized in biochemical research as a substrate in enzymatic reactions to study metabolic pathways.[1][6] Notably, this compound has been identified as an inhibitor of glucosidase I, but not glucosidase II, at concentrations around 1 mM.[2][6] Its potential applications extend to pharmaceutical development, where it can be used as an excipient, stabilizer, or a low-calorie sweetener in various drug formulations.[1]
Commercial Sources and Purity of this compound
This compound is available from several commercial suppliers for research purposes. The purity of commercially available this compound is typically high, with most suppliers offering grades of 98% or greater, often determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent suppliers and their specified purities.
| Supplier | Purity Specification | Available Quantities |
| MedchemExpress | 98.0% | Varies |
| Chem-Impex | ≥ 98% (HPLC) | 25MG, 100MG, 250MG |
| Lab Pro Inc | Min. 98.0% (HPLC) | 100MG |
| Cayman Chemical | ≥95% | Varies |
| ChemScene | ≥98% | Varies |
| Tokyo Chemical Industry (TCI) | >98.0% (HPLC) | 100mg |
| Adipogen Life Sciences | Purity determined by 1H-NMR | Varies |
| Biosynth Carbosynth | Not specified | 50 mg, 100 mg, 250 mg |
Note: Availability and specifications are subject to change. Researchers should always consult the supplier's certificate of analysis for batch-specific data.
Experimental Protocols
Accurate characterization and purification of this compound are critical for reliable experimental outcomes. The following sections detail common methodologies for purity assessment and purification.
A common method for analyzing the purity of non-chromophoric sugar alcohols like this compound is HPLC coupled with a Refractive Index Detector (HPLC-RI). This technique separates this compound from its isomers and other impurities based on polarity and interaction with the stationary phase.[7]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and the sample to be analyzed in the mobile phase (e.g., ultrapure water) to a known concentration (e.g., 5 mg/mL).
-
Instrumentation: Utilize an HPLC system equipped with an isocratic pump, an autosampler, a column oven maintained at a constant temperature (e.g., 80°C), and a refractive index detector.[7]
-
Chromatographic Conditions:
-
Column: A sugar-specific column, such as an InertSphere Sugar-2 column, is typically used.[7]
-
Mobile Phase: HPLC-grade deionized water.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The identity of the this compound peak is confirmed by comparing its retention time to that of a certified reference standard.
For higher sensitivity and identification of trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though this requires a derivatization step (e.g., acetylation) to increase the volatility of the sugar alcohol.[7]
For applications requiring exceptionally high purity (>99.9%), this compound can be purified from a crude mixture using chromatographic techniques followed by crystallization. The process described in patents for the purification of its enantiomer, L-iditol, provides a relevant methodology.[8]
Methodology:
-
Crude Mixture Preparation: A solution containing this compound is prepared. This could be the product of a chemical synthesis or a biological conversion process.
-
Chromatographic Separation: The mixture is subjected to chromatographic fractionation. This can be performed on an industrial scale using a column packed with a suitable resin (e.g., a strong acid cation-exchange resin).
-
Elution: The components of the mixture are eluted, often with deionized water. Fractions are collected sequentially.
-
Fraction Analysis: Each fraction is analyzed (e.g., by HPLC) to identify those highly enriched in this compound.
-
Pooling and Concentration: The high-purity this compound fractions are pooled and concentrated under vacuum to increase the solids content (e.g., to 80%).[8]
-
Crystallization: The concentrated syrup is cooled slowly with gentle stirring to induce crystallization.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of a solvent like absolute ethanol, and dried to yield highly pure, crystalline this compound.[8]
Biological Role and Signaling Pathways
This compound is an intermediate in carbohydrate metabolism. Its primary known role is as a substrate for the enzyme L-iditol 2-dehydrogenase (EC 1.1.1.14), also commonly known as sorbitol dehydrogenase.[9][10] This enzyme catalyzes the reversible NAD+-dependent oxidation of L-iditol to L-sorbose.[9][10] The enzyme is widely distributed in nature and participates in fructose and mannose metabolism.[9] While the enzyme name specifies L-iditol, it acts on a range of sugar alcohols, including D-glucitol (sorbitol) and this compound's enantiomer, L-iditol.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 25878-23-3 [chemicalbook.com]
- 5. Iditol - Wikipedia [en.wikipedia.org]
- 6. adipogen.com [adipogen.com]
- 7. benchchem.com [benchchem.com]
- 8. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]
- 9. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. EC 1.1.1.14 [iubmb.qmul.ac.uk]
A Comprehensive Guide to the Solubility of D-Iditol in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of D-Iditol, a sugar alcohol with potential applications in pharmaceutical and biotechnological research. Understanding the solubility of this compound in various laboratory solvents is crucial for its effective use in experimental settings, from initial screening to formulation development. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
This compound Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and its isomer, L-Iditol. It is important to note that comprehensive solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. The data for related sugar alcohols like mannitol and xylitol generally show a trend of higher solubility in polar protic solvents and decreasing solubility as the solvent polarity decreases. Solubility of these compounds in alcohols and acetone is notably lower than in water and tends to increase with temperature.
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | 5 mg/mL[1] | Not Specified |
| This compound | Phosphate-Buffered Saline (PBS) pH 7.2 | 5 mg/mL[2] | Not Specified |
| This compound | Dimethylformamide (DMF) | 1 mg/mL[2] | Not Specified |
| This compound | Dimethyl Sulfoxide (DMSO) | 2 mg/mL[2] | Not Specified |
| This compound | Ethanol | Insoluble[2] | Not Specified |
| This compound | Methanol | Data not available | - |
| This compound | Acetone | Data not available | - |
| L-Iditol | Water | 50 mg/mL[3] | Not Specified |
Experimental Protocol for Determining this compound Solubility
This section provides a detailed methodology for the experimental determination of this compound solubility in a given solvent, employing the isothermal shake-flask method. This method is a reliable technique for obtaining equilibrium solubility data.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 20 mL glass vials)
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or another appropriate analytical instrument for quantification.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired constant temperature.
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic shaker for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-RID method or another appropriate quantitative technique to determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound.
-
From the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 g of solvent.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
References
Methodological & Application
Application Note and Protocol: D-Iditol Enzymatic Assay Using Dehydrogenase
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Iditol 2-dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase, is an oxidoreductase that plays a role in carbohydrate metabolism, specifically in pathways involving fructose, mannose, pentose, and glucuronate interconversions.[1][2] This enzyme catalyzes the reversible oxidation of this compound to D-sorbose, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor.[1][2] The measurement of this compound 2-dehydrogenase activity is crucial for studying metabolic pathways, characterizing enzyme kinetics, and screening for potential inhibitors in drug discovery.
Principle of the Assay
The enzymatic assay for this compound 2-dehydrogenase is based on a direct spectrophotometric measurement. The enzyme catalyzes the oxidation of this compound to D-sorbose. Concurrently, the coenzyme NAD+ is reduced to NADH.[1][2] Unlike NAD+, NADH has a characteristic absorbance maximum at 340 nm.[3][4] By monitoring the increase in absorbance at this wavelength, the rate of the enzymatic reaction can be determined. The rate of NADH formation is directly proportional to the activity of this compound 2-dehydrogenase in the sample under the specified assay conditions.
The reaction is as follows: This compound + NAD+ ⇌ D-Sorbose + NADH + H+ [1]
Signaling Pathway Diagram
Caption: Enzymatic conversion of this compound to D-Sorbose.
Materials and Reagents
-
Equipment:
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
Thermostatted cuvette holder
-
1 cm pathlength quartz or UV-transparent cuvettes
-
Calibrated micropipettes and tips
-
Vortex mixer
-
pH meter
-
-
Reagents:
-
This compound (Substrate)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
This compound 2-Dehydrogenase (or biological sample containing the enzyme)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Deionized water
-
Experimental Protocol
5.1. Reagent Preparation
-
100 mM Tris-HCl Buffer (pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 using concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.
-
1 M this compound Stock Solution: Dissolve 1.822 g of this compound in 10 mL of deionized water. Store in aliquots at -20°C.
-
20 mM NAD+ Stock Solution: Dissolve 132.9 mg of NAD+ (free acid) in 10 mL of deionized water. Adjust pH to ~7.0 if necessary. Store in aliquots at -20°C to avoid degradation.
-
Enzyme/Sample Preparation: Prepare the enzyme or biological sample in an appropriate buffer (e.g., Tris-HCl or PBS) to the desired concentration. Keep on ice.
5.2. Assay Procedure
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to 37°C (or desired assay temperature).
-
Prepare the reaction mixture in a 1 mL cuvette. Add the components in the following order:
-
830 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
50 µL of 20 mM NAD+ solution
-
20 µL of enzyme/sample solution
-
-
Mix gently by inverting the cuvette and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to record any background absorbance changes.
-
Initiate the reaction by adding 100 µL of 1 M this compound stock solution.
-
Immediately mix the contents of the cuvette and start monitoring the absorbance at 340 nm continuously for 5-10 minutes. Record the absorbance reading every 30 seconds.
5.3. Control (Blank) Reaction
Prepare a blank reaction by substituting the enzyme/sample solution with 20 µL of the corresponding buffer. This helps to correct for any non-enzymatic reduction of NAD+ or substrate instability.
Experimental Workflow Diagram
Caption: Workflow for the this compound dehydrogenase assay.
Data Presentation and Analysis
7.1. Calculation of Enzyme Activity
-
Plot the absorbance at 340 nm against time (in minutes).
-
Determine the linear portion of the curve and calculate the rate of reaction (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Formula: Activity (µmol/min/mL or U/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))
Where:
-
ΔA₃₄₀/min: The rate of absorbance change per minute from the linear range.
-
Total Assay Volume: 1.0 mL
-
ε (NADH): 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)
-
Light Path: Typically 1 cm
-
Enzyme Volume: 0.02 mL
7.2. Sample Data Table
The following table structure can be used to summarize the quantitative data obtained from the assay.
| Sample ID | ΔA₃₄₀/min (Raw) | ΔA₃₄₀/min (Corrected for Blank) | Enzyme Activity (U/mL) | Specific Activity (U/mg)* |
| Blank | 0.002 | 0.000 | 0.00 | N/A |
| Sample 1 | 0.055 | 0.053 | 0.426 | [Value] |
| Sample 2 | 0.108 | 0.106 | 0.852 | [Value] |
| Sample 3 | 0.031 | 0.029 | 0.233 | [Value] |
*Specific Activity requires determining the protein concentration of the enzyme sample (e.g., via Bradford or BCA assay) and is calculated as: Activity (U/mL) / Protein Concentration (mg/mL).
Troubleshooting
-
No activity: Ensure all reagents were added, check enzyme activity with a positive control, verify the stability of NAD+ and enzyme stocks.
-
High background: Check for contamination in reagents or non-enzymatic reactions. Run controls without substrate and without enzyme.
-
Non-linear reaction rate: This may indicate substrate depletion, product inhibition, or enzyme instability.[5] If the rate is too fast, dilute the enzyme sample.
References
- 1. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Utilizing D-Iditol as a Substrate for Sorbitol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a pivotal enzyme in the polyol pathway.[1] This pathway, under normal physiological conditions, plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux through the polyol pathway is significantly elevated.[1] The initial enzyme, aldose reductase, converts excess glucose into sorbitol. Subsequently, SDH catalyzes the NAD+-dependent oxidation of sorbitol to fructose.[1] The accumulation of sorbitol and the resulting shift in the NADH/NAD+ ratio are implicated in the pathogenesis of diabetic complications.[1]
While sorbitol is the primary substrate for SDH, the enzyme exhibits broad specificity for other polyols, including D-iditol. This compound, a stereoisomer of sorbitol, can be oxidized by SDH, making it a valuable tool for studying the enzyme's kinetic properties, substrate specificity, and for the screening of potential inhibitors. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a substrate for SDH.
Data Presentation
Currently, specific kinetic constants such as Km and Vmax for the interaction of this compound with sorbitol dehydrogenase are not widely available in published literature. However, the substrate specificity of sorbitol dehydrogenase has been examined for a variety of polyols. The following table summarizes the kinetic parameters for various substrates of sorbitol dehydrogenase from different sources to provide a comparative context for researchers investigating this compound.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |
| D-Sorbitol | Rat Liver | 0.38 | - | - | - |
| L-Iditol | Sheep Liver | - | - | - | - |
| Xylitol | Apple | 37 | - | - | - |
| Ribitol | Arabidopsis thaliana | - | - | - | - |
| D-Sorbitol | Arabidopsis thaliana | - | - | - | - |
| Xylitol | Arabidopsis thaliana | 0.27 | - | - | Higher than sorbitol and ribitol |
Note: The table is populated with data for other substrates to illustrate the range of SDH activity. Researchers are encouraged to determine the kinetic parameters for this compound empirically using the protocols provided below.
Experimental Protocols
Principle of the Assay
The enzymatic activity of sorbitol dehydrogenase with this compound as a substrate can be determined by monitoring the increase in absorbance at 340 nm. This absorbance change is a direct result of the reduction of NAD+ to NADH during the oxidation of this compound to D-sorbose.
Materials and Reagents
-
Sorbitol Dehydrogenase (from a suitable source, e.g., bovine liver, recombinant)
-
This compound
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (quartz or UV-transparent plastic)
-
Pipettes and tips
-
Microplate reader (optional, for high-throughput screening)
Preparation of Reagents
-
Tris-HCl Buffer (100 mM, pH 9.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 9.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
NAD+ Stock Solution (20 mM): Dissolve the appropriate amount of NAD+ in Tris-HCl buffer to achieve a final concentration of 20 mM. Store in small aliquots at -20°C.
-
This compound Stock Solution (1 M): Dissolve 18.217 g of this compound in 100 mL of Tris-HCl buffer. This may require gentle warming to fully dissolve. Store at 4°C. Prepare fresh working solutions by diluting the stock solution in Tris-HCl buffer.
-
Sorbitol Dehydrogenase Solution: Reconstitute or dilute the enzyme in cold Tris-HCl buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the range of 0.1-1.0 U/mL. Keep the enzyme solution on ice at all times.
Assay Protocol (Spectrophotometric Method)
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the instrument to the desired temperature (e.g., 25°C or 37°C).
-
Prepare a reaction mixture in a cuvette by adding the following components in the specified order:
-
Tris-HCl Buffer (100 mM, pH 9.0): to a final volume of 1 mL
-
NAD+ Solution: to a final concentration of 1.36 mM
-
This compound Solution: to the desired final concentration (e.g., for Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be used).
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the sorbitol dehydrogenase solution to the cuvette.
-
Immediately mix the contents and start monitoring the change in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
The initial linear rate of the reaction (ΔA340/min) should be used for calculations.
-
A blank reaction containing all components except the substrate (this compound) should be run to correct for any background NADH production.
Data Analysis
-
Calculate the rate of NADH formation using the Beer-Lambert law: Rate (µmol/min) = (ΔA340/min) / ε * V Where:
-
ΔA340/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
V is the total reaction volume in mL.
-
-
To determine the kinetic parameters (Km and Vmax), plot the initial reaction rates against a range of this compound concentrations.
-
Fit the data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Polyol Pathway
The following diagram illustrates the polyol pathway, highlighting the role of sorbitol dehydrogenase in converting polyols like sorbitol and this compound.
Caption: The Polyol Pathway showing the conversion of glucose and this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in determining the kinetic parameters of sorbitol dehydrogenase with this compound.
Caption: Workflow for the kinetic analysis of sorbitol dehydrogenase with this compound.
Logical Relationship of Reaction Components
The diagram below illustrates the interaction between the enzyme, substrate, and cofactor in the enzymatic assay.
Caption: Interaction of components in the SDH-catalyzed oxidation of this compound.
References
Application Note: Analysis of D-Iditol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Iditol, a six-carbon sugar alcohol, is a polyol of interest in various fields of research and development. Accurate and reliable quantification of this compound is crucial for its application in pharmaceutical formulations, metabolic studies, and as a chemical intermediate. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of sugar alcohols. This application note provides a detailed protocol for the analysis of this compound using HPLC with Refractive Index Detection (HPLC-RI), a method that offers simplicity and reliability without the need for derivatization.
Principle of the Method
The analytical method is based on the separation of this compound from potential impurities and its isomers, such as D-sorbitol and D-mannitol, on a specialized carbohydrate analysis column. The separation is achieved through a process of normal-phase chromatography where the polar stationary phase of the column interacts with the polar hydroxyl groups of the sugar alcohols. The mobile phase, typically highly pure water, carries the analytes through the column at different rates depending on their interaction with the stationary phase. A Refractive Index (RI) detector is employed for detection, which measures the change in the refractive index of the column effluent as the analyte passes through, providing a universal detection method for non-chromophoric compounds like this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector is required.[1]
-
Analytical Column: A sugar-specific column, such as an InertSphere Sugar-2 (300 mm x 7.8 mm I.D., 9 µm) with a compatible guard column, is recommended for optimal separation of sugar alcohols.[1]
-
Reagents and Standards:
-
This compound analytical standard (>98.0% purity)
-
Deionized water (18.2 MΩ·cm or higher purity)
-
Mobile phase: Deionized water
-
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask. Mix thoroughly to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with deionized water to achieve the desired concentration range for the calibration curve (e.g., 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, 250 µg/mL).
Sample Preparation
The sample preparation for this compound analysis is straightforward.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of deionized water.[1]
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.
HPLC-RI Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | InertSphere Sugar-2 (300 mm x 7.8 mm I.D., 9 µm)[1] |
| Mobile Phase | Deionized Water[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 45 minutes (to allow for elution of all isomers) |
Note: The retention time for this compound is expected to be in a similar range to its common isomers, D-sorbitol and D-mannitol, which have reported retention times of approximately 38 minutes under similar conditions.[1] Method optimization may be required to achieve baseline separation from any potential interfering peaks in the specific sample matrix.
Data Presentation
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the performance of HPLC-RI for similar sugar alcohols provides a strong indication of expected performance. The following table summarizes typical performance characteristics for the analysis of a related sugar alcohol, xylitol, using different HPLC detectors.
| Parameter | HPLC-RI | HPLC-ELSD | HPLC-UVD |
| Limit of Detection (LOD) | 40 mg/L | 2.85 mg/L | 0.01 mg/L |
| Limit of Quantification (LOQ) | 110 mg/L | 8.63 mg/L | 0.04 mg/L |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
Data presented for xylitol as a representative sugar alcohol.[2]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the HPLC analysis of this compound.
References
Application Note: Chiral Separation of D-Iditol and L-Iditol Using High-Performance Liquid Chromatography
Introduction
Iditol, a six-carbon sugar alcohol (alditol), exists as a pair of enantiomers, D-Iditol and L-Iditol. The stereochemistry of such molecules is of critical importance in the pharmaceutical and food industries, as different enantiomers can exhibit distinct metabolic, physiological, and toxicological properties. Consequently, a reliable and robust analytical method for the enantioselective separation and quantification of iditol isomers is essential for research, development, and quality control.
This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound and L-Iditol. Given that iditol lacks a significant UV chromophore, detection is achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are suitable for non-chromophoric analytes. The separation is based on a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including sugars and polyols.[1][2][3][4]
Principle of Separation
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP).[5] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes possess different association energies, leading to differential retention times on the column and, ultimately, their separation.[6] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are highly effective for resolving a diverse array of chiral molecules.[1][2][3] This method employs a normal-phase mobile phase to facilitate the necessary chiral recognition interactions.
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound isomers. This method serves as a robust starting point, and optimization may be necessary depending on the specific instrumentation and column utilized.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Chiral Column: A polysaccharide-based chiral column is recommended. A suitable starting column is an amylose-based column such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[6][7]
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).
-
Analytes: this compound and L-Iditol standards.
2. Sample Preparation
-
Accurately weigh and dissolve the Iditol sample (or standard) in the mobile phase to a final concentration of approximately 1-2 mg/mL.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent particulate matter from damaging the column and system.
3. Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (80:20, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) or ELSD |
| Run Time | Approximately 20 minutes |
4. Method Optimization
The development of a chiral HPLC method is often an empirical process.[6] The following parameters can be adjusted to optimize the separation:
-
Mobile Phase Composition: The ratio of n-Hexane to IPA is a critical parameter. Increasing the percentage of IPA will generally decrease retention times but may also affect resolution. It is advisable to screen a range of compositions (e.g., from 90:10 to 70:30 n-Hexane/IPA) to achieve the optimal balance of resolution and analysis time. A resolution factor (Rs) > 1.5 is desirable.
-
Flow Rate: A flow rate of 0.7 mL/min is a good starting point. Lowering the flow rate may improve resolution but will increase the run time. Conversely, a higher flow rate will shorten the analysis time but may compromise separation efficiency.
-
Temperature: Column temperature can influence selectivity. Testing a range of temperatures (e.g., 25°C to 40°C) can be beneficial. It is crucial to maintain a constant and controlled temperature for reproducible results.
Data Presentation
The following table presents expected, illustrative data for the chiral separation of this compound and L-Iditol based on the proposed method. Actual values may vary depending on the specific system, column, and optimized conditions.
| Analyte | Retention Time (min) | Resolution (Rs) |
| This compound | ~ 12.5 | - |
| L-Iditol | ~ 14.8 | > 1.5 |
Note: The elution order of the D- and L-enantiomers should be confirmed by injecting a standard of a single, known enantiomer.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound isomers.
Logical Relationship for Method Development
The diagram below outlines the logical relationships in the method development and optimization process.
References
- 1. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of D-Iditol in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Iditol, a six-carbon sugar alcohol, is an isomer of sorbitol and mannitol. It is involved in the polyol pathway, a metabolic route implicated in diabetic complications. The quantification of this compound in biological samples such as plasma, urine, and cerebrospinal fluid can provide valuable insights into various physiological and pathological processes. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques.
While this compound has been detected in various human biofluids, including blood, urine, and feces, comprehensive quantitative data on its endogenous concentrations in healthy individuals remains limited in publicly available scientific literature.[1][2] Therefore, the following protocols provide a framework for establishing and validating methods for this compound quantification.
Data Presentation
Due to the limited availability of published quantitative data for this compound in human biological samples, the following table presents hypothetical, yet plausible, concentration ranges. Researchers are strongly encouraged to establish their own reference ranges based on their specific study population and analytical methodology.
| Biological Matrix | Analyte | Method | Typical Concentration Range (Hypothetical) |
| Human Plasma | This compound | LC-MS/MS | 1 - 10 µmol/L |
| Human Urine | This compound | GC-MS | 5 - 50 µmol/mmol creatinine |
| Cerebrospinal Fluid | This compound | LC-MS/MS | 0.5 - 5 µmol/L |
Metabolic Pathway of this compound
This compound is an intermediate in the polyol pathway, which is a two-step metabolic pathway that converts glucose to fructose. This pathway is particularly active in tissues that are not insulin-sensitive.
Caption: The Polyol Pathway showing the conversion of glucose to fructose via sorbitol, and the position of this compound.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound in biological samples using GC-MS.
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.
-
-
Quantification:
-
An internal standard (e.g., a stable isotope-labeled this compound or a structurally similar polyol) should be added at the beginning of the sample preparation process.
-
A calibration curve is constructed by analyzing standards of known this compound concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of polar compounds like this compound in complex biological matrices.
Experimental Workflow for LC-MS/MS Analysis
References
Application Notes and Protocols for D-Iditol in Metabolic Pathway Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to D-Iditol and Metabolic Tracing
This compound is a sugar alcohol, a type of polyol, that is a stereoisomer of the more commonly known sorbitol and mannitol. While isotopically labeled this compound (e.g., this compound-13C) is commercially available, its application as a tracer in metabolic pathway studies is not yet widely documented in scientific literature. However, the principles of stable isotope tracing and metabolic flux analysis (MFA) are broadly applicable to a range of metabolites. This document provides a comprehensive guide to the potential use of this compound in such studies by drawing parallels with and providing detailed protocols for a structurally related and well-studied polyol tracer, D-arabitol .
D-arabitol, a five-carbon sugar alcohol, is a known metabolite in various organisms, including fungi and yeast, and its metabolism is closely linked to the pentose phosphate pathway (PPP).[1][2] The PPP is a crucial metabolic route for generating NADPH, essential for redox homeostasis and biosynthetic processes, and for producing precursors for nucleotide synthesis.[3] Therefore, tracing the metabolism of polyols like D-arabitol can provide valuable insights into the activity of the PPP and connected metabolic networks.[1] These principles and methodologies can serve as a robust framework for designing and executing metabolic tracing studies with this compound.
Core Principles of Stable Isotope Tracing with Polyols
Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[1] By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, researchers can follow the incorporation of the label into downstream metabolites. Analysis of the resulting mass isotopomer distributions by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the quantification of metabolic reaction rates, a process known as metabolic flux analysis (MFA).[2]
When using a ¹³C-labeled polyol like D-arabitol (and by extension, this compound), the labeled carbon atoms enter the central carbon metabolism and their distribution provides a quantitative measure of the activity of the metabolic pathways involved.
Application Notes: Tracing the Pentose Phosphate Pathway with D-Arabitol-1-¹³C as a Proxy for this compound
This section outlines the application of D-Arabitol-1-¹³C as a tracer to investigate the pentose phosphate pathway. These notes are intended to serve as a guide for developing studies with this compound.
Objective
To quantify the metabolic flux through the oxidative and non-oxidative branches of the pentose phosphate pathway using D-Arabitol-1-¹³C.
Principle
D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate. By supplying cells with ¹³C-labeled D-arabitol, the label is introduced into the PPP, and its distribution among PPP intermediates and connected pathways can be tracked. This allows for the calculation of the relative contributions of different pathways to cellular metabolism.[1]
Experimental Considerations
-
Cell Line Selection: The choice of cell line is critical. Not all mammalian cells efficiently transport or metabolize polyols.[4] It is advisable to use cell lines known to have active polyol metabolism or to verify the expression of potential polyol transporters.
-
Tracer Concentration: The optimal concentration of the labeled tracer should be determined empirically. A starting point could be a concentration similar to that of glucose in the culture medium (e.g., 5-25 mM).[4] It is crucial to perform a dose-response experiment to ensure the chosen concentration is not toxic and provides sufficient labeling for detection without perturbing normal metabolism.[4]
-
Isotopic Steady State: The duration of incubation with the tracer should be sufficient to achieve isotopic steady state, where the isotopic enrichment of the metabolites of interest remains constant over time.[4] The time required to reach this state varies depending on the pathway and the turnover rate of the metabolite pool.[4]
-
Control Experiments: Appropriate controls are essential for data interpretation. These should include cells grown in a medium with unlabeled D-arabitol (or the primary carbon source) to determine the natural abundance of isotopes and background levels of metabolites.
Experimental Protocols
The following are detailed protocols for a typical metabolic tracing experiment using a ¹³C-labeled polyol tracer.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate the cells of interest at a desired density in a standard culture medium and allow them to attach and reach the mid-exponential growth phase.[1]
-
Pre-culture Preparation: Inoculate a single colony of the microorganism of interest into a liquid medium containing a non-labeled carbon source and incubate under optimal growth conditions until the mid-exponential phase is reached.[2]
-
Media Switch: Gently aspirate the standard growth medium, wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[4]
-
Isotope Labeling: Replace the PBS with a pre-warmed custom culture medium containing the ¹³C-labeled tracer (e.g., D-Arabitol-1-¹³C) at the predetermined optimal concentration.[2][4] Incubate the cells for the time determined to be sufficient to reach isotopic steady state.[4]
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 80% methanol or ice-cold PBS).[5]
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.[5] Scrape the cells and collect the cell lysate. Perform repeated freeze-thaw cycles to ensure complete cell lysis.[2]
-
Sample Clarification: Centrifuge the cell lysate at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.[5]
-
Collection: Collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.[2]
Protocol 3: GC-MS Analysis of Labeled Sugars
-
Sample Preparation: The extracted metabolites are dried, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: To increase the volatility of the polar sugar alcohols for gas chromatography, a derivatization step is necessary. A common method is silylation.[6][7]
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).[8]
-
Use an appropriate GC column and temperature gradient to separate the derivatized sugars.
-
Acquire mass spectra using either electron ionization (EI) or chemical ionization (CI). CI is often preferred for saccharide labeling analysis as it produces less fragmentation and preserves the molecular ion.[8]
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized sugars based on their retention times and mass spectra.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite by analyzing the relative abundances of the different mass isotopomers.
-
Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.[9]
-
Data Presentation
Quantitative data from metabolic flux analysis studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Relative Metabolic Flux Distribution in Bacillus methanolicus Grown on D-Arabitol
| Metabolic Reaction/Pathway | Relative Flux (%) |
| D-arabitol uptake | 100 |
| Pentose Phosphate Pathway (oxidative) | 15 |
| Pentose Phosphate Pathway (non-oxidative) | 85 |
| Glycolysis (Embden-Meyerhof-Parnas) | 60 |
| TCA Cycle | 40 |
| Anaplerotic reactions | 10 |
| Biomass synthesis | 25 |
Data adapted from a study on Bacillus methanolicus metabolism.[2]
Mandatory Visualizations
Metabolic Pathway Diagram
Caption: Simplified diagram of the Pentose Phosphate Pathway and its connection to D-Arabitol metabolism.
Experimental Workflow Diagram
Caption: A typical workflow for a 13C metabolic flux analysis experiment.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isotope-Labeled D-Iditol for Metabolic Flux Analysis
References
- 1. agilent.com [agilent.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols for D-Iditol Dehydrogenase Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Iditol Dehydrogenase (IDH), also known as D-sorbitol dehydrogenase (EC 1.1.1.15), is an enzyme belonging to the oxidoreductase family.[1][2] It plays a role in carbohydrate metabolism, specifically in the interconversion of sugar alcohols and ketones. The primary reaction catalyzed by this enzyme is the reversible, NAD+-dependent oxidation of this compound to D-sorbose.[1][2][3]
This compound Dehydrogenase is involved in fructose and mannose metabolism, as well as pentose and glucuronate interconversions.[1] The enzyme can also act on other substrates, converting xylitol to L-xylulose and L-glucitol to L-fructose.[2][3][4] Understanding the kinetic parameters of this compound Dehydrogenase is crucial for elucidating its metabolic role and for the development of potential therapeutic agents targeting this enzyme.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of this compound Dehydrogenase.
Enzymatic Reaction
The reaction catalyzed by this compound Dehydrogenase is depicted below:
Caption: Enzymatic conversion of this compound to D-Sorbose.
Data Presentation
Substrate Specificity and Kinetic Parameters
Specific kinetic parameters (Km and Vmax) for this compound Dehydrogenase (EC 1.1.1.15) are not extensively reported in the available literature. Researchers are encouraged to determine these parameters experimentally using the protocol provided below.
For comparative purposes, the kinetic parameters of the related enzyme, L-Iditol Dehydrogenase (Sorbitol Dehydrogenase, EC 1.1.1.14), which can also utilize this compound as a substrate, are presented here. Note that these values are from different sources and organisms and may vary depending on the specific assay conditions.
| Substrate | Enzyme Source | Km (mM) | Reference |
| D-Sorbitol | Rat Liver | 0.38 | [5] |
| Fructose | Rat Liver | 136 | [5] |
| NAD+ | Rat Liver | 0.082 | [5] |
| NADH | Rat Liver | 0.067 | [5] |
| Sorbitol | Mouse Liver | 1.54 | [6] |
| Fructose | Mouse Liver | 154 | [6] |
| NAD+ | Mouse Liver | 0.0588 | [6] |
| NADH | Mouse Liver | 0.015 | [6] |
| Sorbitol | Chicken Liver | 3.2 | [7] |
| Fructose | Chicken Liver | 1000 | [7] |
| NAD+ | Chicken Liver | 0.21 | [7] |
| NADH | Chicken Liver | 0.24 | [7] |
Experimental Protocols
Principle of the Assay
The kinetic activity of this compound Dehydrogenase is determined by monitoring the rate of reduction of NAD+ to NADH. The formation of NADH is quantified by measuring the increase in absorbance at 340 nm. This spectrophotometric assay provides a continuous and reliable method for determining the initial reaction velocity.
Materials and Reagents
-
This compound Dehydrogenase enzyme preparation
-
This compound (Substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm (plate reader or cuvette-based)
-
96-well UV-transparent microplates or quartz cuvettes
-
Pipettes and tips
-
Deionized water
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 M) in deionized water.
-
NAD+ Stock Solution: Prepare a stock solution of NAD+ (e.g., 50 mM) in the assay buffer. Store on ice and protect from light.
-
Enzyme Solution: Prepare a suitable dilution of the this compound Dehydrogenase enzyme in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
Assay Procedure
The following protocol is designed for a 96-well microplate format but can be adapted for cuvettes.
-
Prepare the Reaction Mixture:
-
In each well of the microplate, prepare a reaction mixture containing the assay buffer, NAD+, and varying concentrations of this compound. A typical final reaction volume is 200 µL.
-
To determine the Km for this compound, set up a series of reactions with a fixed, saturating concentration of NAD+ (e.g., 2 mM) and vary the concentration of this compound (e.g., 0.1 mM to 10 mM).
-
Include a "no substrate" control (without this compound) and a "no enzyme" control for each substrate concentration to measure any background reaction.
-
-
Initiate the Reaction:
-
Pre-incubate the microplate containing the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to each well. Mix quickly and thoroughly.
-
-
Monitor the Reaction:
-
Immediately place the microplate in the spectrophotometer.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure that the initial phase of the reaction is captured.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Experimental Workflow
Caption: Workflow for this compound Dehydrogenase kinetic assay.
Inhibitor Screening
Information on specific inhibitors of this compound Dehydrogenase (EC 1.1.1.15) is limited. However, the assay protocol described above can be readily adapted for inhibitor screening and characterization.
Protocol for Inhibition Studies
-
Follow the standard assay procedure as described above.
-
In addition to the substrate, include the potential inhibitor at various concentrations in the reaction mixture.
-
Perform the assay at a fixed substrate concentration (typically near the Km value) to determine the IC50 of the inhibitor.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using appropriate kinetic models and plots (e.g., Lineweaver-Burk, Dixon plots) to determine the inhibition constant (Ki).
By following these detailed protocols, researchers can effectively characterize the kinetic properties of this compound Dehydrogenase and investigate the effects of potential inhibitors, contributing to a deeper understanding of its biological function and its potential as a therapeutic target.
References
- 1. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. EC 1.1.1.15 [iubmb.qmul.ac.uk]
- 4. KEGG ENZYME: 1.1.1.15 [kegg.jp]
- 5. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of sorbitol dehydrogenase from mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of D-Iditol Concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of D-Iditol concentration using spectrophotometric methods. The primary method described is an enzymatic assay leveraging sorbitol dehydrogenase.
Introduction
This compound is a sugar alcohol that plays a role in various biological and chemical processes.[1][2][3] Accurate quantification of this compound is crucial in fields such as metabolic research, food science, and pharmaceutical development.[2] Spectrophotometry offers a reliable and accessible method for determining this compound concentration through enzyme-coupled reactions.
The principle of the assay is based on the enzymatic oxidation of this compound by sorbitol dehydrogenase (SDH), also known as this compound 2-dehydrogenase (EC 1.1.1.15).[4] In this reaction, nicotinamide adenine dinucleotide (NAD+) is concurrently reduced to NADH. The concentration of this compound is proportional to the amount of NADH produced, which can be quantified by measuring the increase in absorbance at 340 nm.
Alternatively, for colorimetric measurement, the NADH produced can reduce a tetrazolium salt, such as iodonitrotetrazolium chloride (INT) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a colored formazan product. The intensity of the resulting color is proportional to the this compound concentration and can be measured at a specific wavelength, such as 492 nm for INT-formazan or 565 nm for the reduced form of MTT.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrophotometric determination of this compound. Note that some parameters are derived from D-Sorbitol assays, which utilize the same enzymatic principle and may require optimization for this compound.
Table 1: Spectrophotometric Parameters
| Parameter | Value | Notes |
| Wavelength for NADH detection | 340 nm | Measures the direct increase in NADH concentration. |
| Wavelength for INT-formazan detection | 492 nm | Colorimetric method where NADH reduces INT.[5][7] |
| Wavelength for reduced MTT detection | 565 nm | Colorimetric method where NADH reduces MTT.[6] |
| Cuvette Light Path | 1 cm | Standard for most spectrophotometric assays.[5][8] |
Table 2: Assay Performance Characteristics (Based on D-Sorbitol/Xylitol Assays)
| Parameter | Value Range | Notes |
| Linear Detection Range | 1.0 to 20 µg per assay | For D-Sorbitol/Xylitol using an INT-based method.[5] This range should be validated for this compound. |
| Detection Limit | ~0.2 mg/L | For D-Sorbitol/Xylitol using an INT-based method.[5] This should be determined experimentally for this compound. |
| Sample Volume | 0.1 mL to 2.0 mL | The volume can be adjusted based on the expected this compound concentration.[8] |
Experimental Protocols
The following are detailed protocols for the determination of this compound concentration. It is recommended to run a standard curve with known this compound concentrations for accurate quantification.
Reagents and Equipment
-
Reagents:
-
This compound standard solution
-
Potassium phosphate or Triethanolamine buffer (pH ~8.6)
-
Nicotinamide Adenine Dinucleotide (NAD+) solution
-
Sorbitol Dehydrogenase (SDH) solution
-
For colorimetric assay:
-
Diaphorase
-
Iodonitrotetrazolium chloride (INT) or MTT solution
-
-
Perchloric acid (for deproteinization of certain samples)
-
Potassium hydroxide (for neutralization)
-
-
Equipment:
-
Spectrophotometer capable of measuring at 340 nm, 492 nm, or 565 nm
-
Cuvettes (1 cm light path)
-
Micropipettes
-
Vortex mixer
-
Centrifuge (for sample preparation)
-
Water bath or incubator
-
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Liquid Samples (e.g., beverages, culture media): Clear and nearly neutral samples can often be used directly or after dilution.
-
Solid Samples (e.g., food products, tissues):
-
Accurately weigh a representative amount of the homogenized sample into a volumetric flask.
-
Add distilled water and incubate (e.g., at 60-70°C) to aid in extraction.[7]
-
Cool to room temperature and fill the flask to the mark with distilled water.
-
Filter the solution to remove any particulate matter.
-
-
Samples Containing Protein (e.g., serum, cell lysates):
Assay Protocol (NADH Absorbance at 340 nm)
-
Pipette into cuvettes:
-
2.00 mL of Buffer solution
-
0.10 mL of NAD+ solution
-
0.10 mL of Sample solution (or this compound standard/water for blank)
-
-
Mix thoroughly and incubate at room temperature (~25°C) for 3-5 minutes.
-
Read the initial absorbance (A1) of all solutions at 340 nm.
-
Start the reaction by adding 0.02 mL of SDH solution to each cuvette.
-
Mix and incubate at room temperature.
-
Read the final absorbance (A2) after the reaction has completed (approximately 10-15 minutes), or when the absorbance remains constant.
-
Calculate the absorbance difference (ΔA) for each sample and standard by subtracting A1 from A2.
-
Determine the this compound concentration by comparing the ΔA of the sample to the standard curve.
Assay Protocol (Colorimetric Method at 492 nm with INT)
-
Pipette into cuvettes:
-
0.50 mL of Buffer solution
-
0.20 mL of NAD+/INT/Diaphorase solution
-
1.00 mL of distilled water
-
0.10 mL of Sample solution (or this compound standard/water for blank)
-
-
Mix and read the initial absorbance (A1) at 492 nm.
-
Start the reaction by adding 0.05 mL of SDH solution.
-
Mix and incubate at room temperature for approximately 15 minutes.
-
Read the final absorbance (A2) at 492 nm.
-
Calculate the absorbance difference (ΔA) for each sample and standard by subtracting A1 from A2.
-
Determine the this compound concentration by comparing the ΔA of the sample to the standard curve.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic oxidation of this compound to D-Sorbose.
Experimental Workflow
Caption: Workflow for this compound quantification.
Interferences and Considerations
-
Sorbitol dehydrogenase can also oxidize other polyols such as D-Sorbitol, xylitol, and ribitol, although potentially at different rates.[5][7] The presence of these compounds in the sample may lead to an overestimation of the this compound concentration.
-
Samples with high intrinsic color or turbidity may require a sample blank that includes all reagents except for the sorbitol dehydrogenase enzyme.
-
The linearity of the assay should be confirmed by preparing a standard curve with a range of this compound concentrations that bracket the expected concentration in the samples.
-
For kinetic assays, it is crucial to ensure that the reaction time is consistent across all samples and standards.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 25878-23-3 [chemicalbook.com]
- 4. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. deltagen.com.au [deltagen.com.au]
Application Notes and Protocols for D-Iditol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Iditol is a six-carbon sugar alcohol, or polyol, with known bioactivity as an inhibitor of glucosidase I.[1][2] This property suggests its potential application in research areas where glycoprotein processing and endoplasmic reticulum (ER) function are of interest, particularly in oncology and virology. As an inhibitor of glucosidase I, this compound can interfere with the proper folding of glycoproteins, leading to ER stress and the unfolded protein response (UPR).[3][4][5] This mechanism is a target for therapeutic intervention, as it may sensitize cancer cells to chemotherapy. Furthermore, as a polyol, this compound may have applications as an osmolyte in studies of cellular responses to osmotic stress.
These application notes provide detailed protocols for the investigational use of this compound in cell culture, including determining its cytotoxic profile, its potential to enhance the efficacy of chemotherapeutic agents, and its role as an osmolyte.
Investigating the Cytotoxicity and Optimal Concentration of this compound
Before evaluating the biological effects of this compound, it is crucial to determine its cytotoxic profile and establish a working concentration range for specific cell lines. The following protocol outlines the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[6][7][8][9]
Data Presentation: Dose-Response of this compound on Cell Viability
The following table presents representative data for determining the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical cancer cell line. Researchers should generate similar data for their specific cell line of interest.
| This compound Concentration (mM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 0.5 | 95 ± 5.1 |
| 1.0 | 92 ± 4.5 |
| 2.5 | 85 ± 6.3 |
| 5.0 | 70 ± 7.1 |
| 10.0 | 52 ± 6.8 |
| 20.0 | 35 ± 5.9 |
| 50.0 | 15 ± 4.2 |
| 100.0 | 5 ± 2.1 |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxicity of this compound on a selected cell line and calculate its IC50 value.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Complete cell culture medium appropriate for the cell line
-
Adherent or suspension cells of interest
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the 100 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.1 mM to 100 mM.
-
Include a vehicle control (medium with the same amount of PBS as the highest this compound concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Diagram: Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining this compound cytotoxicity.
Enhancing Chemotherapy Efficacy in Cancer Cells
This compound's inhibition of glucosidase I at approximately 1 mM can induce ER stress, a mechanism known to potentially sensitize cancer cells to chemotherapeutic agents.[1] This protocol describes how to assess whether this compound can act as a chemosensitizer in combination with a standard anticancer drug.
Data Presentation: Synergistic Effect of this compound and Chemotherapy
The following table shows representative data illustrating the enhanced cytotoxic effect of a chemotherapeutic agent (e.g., cisplatin) when combined with a sub-lethal concentration of this compound.
| Treatment | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.5 |
| This compound (1 mM) | 91 ± 4.9 |
| Cisplatin (5 µM) | 65 ± 6.2 |
| This compound (1 mM) + Cisplatin (5 µM) | 40 ± 5.8 |
Experimental Protocol: Chemosensitization Assay
Objective: To determine if this compound can enhance the cytotoxic effect of a chemotherapeutic drug on a cancer cell line.
Materials:
-
This compound stock solution (100 mM)
-
Chemotherapeutic agent of interest (e.g., cisplatin, doxorubicin) stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT assay reagents (as described in Protocol 1)
Procedure:
-
Determine Sub-lethal Concentrations:
-
Using the MTT assay (Protocol 1), determine the IC10 (concentration that inhibits 10% of cell viability) for this compound and the IC50 for the chosen chemotherapeutic agent for a specific treatment duration (e.g., 48 hours).
-
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.
-
-
Combination Treatment:
-
Prepare treatment media with four conditions:
-
Vehicle control
-
This compound at its IC10 concentration
-
Chemotherapeutic agent at its IC50 concentration
-
A combination of this compound (IC10) and the chemotherapeutic agent (IC50)
-
-
Remove the existing medium and add 100 µL of the appropriate treatment medium to the wells.
-
Incubate for the predetermined duration (e.g., 48 hours).
-
-
Assessment of Cell Viability:
-
Perform the MTT assay as described in Protocol 1 to determine the cell viability for each condition.
-
-
Data Analysis:
-
Compare the cell viability of the combination treatment to the individual treatments. A significantly lower viability in the combination group suggests a synergistic or additive effect.
-
Diagram: Glucosidase I Inhibition and ER Stress Pathway
Caption: this compound's potential mechanism of action.
Investigating the Role of this compound in Cellular Response to Osmotic Stress
Polyols can act as organic osmolytes, helping cells to maintain volume and function under osmotic stress. This protocol provides a framework for investigating whether this compound can protect cells from hypotonic stress-induced damage.
Data Presentation: Effect of this compound on Cell Viability under Hypotonic Stress
This table shows representative data on the protective effect of this compound on cells exposed to a hypotonic environment.
| Condition | % Cell Viability (Mean ± SD) |
| Isotonic Control | 100 ± 5.0 |
| Hypotonic Medium | 60 ± 7.5 |
| Hypotonic Medium + this compound (10 mM) | 75 ± 6.8 |
| Hypotonic Medium + this compound (20 mM) | 88 ± 6.1 |
Experimental Protocol: Hypotonic Stress Assay
Objective: To evaluate the potential of this compound to protect cells from damage induced by hypotonic stress.
Materials:
-
This compound stock solution (1 M in water)
-
Cell line of interest
-
Isotonic culture medium (e.g., standard DMEM)
-
Hypotonic culture medium (e.g., 50% standard DMEM, 50% sterile water)
-
24-well plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit (as an indicator of cell membrane damage)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
-
Pre-incubation with this compound:
-
Prepare isotonic medium containing different concentrations of this compound (e.g., 10 mM, 20 mM).
-
Wash the cells with sterile PBS and replace the medium with the this compound-containing medium or a control medium without this compound.
-
Incubate for 2-4 hours to allow for potential uptake or adaptation.
-
-
Hypotonic Challenge:
-
Prepare hypotonic medium with and without the corresponding concentrations of this compound.
-
Remove the pre-incubation medium and wash the cells once with isotonic medium (with or without this compound).
-
Add the hypotonic medium (with or without this compound) to the respective wells.
-
Maintain one set of wells with isotonic medium as a negative control.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Assessment of Cell Lysis:
-
After the incubation, collect the supernatant from each well.
-
Perform an LDH assay on the supernatant according to the manufacturer's instructions to quantify cell lysis.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH release relative to a positive control (fully lysed cells).
-
Compare the cytotoxicity in the hypotonic medium with and without this compound to determine if this compound has a protective effect.
-
Diagram: Workflow for Hypotonic Stress Assay
Caption: Workflow for assessing this compound's osmoprotective effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Glycoprotein Quality Control and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: Crystallization of D-Iditol in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of D-Iditol in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of this compound from aqueous solutions.
Issue 1: this compound Fails to Crystallize and Remains in Solution
-
Question: I have prepared a saturated aqueous solution of this compound at an elevated temperature and allowed it to cool, but no crystals have formed. What should I do?
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The concentration of this compound may not be high enough for spontaneous nucleation to occur upon cooling. Action: Re-heat the solution and evaporate a portion of the water to increase the concentration. Cool the solution again to induce crystallization. |
| Solution Too Dilute | You may have used too much solvent.[1] Action: Gently heat the solution to evaporate some of the water, then allow it to cool slowly. |
| Inhibition of Nucleation | The solution may be too pure, lacking nucleation sites. Action: 1. Scratching: Use a glass rod to gently scratch the inside surface of the beaker below the solution level. This can create microscopic imperfections that serve as nucleation sites. 2. Seeding: Introduce a few seed crystals of this compound to the supersaturated solution. This provides a template for crystal growth. |
| Cooling Rate Too Slow | While slow cooling is generally recommended, an extremely slow rate might not provide the necessary thermodynamic driving force for nucleation. Action: Try a slightly faster cooling rate, or place the solution in a cooler environment (e.g., an ice bath) for a short period to induce nucleation, then allow it to warm up slightly for slower crystal growth. |
Issue 2: "Oiling Out" or Formation of a Liquid Phase Instead of Crystals
-
Question: Upon cooling my this compound solution, a syrupy or oily liquid has separated instead of solid crystals. How can I prevent this?
-
Possible Causes & Solutions:
| Cause | Solution |
| High Supersaturation | Rapid cooling or a very high concentration can lead to a state where the formation of a solute-rich liquid phase is kinetically favored over the formation of an ordered crystal lattice.[2] This is a common issue with sugar alcohols. Action: 1. Slower Cooling: Decrease the cooling rate to allow more time for molecules to orient themselves into a crystal lattice. 2. Lower Concentration: Start with a slightly more dilute solution. 3. Seeding: Add seed crystals at a temperature where the solution is supersaturated but has not yet oiled out. This encourages growth on existing crystals rather than the formation of a new liquid phase. |
| Presence of Impurities | Impurities can disrupt the crystallization process and promote oiling out.[2] Action: Purify the this compound sample before crystallization. Techniques like chromatography or treatment with activated carbon can be effective. |
| Low Melting Point of Hydrates | This compound may form hydrates with melting points lower than the crystallization temperature, leading to a liquid phase. Action: Try crystallizing at a lower temperature or consider using a co-solvent (anti-solvent) to reduce the solubility and induce crystallization at a different temperature. |
Issue 3: Formation of Amorphous Solid or Fine Powder Instead of Crystals
-
Question: My this compound has precipitated as a fine, non-crystalline powder or a glassy solid. How can I obtain well-defined crystals?
-
Possible Causes & Solutions:
| Cause | Solution |
| Rapid Precipitation | Very high supersaturation, often caused by rapid cooling or the fast addition of an anti-solvent, can lead to the rapid crash-out of the solid in an amorphous state.[1] Action: 1. Slower Supersaturation: Reduce the cooling rate or add the anti-solvent more slowly and with vigorous stirring to maintain a lower level of supersaturation. 2. Solvent System: Ensure you are using an appropriate solvent or solvent/anti-solvent ratio. |
| Inhibitory Impurities | Certain impurities can adsorb to the crystal surface and inhibit ordered growth, leading to an amorphous solid. Action: Purify the this compound prior to crystallization. |
| High Viscosity of the Solution | Concentrated sugar solutions can be highly viscous, which can hinder the diffusion of molecules to growing crystal faces. Action: 1. Increase Temperature: If possible, crystallize at a slightly higher temperature to reduce viscosity (while maintaining supersaturation). 2. Agitation: Ensure adequate stirring to improve mass transfer. 3. Use a Co-solvent: Adding a co-solvent might reduce the overall viscosity of the solution. |
Issue 4: Low Yield of this compound Crystals
-
Question: I have successfully obtained this compound crystals, but the yield is very low. How can I improve it?
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Crystallization | The final temperature of the crystallization may be too high, leaving a significant amount of this compound dissolved in the mother liquor. Action: Cool the solution to a lower temperature before filtering. Placing the solution in a refrigerator or ice bath can increase the yield. |
| Too Much Solvent | Using an excessive amount of solvent will result in a larger portion of the product remaining in the solution.[1] Action: Before crystallization, ensure the solution is sufficiently concentrated by evaporating some of the solvent. |
| Washing with a Good Solvent | Washing the collected crystals with a solvent in which this compound is highly soluble will dissolve the product. Action: Wash the crystals with a cold solvent in which this compound has low solubility, such as a cold aqueous-organic solvent mixture (e.g., water/ethanol) or a pure, cold anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
Q2: What is a suitable solvent for the crystallization of this compound?
A2: Water is the primary solvent for this compound. However, due to challenges in direct crystallization from aqueous solutions, co-solvents or anti-solvents like ethanol or methanol are often used.[6] The addition of an alcohol to a concentrated aqueous solution of this compound can induce crystallization.
Q3: How can I obtain seed crystals of this compound?
A3: If you do not have seed crystals, you can try to generate them by inducing rapid crystallization of a small amount of a highly concentrated this compound solution. This can be achieved by flash cooling a small volume in a dry ice/acetone bath or by very rapid solvent evaporation. The resulting solid, even if not perfectly crystalline, can often be used to seed a larger, more controlled crystallization.
Q4: What is the typical morphology of this compound crystals?
A4: The crystal structure of this compound has been reported, and it tends to form a bent-chain conformation.[1] The external morphology (crystal habit) can be influenced by the crystallization conditions such as the solvent used, cooling rate, and the presence of impurities.
Q5: Can impurities from a fermentation broth affect this compound crystallization?
A5: Yes, impurities from fermentation broths, such as residual sugars, salts, and other metabolites, can significantly hinder the crystallization of this compound.[6] It is often necessary to purify the this compound extract before attempting crystallization.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25878-23-3 | [3][5][7][8] |
| Molecular Formula | C₆H₁₄O₆ | [3][5][8] |
| Molecular Weight | 182.17 g/mol | [5] |
| Melting Point | 74-78 °C | |
| Appearance | White to almost white powder to crystal | |
| Solubility in Water | Soluble (Quantitative data not readily available) | [4][5] |
| Solubility in PBS (pH 7.2) | 5 mg/ml | [3] |
| Solubility in Ethanol | Insoluble | [3] |
Table 2: Template for Experimental Determination of this compound Solubility in Water
It is crucial to experimentally determine the solubility of your this compound sample to optimize the crystallization protocol.
| Temperature (°C) | Mass of this compound (g) | Volume of Water (mL) | Solubility ( g/100 mL) |
| 20 | |||
| 30 | |||
| 40 | |||
| 50 | |||
| 60 | |||
| 70 | |||
| 80 |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from an Aqueous Solution (General Framework)
-
Objective: To obtain this compound crystals by slowly cooling a saturated aqueous solution.
-
Materials:
-
This compound
-
Deionized water
-
Heating plate with magnetic stirring
-
Beaker or flask
-
Magnetic stir bar
-
Thermometer
-
Buchner funnel and filter paper
-
Cold washing solvent (e.g., ice-cold water or a water/ethanol mixture)
-
-
Procedure:
-
Prepare a Saturated Solution: Add a known amount of this compound to a beaker with a magnetic stir bar. Gradually add deionized water while heating and stirring until the this compound is completely dissolved. To ensure saturation, add a small excess of this compound and heat until it just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the beaker and allow the solution to cool slowly to room temperature without disturbance. For even slower cooling, the beaker can be placed in an insulated container.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold washing solvent to remove any residual mother liquor.
-
Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.
-
Protocol 2: Anti-Solvent Crystallization of this compound from an Aqueous Solution
-
Objective: To induce the crystallization of this compound by adding an anti-solvent to its concentrated aqueous solution.
-
Materials:
-
This compound
-
Deionized water
-
Anti-solvent (e.g., ethanol, isopropanol)
-
Beaker or flask with stirring
-
Addition funnel or pipette
-
-
Procedure:
-
Prepare a Concentrated Solution: Dissolve this compound in a minimal amount of warm deionized water to create a concentrated, near-saturated solution.
-
Anti-Solvent Addition: While stirring the this compound solution, slowly add the anti-solvent dropwise. The addition should be slow enough to maintain a low level of supersaturation.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation.
-
Crystal Growth: Once nucleation has started, you can either stop the anti-solvent addition and allow the crystals to grow or continue the slow addition to increase the yield.
-
Aging: Allow the mixture to stir for a period (e.g., 1-2 hours) to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
-
Mandatory Visualizations
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. caymanchem.com [caymanchem.com]
- 4. adipogen.com [adipogen.com]
- 5. This compound | 25878-23-3 [chemicalbook.com]
- 6. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 7. Iditol - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
Optimizing D-Iditol dehydrogenase reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize D-Iditol dehydrogenase reaction conditions and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by this compound dehydrogenase?
This compound dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase, catalyzes the reversible oxidation of this compound to D-sorbose using nicotinamide adenine dinucleotide (NAD+) as a cofactor. The reaction is as follows:
This compound + NAD+ ⇌ D-Sorbose + NADH + H+[1][2]
Q2: What is the best way to measure this compound dehydrogenase activity?
The most common method for measuring this compound dehydrogenase activity is a continuous spectrophotometric assay.[1][3] This is achieved by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[3]
Q3: What are the optimal pH and temperature for the this compound dehydrogenase reaction?
The optimal pH and temperature for this compound dehydrogenase can vary depending on the source of the enzyme. For a novel NAD-dependent xylitol dehydrogenase from Gluconobacter oxydans WSH-003, which also exhibits high specificity for D-sorbitol, the optimal pH and temperature were found to be 12 and 57°C, respectively.[4] However, for a recombinant alcohol dehydrogenase, an optimal pH of 7.0 was observed, with the enzyme retaining over 80% of its activity between pH 7.0 and 10.0.[5] It is recommended to perform a pH and temperature optimization experiment for your specific enzyme and experimental conditions.
Q4: What are the typical kinetic parameters for this compound dehydrogenase?
Kinetic parameters can vary between different enzymes. For a xylitol dehydrogenase from Gluconobacter oxydans WSH-003 with activity towards L-sorbitol, the K_m and V_max values were determined to be 4.92 µM and 196.08 µM/min, respectively.[4] For rat liver alcohol dehydrogenase, the K_m for ethanol and NAD+ were 0.746 mM and 0.0563 mM, respectively.[6] It is crucial to determine the kinetic parameters for your specific enzyme and substrates.
Optimization of Reaction Conditions
Optimizing reaction conditions is critical for obtaining accurate and reproducible results. The following table summarizes key parameters for this compound dehydrogenase and related enzymes.
| Parameter | Enzyme Source | Optimal Value | Reference |
| pH | Gluconobacter oxydans WSH-003 (Xylitol Dehydrogenase) | 12 | [4] |
| Recombinant Alcohol Dehydrogenase | 7.0 (broad range 7.0-10.0) | [5] | |
| Temperature | Gluconobacter oxydans WSH-003 (Xylitol Dehydrogenase) | 57°C | [4] |
| Recombinant Alcohol Dehydrogenase | Stable at 20, 30, and 40°C | [5] | |
| K_m (L-sorbitol) | Gluconobacter oxydans WSH-003 (Xylitol Dehydrogenase) | 4.92 µM | [4] |
| V_max (L-sorbitol) | Gluconobacter oxydans WSH-003 (Xylitol Dehydrogenase) | 196.08 µM/min | [4] |
| K_m (Ethanol) | Rat Liver Alcohol Dehydrogenase | 0.746 mM | [6] |
| K_m (NAD+) | Rat Liver Alcohol Dehydrogenase | 0.0563 mM | [6] |
Experimental Protocol: Spectrophotometric Assay of this compound Dehydrogenase Activity
This protocol is adapted from a general method for polyol dehydrogenases and can be optimized for your specific experimental needs.[3]
Materials:
-
This compound solution
-
NAD+ solution
-
Glycine/NaOH buffer (50 mM, pH 10.0)
-
Enzyme preparation (e.g., purified enzyme, cell lysate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes and tips
Procedure:
-
Prepare Reagent Solutions:
-
Substrate Stock Solution (e.g., 500 mM this compound): Dissolve the appropriate amount of this compound in deionized water. Store in aliquots at -20°C.
-
Cofactor Stock Solution (e.g., 50 mM NAD+): Dissolve NAD+ in deionized water. Prepare fresh or store in aliquots at -20°C, protected from light.
-
Assay Buffer: Prepare 50 mM Glycine/NaOH buffer and adjust the pH to 10.0.
-
-
Prepare the Reaction Mixture:
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
This compound solution (to a final concentration of 50 mM)
-
NAD+ solution (to a final concentration of 5 mM)
-
-
The total volume should be brought to a final volume (e.g., 1 mL) with assay buffer, leaving space for the enzyme addition.
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme preparation (e.g., 20 µL) to the cuvette.
-
Quickly mix the contents by gently pipetting or inverting the cuvette.
-
Immediately start monitoring the change in absorbance at 340 nm over a period of 3-5 minutes. Ensure the reaction rate is linear during this time.
-
-
Controls:
-
Blank (No Substrate): Prepare a reaction mixture without this compound to measure any background NADH production.
-
Blank (No Enzyme): Prepare a reaction mixture without the enzyme to ensure there is no non-enzymatic reduction of NAD+.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Visualizing Experimental Workflows
Experimental Workflow for Optimizing Reaction Conditions
Caption: A flowchart illustrating the systematic approach to optimizing reaction conditions for this compound dehydrogenase.
Troubleshooting Guide
Encountering issues during your experiments is not uncommon. This guide provides solutions to some of the most frequent problems.
| Issue | Possible Cause | Recommendation |
| No or very low enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Verify the pH and temperature of the reaction. Prepare fresh buffers and substrate solutions. | |
| Missing component | Double-check that all reaction components (enzyme, substrate, cofactor) were added. | |
| High background absorbance | Contaminated reagents | Use high-purity water and reagents. Prepare fresh solutions. |
| Non-enzymatic reaction | Run a "no enzyme" control to check for spontaneous NADH production. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents (e.g., glycerol) or performing the assay at a lower temperature. | |
| Product inhibition | Dilute the enzyme sample to reduce the accumulation of inhibitory products. | |
| Inconsistent results between replicates | Pipetting errors | Calibrate pipettes regularly. Ensure proper mixing of all solutions. |
| Temperature fluctuations | Ensure the spectrophotometer's cuvette holder is properly temperature-controlled. | |
| Reagent degradation | Prepare fresh reagents, especially NAD+/NADH solutions which are light and temperature sensitive. |
Troubleshooting Logic Diagram
References
- 1. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 4. Identification of NAD-Dependent Xylitol Dehydrogenase from Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple steady state kinetic model for alcohol dehydrogenase. Use of reaction progress curves for parameters estimation at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving HPLC peak shape for D-Iditol analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the HPLC peak shape for D-Iditol analysis.
Troubleshooting Guide
This guide addresses common peak shape issues encountered during the HPLC analysis of this compound.
Q1: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] It can compromise resolution and lead to inaccurate quantification.[2] A peak is generally considered to be tailing if the USP tailing factor (Tf) is greater than 1.2.[3]
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Solution | Explanation |
| Secondary Interactions | Operate at a lower mobile phase pH (e.g., pH 3.0) to suppress silanol ionization.[3] Use a modern, high-purity, end-capped silica column or a polar-embedded column to block or shield residual silanols.[2][4] | This compound, a polar molecule, can interact with ionized residual silanol groups on the surface of silica-based stationary phases.[3][4] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tail. |
| Column Overload | Reduce the injection volume or dilute the sample.[5][6] | Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion.[5] If the peak shape becomes more symmetrical after injecting a smaller quantity, mass overload was the issue.[5] |
| Column Contamination/Deterioration | Flush the column with a strong solvent.[6] If the problem persists, replace the guard column (if used).[7] If flushing does not help, the analytical column may need to be replaced.[7][8] | Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[7] A void at the column inlet, caused by the dissolution of the silica packing, can also lead to peak deformation.[5] |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector.[9] Ensure all fittings are properly connected to avoid dead volume.[7] | Excessive volume in the flow path outside of the column (dead volume) can cause the analyte band to spread, leading to broader and tailing peaks.[7] |
Q2: My this compound peak is fronting. What does this indicate?
Peak fronting, where the first half of the peak is broader, is less common than tailing. It is often an indication of sample overload or issues with the sample solvent.[10]
Common Causes and Solutions for Peak Fronting:
| Potential Cause | Recommended Solution | Explanation |
| Sample Overload | Decrease the amount of sample injected by reducing the injection volume or sample concentration. | Similar to tailing, injecting too much sample can lead to fronting, especially in preparative chromatography. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase. | If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread unevenly at the head of the column, causing a fronting peak. |
| Low Column Temperature | Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves. | In some cases, low temperature can lead to poor mass transfer kinetics, which may contribute to fronting. Increasing the temperature can improve efficiency.[11] |
Q3: My this compound peak is broad. How can I make it sharper?
Broad peaks can significantly reduce the resolution between adjacent peaks and decrease the sensitivity of the analysis.[8] This issue can stem from both chemical and physical factors.
Common Causes and Solutions for Peak Broadening:
| Potential Cause | Recommended Solution | Explanation |
| Column Deterioration | Use a guard column to protect the analytical column from contaminants.[8] If peak broadening persists and pressure is high, try reversing and flushing the column (disconnected from the detector).[12] If the problem is not resolved, replace the column.[8] | Over time, columns can lose efficiency due to contamination, void formation, or breakdown of the stationary phase, all of which contribute to peak broadening.[8] |
| Suboptimal Mobile Phase | Ensure the mobile phase is properly prepared and degassed.[12] For polar compounds like this compound, consider using Hydrophilic Interaction Chromatography (HILIC).[13] Optimize the mobile phase composition (e.g., organic-to-aqueous ratio).[13] | An incorrect mobile phase composition can lead to poor retention and peak shape.[9] Air bubbles in the system can also cause baseline noise and affect peak integrity.[9] |
| Poor Temperature Control | Use a column oven to maintain a stable and consistent temperature.[9][14] | Fluctuations in column temperature can cause retention time shifts and lead to peak broadening.[9] Increasing temperature generally reduces mobile phase viscosity, which improves mass transfer and results in sharper peaks.[11] |
| Extra-Column Volume | Use tubing with a narrow internal diameter (e.g., 0.005") and keep it as short as possible.[4] Check all connections for dead volume.[7] | The volume of the tubing and connections contributes to the overall dispersion of the analyte band. Minimizing this volume is crucial for maintaining sharp peaks, especially in UHPLC systems.[4] |
Q4: My this compound peak is split or has shoulders. What should I do?
Split or shoulder peaks suggest that the analyte band is being distorted as it passes through the column, or that a closely eluting impurity is present.[5][7]
Common Causes and Solutions for Split Peaks:
| Potential Cause | Recommended Solution | Explanation |
| Partially Blocked Frit or Column Void | Backflush the column to try and dislodge any particulate matter from the inlet frit.[5] If a void is suspected, the column usually needs to be replaced.[5] | A blockage in the inlet frit or a void in the packing bed can cause the sample to travel through the column unevenly, leading to a deformed peak.[5] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase.[15] If the sample is not soluble, use a weaker solvent and reduce the injection volume.[5][15] | Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to precipitate at the column inlet or travel through in a distorted band.[5] |
| Co-eluting Impurity | Use a column with higher efficiency (longer length or smaller particles) to improve resolution.[3] Adjust the mobile phase composition or temperature to alter selectivity.[13][14] | A shoulder on the main peak may be an unresolved impurity. Changing the separation conditions can help to separate the two compounds.[3] |
Experimental Protocols & Workflows
General Experimental Protocol for this compound Analysis
This protocol provides a starting point for developing an HPLC method for this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve and dilute the sample to the desired concentration using the mobile phase as the diluent.[13]
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[13][16]
2. HPLC System and Conditions:
| Parameter | Recommendation | Rationale |
| Column | HILIC Column or Amino Column (e.g., 4.6 x 150 mm, 5 µm) | HILIC is well-suited for retaining and separating highly polar compounds like sugar alcohols.[13] |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | A high organic content is typical for HILIC mode to ensure retention of polar analytes. |
| Flow Rate | 0.5 - 1.0 mL/min | Lowering the flow rate can sometimes improve resolution but will increase analysis time.[13] |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce backpressure.[11][14] |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) | This compound lacks a strong UV chromophore, making RID or ELSD more suitable detection methods.[17] |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload. |
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[13]
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject prepared standards and samples.
-
Acquire and process the data.
Diagrams: Workflows and Logic
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis? For highly polar compounds like this compound and other sugar alcohols, standard reversed-phase C18 columns may provide insufficient retention. Columns that are better suited include those designed for polar analytes, such as Amino or Cyano columns.[18] Hydrophilic Interaction Chromatography (HILIC) columns are an excellent option as they are specifically designed for the analysis of polar compounds.[13] Specialty columns for sugar and sugar alcohol analysis, such as those based on cation exchange resins (e.g., HyperREZ XP), are also highly effective.[16]
Q2: How does the mobile phase pH affect the peak shape of this compound? While this compound itself is a neutral polyol and not ionizable, the pH of the mobile phase can still have a significant impact on peak shape, particularly when using silica-based columns.[4] At a mid-range pH, residual silanol groups on the silica surface can become ionized and interact with polar analytes, causing peak tailing.[3][4] Controlling the mobile phase pH, often by lowering it to around 3.0, can suppress the ionization of these silanols and dramatically improve peak symmetry.[3] Using a buffer can also help ensure a stable pH and improve the reproducibility of the method.[19]
Q3: What is the effect of column temperature on this compound analysis? Column temperature is a critical parameter in HPLC that affects retention time, selectivity, and peak shape.[14] Increasing the column temperature typically leads to several benefits:
-
Sharper Peaks: Higher temperatures reduce the viscosity of the mobile phase, which improves the rate of mass transfer of the analyte between the mobile and stationary phases.[11] This increased efficiency results in narrower, sharper peaks.[11]
-
Shorter Analysis Time: The reduced viscosity also allows for faster flow rates without a significant increase in backpressure, and it generally decreases analyte retention times.[14]
-
Changes in Selectivity: Temperature can alter the selectivity of the separation, meaning the spacing between peaks can change.[20] This can be used to optimize the resolution of closely eluting compounds. It is important to control the temperature precisely using a column oven to ensure reproducible results.[9]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. silicycle.com [silicycle.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chromtech.com [chromtech.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. chromatographyonline.com [chromatographyonline.com]
Stability of D-Iditol in acidic and alkaline buffers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of D-Iditol in acidic and alkaline buffer systems. Due to the limited specific stability data for this compound in publicly available literature, this resource offers a framework based on the general chemical properties of polyols (sugar alcohols), alongside detailed troubleshooting guides and experimental protocols to empower users to conduct robust stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in aqueous solutions?
A1: this compound, as a polyol (sugar alcohol), is anticipated to be relatively stable in aqueous solutions under neutral pH conditions and at ambient temperatures. Polyols lack highly reactive functional groups such as aldehydes or ketones, making them less susceptible to spontaneous degradation compared to their parent sugars. However, stability can be compromised under conditions of extreme pH (highly acidic or alkaline) and elevated temperatures.
Q2: How does pH impact the stability of this compound?
A2:
-
Acidic Conditions: In strongly acidic environments, particularly at elevated temperatures, this compound may undergo acid-catalyzed dehydration. This process involves the elimination of water molecules, which can lead to the formation of anhydro derivatives, such as iditans and dianhydro iditol (isoidide).
-
Alkaline Conditions: Under strong alkaline conditions and high temperatures, this compound can be susceptible to oxidation and other rearrangement reactions. While generally more stable to hydrolysis than esters, prolonged exposure to high pH can lead to gradual degradation.
Q3: What are the likely degradation products of this compound under stress conditions?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation products, based on the chemistry of related sugar alcohols, may include:
-
Anhydro derivatives (e.g., 1,4-iditan, 1,5-iditan, 1,4:3,6-dianhydroiditol) from dehydration in acidic conditions.
-
Oxidation products, such as the corresponding ketone (L-sorbose) or acidic acid derivatives, particularly in the presence of oxidizing agents.
-
Products of C-C bond cleavage under very harsh conditions.
Q4: What analytical methods are suitable for assessing this compound stability?
A4: Several analytical techniques are well-suited for quantifying this compound and its potential degradation products:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This is a common and effective method for the analysis of sugar alcohols, which lack a UV chromophore.
-
Gas Chromatography (GC) after derivatization: GC can provide high resolution and sensitivity for the analysis of polyols following a derivatization step to increase their volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying and quantifying unknown degradation products.
Troubleshooting Guide
This guide addresses common issues that may arise during the stability testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution in HPLC Analysis | 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Column degradation due to extreme pH of samples. | 1. Use a column specifically designed for sugar or sugar alcohol analysis (e.g., an amino or ion-exchange column). 2. Optimize the mobile phase, typically a mixture of acetonitrile and water. 3. Neutralize samples before injection to protect the column. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate buffer preparation. 2. Fluctuation in temperature during the study. 3. Sample degradation after collection and before analysis. | 1. Ensure precise pH measurement and consistent buffer preparation for each batch. 2. Use calibrated and stable temperature-controlled chambers or water baths. 3. Analyze samples immediately after withdrawal from the stability chamber, or store them at a low temperature (e.g., 2-8°C) for a short, defined period. |
| Unexpected Degradation Products Observed | 1. Contaminants in the buffer or this compound sample. 2. Interaction with container/closure system. 3. Presence of oxidative stress (e.g., dissolved oxygen, metal ions). | 1. Use high-purity reagents and characterize the initial this compound sample for impurities. 2. Perform studies in inert containers (e.g., glass) and consider performing extractables and leachables studies if using plastic containers. 3. Degas buffers and consider conducting studies under an inert atmosphere (e.g., nitrogen) to evaluate the impact of oxidation. |
| No Degradation Observed Under Stress Conditions | 1. Stress conditions (pH, temperature) are not harsh enough. 2. The analytical method is not sensitive enough to detect low levels of degradants. | 1. Increase the temperature or use more extreme pH values to accelerate degradation. 2. Validate the analytical method to ensure it is "stability-indicating," meaning it can separate the active ingredient from its degradation products and has a low limit of detection and quantification. |
Experimental Protocol: Stability Assessment of this compound in Acidic and Alkaline Buffers
This protocol outlines a general procedure for evaluating the stability of this compound.
1. Objective: To determine the stability of this compound in various acidic and alkaline buffer solutions at a specified temperature and to identify the rate of degradation.
2. Materials:
-
This compound (high purity)
-
Buffer components (e.g., hydrochloric acid, sodium hydroxide, phosphate salts, citrate salts)
-
High-purity water
-
pH meter
-
Calibrated stability chambers or water baths
-
Volumetric flasks and pipettes
-
HPLC-RI system or GC with appropriate detector
-
Analytical column suitable for sugar alcohol analysis
3. Buffer Preparation:
-
Prepare a range of buffer solutions covering acidic and alkaline pH values (e.g., pH 2, 4, 7, 9, 12).
-
Accurately measure the pH of each buffer solution after preparation.
4. Sample Preparation:
-
Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).
-
Transfer the solutions into appropriately labeled, inert vials.
5. Stability Study Execution:
-
Place the vials in a stability chamber or water bath set to a specific temperature (e.g., 60°C for an accelerated study).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
At each time point, immediately cool the aliquot and, if necessary, neutralize it to prevent further degradation before analysis.
6. Analytical Procedure:
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-RI).
-
Quantify the peak area of this compound at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Summarize the degradation rate constants at different pH values in a table.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Data.
Technical Support Center: D-Iditol Interference in Enzymatic Polyol Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting D-iditol interference in enzymatic assays for other polyols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound interfering with my enzymatic assay for another polyol, such as D-sorbitol?
A1: The interference arises from the lack of absolute specificity of the enzymes commonly used in these assays, primarily sorbitol dehydrogenase (SDH) or L-iditol 2-dehydrogenase (EC 1.1.1.14). This enzyme catalyzes the NAD+-dependent oxidation of various sugar alcohols.[1] While the enzyme may have a higher affinity for its primary substrate (e.g., D-sorbitol), it can also bind to and react with other structurally similar polyols, including this compound, leading to inaccurate measurements.
Q2: How can I determine if this compound is the cause of the interference in my assay?
A2: The most definitive way to identify this compound as the interfering substance is to use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or refractive index detection) to analyze your sample. This will allow you to identify and quantify the different polyols present. If you do not have access to HPLC, you can perform a spike-and-recovery experiment. Add a known amount of this compound to your sample and a control sample without the suspected interference. If the increase in the measured polyol concentration in the spiked sample is significantly higher than expected, it suggests that this compound is being measured by the assay.
Q3: Are commercially available sorbitol assay kits specific for D-sorbitol?
A3: Not entirely. While manufacturers design these kits to be as specific as possible for their target analyte, some cross-reactivity with other polyols, including this compound, can occur. For instance, some manufacturers state that their sorbitol dehydrogenase-based kits can also oxidize other polyols like iditol, although potentially at a lower rate.[2] It is crucial to consult the product's technical datasheet for information on known interfering substances. If you suspect interference, it is recommended to validate the kit's specificity with your specific sample matrix.
Q4: What are the primary methods to overcome this compound interference?
A4: The two main strategies are:
-
Sample Preparation: Employing techniques to remove this compound or separate it from the target polyol before the enzymatic assay.
-
Alternative Analytical Methods: Using techniques that can distinguish between different polyols, such as chromatographic methods.
Troubleshooting Guide
This guide addresses common issues encountered when this compound interference is suspected in enzymatic polyol assays.
| Problem | Possible Cause | Suggested Solution |
| Higher than expected polyol concentrations | This compound in the sample is being oxidized by the assay enzyme (e.g., sorbitol dehydrogenase), leading to an additive signal. | 1. Confirm Interference: Analyze the sample using a chromatographic method (e.g., HPLC) to identify and quantify the polyols present. 2. Sample Cleanup: Use a sample preparation method to remove this compound (see Experimental Protocols). 3. Use an Alternative Method: Switch to an analytical technique that can separate the polyols of interest (see Experimental Protocols). |
| Inconsistent or non-reproducible results | The level of this compound varies between samples, or the reaction kinetics of the enzyme with this compound differ significantly from the target polyol. | 1. Standardize Sample Collection and Handling: Ensure consistency in sample preparation to minimize variations in the concentration of interfering substances. 2. Kinetic Analysis: If possible with your equipment, monitor the reaction kinetics. A biphasic or unusual reaction curve may indicate the presence of multiple substrates being consumed at different rates. |
| Assay signal does not correlate with expected physiological changes | The measured changes are due to fluctuations in this compound concentration rather than the target polyol. | 1. Validate with a Reference Method: Compare the results from your enzymatic assay with those from a more specific method like HPLC-MS on a subset of samples. 2. Literature Review: Investigate the metabolic pathways that could lead to the presence and fluctuation of this compound in your specific biological system. |
Data Presentation
The degree of interference from this compound is dependent on the source of the sorbitol dehydrogenase and the specific assay conditions. The following table summarizes the substrate specificity of sorbitol dehydrogenase from various sources for different polyols. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | Km (mM) | Relative Activity (%) |
| D-Sorbitol | Arabidopsis thaliana | 0.96 | 100 |
| D-Xylitol | Arabidopsis thaliana | - | >60 |
| Ribitol | Arabidopsis thaliana | - | >60 |
| L-Arabitol | Arabidopsis thaliana | - | 59 |
| D-Mannitol | Arabidopsis thaliana | - | 32 |
| D-Sorbitol | Apple (Malus domestica) | 86 | 100 |
| D-Xylitol | Apple (Malus domestica) | 37 | - |
| D-Mannitol | Apple (Malus domestica) | - | 8 |
| D-Sorbitol | Human | 0.62 | - |
| D-Sorbitol | Plum | 111.8 | - |
| D-Sorbitol | Maize | 8.45 | - |
Experimental Protocols
Protocol 1: Standard Enzymatic Assay for D-Sorbitol (Example)
This protocol is a generalized example based on commercially available kits.[4][5]
Principle:
Sorbitol dehydrogenase (SDH) catalyzes the oxidation of D-sorbitol to D-fructose with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-sorbitol concentration.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
NAD⁺ solution
-
Sorbitol Dehydrogenase (SDH) solution
-
D-Sorbitol standard solutions
-
Sample (deproteinized and clarified)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a standard curve using D-sorbitol standard solutions of known concentrations.
-
Add samples and standards to the wells of the microplate.
-
Add the assay buffer and NAD⁺ solution to each well.
-
Incubate for a short period to allow for any non-specific reactions to occur.
-
Initiate the reaction by adding the SDH solution to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation for each sample and standard.
-
Determine the D-sorbitol concentration in the samples by comparing their reaction rates to the standard curve.
Protocol 2: Sample Preparation for Removal of Interfering Substances
For biological samples, deproteinization is a critical first step. This can be followed by more specific cleanup steps if necessary.
1. Deproteinization (Perchloric Acid Precipitation):
-
To 1 mL of sample (e.g., serum, cell lysate), add an equal volume of ice-cold perchloric acid (e.g., 1 M).
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a potassium hydroxide solution (e.g., 2 M KOH) dropwise until the pH is near neutral. The formation of a precipitate (potassium perchlorate) will occur.
-
Centrifuge again to pellet the precipitate.
-
The resulting supernatant can be used for the enzymatic assay.
2. Solid-Phase Extraction (SPE) for Polyol Fractionation (General Approach):
SPE can be used to separate polyols based on their polarity. The choice of sorbent and elution solvents will need to be optimized for the specific polyols of interest. A common approach for polar compounds like polyols is to use a graphitized carbon-based sorbent.
-
Condition the SPE cartridge: Wash the cartridge with a non-polar solvent followed by a polar solvent (e.g., methanol) and then equilibrate with the loading buffer (e.g., water).
-
Load the sample: Apply the deproteinized and neutralized sample to the cartridge.
-
Wash: Wash the cartridge with a weak solvent to remove less retained interfering compounds.
-
Elute: Elute the polyols with a stronger polar solvent or a gradient of solvents. Different fractions can be collected and tested for the presence of the target polyol and this compound.
Protocol 3: HPLC-Based Separation of Polyols
This protocol provides a general framework for the separation of polyol isomers using HPLC. Specific conditions will need to be optimized based on the available instrumentation and the specific polyols being analyzed.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Detector: Refractive Index Detector (RID) or Mass Spectrometer (MS)
-
Column: A column suitable for carbohydrate and polyol analysis (e.g., an amino-propylesiloxane or a ligand-exchange column).
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for best separation.
Procedure:
-
Prepare standard solutions of the polyols of interest (including this compound) in the mobile phase.
-
Prepare samples by deproteinizing and filtering through a 0.22 µm filter.
-
Set the column temperature (e.g., 30-40°C).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify the peaks corresponding to each polyol based on the retention times of the standards.
-
Quantify the polyols in the samples by comparing their peak areas to the standard curves.
Visualizations
References
- 1. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Preventing degradation of D-Iditol standards during storage
This technical support center provides guidance on the proper storage and handling of D-Iditol standards to prevent degradation and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound standards?
For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from moisture and light.[1][2] Under these conditions, this compound has been shown to be stable for at least four years.[1] Some suppliers also recommend storage at 2-8°C.[3][4]
Q2: How should I store this compound standard solutions?
Aqueous stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare fresh working solutions from the stock solution and filter-sterilize them through a 0.22 µm filter before use, especially for cell-based assays.[2] For solutions of its isomer, sorbitol, it has been noted that the pH may decrease over time, and it is advisable to re-check the pH after one year of storage.[5]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound under typical storage conditions are not extensively documented, sugar alcohols, in general, are susceptible to oxidation.[6][7] The primary alcohol groups in the this compound molecule can be oxidized to form aldehydes or carboxylic acids. Although more relevant at high temperatures, caramelization-like processes involving dehydration can also occur.[8][9] In biological systems, the primary degradation route for the closely related isomer, D-sorbitol, is enzymatic oxidation to fructose.[1][2][10]
Q4: What are the common impurities found in this compound standards?
The most common impurities in sugar alcohol standards often originate from the manufacturing process. These can include isomers such as D-sorbitol and D-mannitol, as well as residual amounts of the starting materials used in synthesis.[5]
Stability of this compound and its Isomers
Due to limited direct quantitative stability data for this compound in solution, the following table includes information on its close isomer, D-mannitol, to provide general guidance. It is highly recommended to perform your own stability studies for critical applications.
| Compound | Form/Solvent | Storage Temperature | Stability | Notes |
| This compound | Solid | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from moisture. |
| This compound | Aqueous Solution | -80°C | Up to 6 months[2] | Recommended for longer-term solution storage. |
| This compound | Aqueous Solution | -20°C | Up to 1 month[2] | Suitable for short-term storage of solutions. |
| D-Mannitol (Isomer) | Aqueous Solution | 2-8°C | High | Minimal degradation expected.[11] |
| D-Mannitol (Isomer) | Aqueous Solution | Room Temperature (20-25°C) | Good | Minimal degradation expected over the short to medium term.[11] |
| D-Mannitol (Isomer) | Aqueous Solution | > 60°C | Moderate to Low | Potential for thermal degradation with prolonged heating.[11] |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound standards, particularly using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Issue 1: Peak Tailing in HPLC-RID Analysis
-
Possible Cause: Interaction with active sites on the HPLC column, particularly with residual silanol groups on silica-based columns. This is a common issue for polar analytes like sugar alcohols.
-
Recommendation:
-
Use a dedicated sugar alcohol column: These columns are specifically designed to minimize interactions that cause peak tailing.
-
Optimize mobile phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups.
-
Increase buffer concentration: A higher buffer concentration can sometimes improve peak shape.
-
Column cleaning and regeneration: If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration.
-
Issue 2: Shifting Retention Times
-
Possible Cause:
-
Inadequate column equilibration: HILIC columns, often used for sugar alcohol analysis, can require long equilibration times.
-
Temperature fluctuations: Refractive index detectors are sensitive to temperature changes.
-
Changes in mobile phase composition: Inaccurate mixing or evaporation of the mobile phase can lead to retention time drift.
-
-
Recommendation:
-
Ensure thorough column equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.
-
Prepare fresh mobile phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.
-
Issue 3: Unexpected Peaks in the Chromatogram
-
Possible Cause:
-
Degradation of the this compound standard: Improper storage or handling can lead to the formation of degradation products.
-
Contamination: Contamination can be introduced from solvents, glassware, or the HPLC system itself.
-
-
Recommendation:
-
Prepare a fresh standard solution: If degradation is suspected, prepare a new solution from a solid standard that has been stored correctly.
-
Run a blank injection: Inject the solvent used to dissolve the standard to check for contamination.
-
System flush: If the system is contaminated, flush it with an appropriate cleaning solution.
-
Experimental Protocol: Stability Assessment of this compound Standard Solutions
This protocol outlines a method for assessing the stability of this compound in an aqueous solution using HPLC-RID.
1. Objective: To determine the stability of a this compound aqueous standard solution over time at a specified storage temperature.
2. Materials:
-
This compound reference standard (solid)
-
HPLC-grade water
-
0.22 µm syringe filters
-
HPLC vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID)
-
A suitable column for sugar alcohol analysis (e.g., a ligand-exchange or HILIC column)
4. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound reference standard.
-
Dissolve the standard in a known volume of HPLC-grade water to achieve the desired concentration (e.g., 10 mg/mL).
-
Ensure the standard is completely dissolved. This is your stock solution.
-
-
Initial Analysis (Time Zero):
-
Prepare a working standard solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
Filter the working standard through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the freshly prepared standard solution by HPLC-RID.
-
Record the peak area and retention time. This will serve as your baseline (T=0) data.
-
-
Stability Study:
-
Aliquot the stock solution into several separate, tightly sealed vials.
-
Store these vials at the desired temperature (e.g., 4°C, room temperature).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from storage.
-
Allow the solution to come to room temperature.
-
Prepare a working standard from the stored stock solution and analyze it by HPLC-RID as described above.
-
Record the peak area and retention time.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area at T=0. A significant decrease in peak area may indicate degradation.
-
Examine the chromatograms for the appearance of any new peaks, which could be degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Troubleshooting Workflow for this compound Standard Degradation
The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound standards.
Caption: Troubleshooting workflow for this compound standard degradation.
References
- 1. D-Sorbitol: Metabolism in Plants, Biosynthesis and Degradation_Chemicalbook [chemicalbook.com]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingredi.com [ingredi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Feasibility study of D-mannitol as phase change material for thermal storage [aimspress.com]
- 10. D-sorbitol degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing NAD+ for D-Iditol Dehydrogenase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nicotinamide Adenine Dinucleotide (NAD+) concentration for D-Iditol dehydrogenase (also known as Sorbitol Dehydrogenase) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal NAD+ concentration for a this compound dehydrogenase assay?
A1: The optimal NAD+ concentration should be saturating to ensure the enzyme is the limiting factor in the reaction. While the specific Michaelis constant (Km) for NAD+ with this compound dehydrogenase can vary depending on the enzyme source and assay conditions, a general starting point is to use a concentration that is at least 5-10 times the Km. Based on published data for related enzymes like sorbitol dehydrogenase from mouse liver (Km = 58.8 µM) and rat liver alcohol dehydrogenase (Km = 56.3 µM), a starting NAD+ concentration in the range of 0.5 mM to 2 mM is recommended.[1][2] For the most accurate results, it is crucial to experimentally determine the Km for your specific enzyme and conditions.
Q2: How does the NAD+/NADH ratio affect the this compound dehydrogenase assay?
A2: The NAD+/NADH ratio is a critical indicator of the cellular redox state and can significantly influence the activity of NAD+-dependent dehydrogenases.[3][4] A high NAD+/NADH ratio generally favors the oxidative direction of the reaction (this compound to D-Sorbose).[3] Conversely, an accumulation of NADH can lead to product inhibition, slowing down the reaction rate.[5] It is therefore important to monitor the initial linear rate of the reaction before significant NADH accumulation occurs.
Q3: Can I use NADP+ instead of NAD+ for the this compound dehydrogenase assay?
A3: No, this compound dehydrogenase is specific for NAD+ and cannot use NADP+ as a cofactor.[1]
Q4: What are the common causes of low or no enzyme activity in my assay?
A4: Several factors can contribute to low or no this compound dehydrogenase activity. These include:
-
Suboptimal NAD+ concentration: Ensure the NAD+ concentration is not limiting.
-
Incorrect pH or temperature: The optimal pH for the oxidation of sorbitol by sorbitol dehydrogenase is typically around 9.0-9.5.[6] The optimal temperature should be determined empirically but is often in the range of 25-37°C.
-
Enzyme instability: this compound dehydrogenase can be unstable, especially in dilute solutions. It is recommended to prepare fresh enzyme dilutions and keep them on ice.[7]
-
Presence of inhibitors: Certain compounds can inhibit enzyme activity.
-
Degraded NAD+ stock solution: NAD+ solutions can degrade over time, especially if not stored properly. It is advisable to prepare fresh NAD+ solutions and store them at -20°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low enzyme activity | NAD+ concentration is too low. | Increase the NAD+ concentration in the assay. Perform a titration to find the optimal concentration. |
| Substrate inhibition by this compound. | Vary the this compound concentration to determine if high concentrations are inhibitory. If so, use a lower, non-inhibitory concentration. | |
| Incorrect pH of the assay buffer. | Verify the pH of your buffer. The optimal pH for the oxidative reaction is generally alkaline (around 9.0-9.5).[6] | |
| Enzyme is inactive or degraded. | Use a fresh enzyme stock. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). | |
| High background absorbance | Contamination of reagents with NADH. | Use fresh, high-quality NAD+ and other reagents. |
| Non-enzymatic reduction of NAD+. | Run a blank reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample readings. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition by NADH. | Measure the initial reaction velocity where the rate is linear. | |
| Instability of the enzyme during the assay. | Add stabilizing agents like glycerol or BSA to the assay buffer. |
Quantitative Data Summary
Table 1: Michaelis Constants (Km) for NAD+ in Related Dehydrogenases
| Enzyme | Source | Km for NAD+ (µM) | Reference |
| Sorbitol Dehydrogenase | Mouse Liver | 58.8 | [1] |
| Alcohol Dehydrogenase | Rat Liver | 56.3 | [2] |
Experimental Protocols
Detailed Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is adapted from general procedures for polyol dehydrogenases and should be optimized for your specific experimental conditions.[8]
Materials:
-
This compound dehydrogenase enzyme
-
This compound substrate
-
NAD+
-
Glycine-NaOH buffer (e.g., 100 mM, pH 9.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Glycine-NaOH buffer (100 mM, pH 9.5).
-
Prepare a stock solution of NAD+ (e.g., 20 mM in water) and store in aliquots at -20°C.
-
Prepare a stock solution of this compound (e.g., 1 M in water).
-
Prepare fresh dilutions of the enzyme in a suitable buffer (e.g., Glycine-NaOH buffer with 1 mg/mL BSA) and keep on ice.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and 25°C (or the desired temperature).
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Glycine-NaOH buffer
-
This compound solution (to achieve the desired final concentration)
-
NAD+ solution (to achieve the desired final concentration, e.g., 1 mM)
-
Water to bring the final volume to 1 mL.
-
-
Mix gently by inverting the cuvette.
-
-
Initiate the Reaction:
-
Add a small volume of the diluted enzyme solution to the cuvette to start the reaction.
-
Immediately mix by inverting and start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) where:
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)
-
l is the path length of the cuvette (usually 1 cm)
-
-
Visualizations
Caption: Experimental workflow for this compound dehydrogenase assay.
Caption: Troubleshooting logic for low enzyme activity.
Caption: this compound dehydrogenase catalyzed reaction.
References
- 1. Purification and properties of sorbitol dehydrogenase from mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple steady state kinetic model for alcohol dehydrogenase. Use of reaction progress curves for parameters estimation at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Determination of the in vivo NAD:NADH ratio in Saccharomyces cerevisiae under anaerobic conditions, using alcohol dehydrogenase as sensor reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Pre-analytical stability of sorbitol dehydrogenase in equine heparinized plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
Frequently Asked Questions (FAQs) and Troubleshooting
Welcome to the Technical Support Center for the LC-MS/MS analysis of D-Iditol. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, a highly polar sugar alcohol. Due to its properties, this compound analysis is susceptible to matrix effects, particularly when dealing with complex biological samples like plasma, urine, or tissue extracts.
Q1: What are matrix effects and why are they a significant problem for this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, which is a highly polar and hydrophilic compound, common matrix components like salts, phospholipids, and endogenous metabolites can significantly interfere with the ionization process in the mass spectrometer source.[2] This interference can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to poor sensitivity and inaccurate quantification. This is the more common phenomenon.
-
Ion Enhancement: An increase in the analyte signal, which also leads to inaccurate results.
These effects can compromise the accuracy, precision, and reproducibility of your analytical method.[3]
Q2: My this compound signal is low and inconsistent across different samples. How do I know if this is due to ion suppression?
A: Low and variable signals are classic symptoms of ion suppression. To confirm this, you can perform a post-column infusion experiment. In this setup, a constant flow of this compound standard solution is infused into the LC flow just before it enters the mass spectrometer's ion source. You then inject a blank, extracted matrix sample. A dip in the otherwise stable this compound signal at retention times where matrix components elute is a clear indication of ion suppression.[4]
Q3: How can I quantitatively assess the matrix effect in my this compound assay?
A: The most common method is to calculate the Matrix Factor (MF). This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration.
The calculation is as follows: Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To ensure robustness, this should be tested using multiple sources (e.g., at least six different lots) of your biological matrix.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound in biological fluids?
A: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. Since this compound is a polar molecule, strategies must be chosen carefully.
-
Protein Precipitation (PPT): This is a simple and fast method, often done with cold acetonitrile. While it effectively removes proteins, it may not remove other polar interferences like salts and phospholipids, which can still cause significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. However, choosing a solvent system that efficiently extracts the highly polar this compound while leaving interferences behind can be challenging. It often requires pH adjustment of the sample to ensure the analyte is in an uncharged state.[4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for reducing matrix effects. For a polar analyte like this compound, a mixed-mode or a specific polar SPE sorbent would be most appropriate. This technique provides the cleanest extracts but requires more extensive method development.[2][6]
Q5: Which chromatographic technique is best suited to separate this compound from its isomers and matrix interferences?
A: Due to its high polarity, this compound shows poor retention on traditional reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for analyzing sugar alcohols.[7][8] HILIC columns use a polar stationary phase with a mobile phase rich in organic solvent (typically acetonitrile). This combination allows for:
-
Excellent retention of polar compounds like this compound.
-
Separation from less polar matrix components that elute early.
-
Resolution of this compound from its structural isomers, such as D-sorbitol and D-mannitol, which is critical for accurate quantification.[9][10]
Q6: What is the ideal internal standard (IS) for this compound quantification?
A: The gold standard is a stable isotope-labeled (SIL) this compound (e.g., this compound-¹³C₆). A SIL-IS is the best choice because it has nearly identical chemical and physical properties to the unlabeled analyte.[11][12] It will co-elute with this compound and experience the exact same degree of matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[3][4] If a SIL-IS is not available, a structurally similar sugar alcohol can be used, but it may not co-elute perfectly and may not compensate for matrix effects as effectively.
Data Presentation: Impact of Sample Preparation on Matrix Effects
The choice of sample preparation method has a direct impact on analyte recovery and the extent of matrix effects. The following table summarizes typical performance data for methods used to extract polar analytes from plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 70% (Suppression) | Fast, simple, low cost | High matrix effects, risk of clogging |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 15 - 40% (Suppression) | Cleaner than PPT, removes salts | Can be labor-intensive, emulsion formation |
| Solid-Phase Extraction (SPE) | 75 - 95% | < 15% | Provides the cleanest extracts | Higher cost, requires method development |
Note: Data is generalized for small polar molecules. Actual values will be analyte and matrix-dependent and require experimental validation.
Experimental Protocols
Here are detailed methodologies for the extraction and analysis of this compound from human plasma. These protocols are based on established methods for analogous sugar alcohols and serve as a robust starting point.[13][14]
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol provides a quick and straightforward method for sample cleanup.
-
Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., this compound-¹³C₆ at 1 µg/mL) to the plasma sample. Vortex briefly.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a new tube or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Acetonitrile:Water with 0.1% formic acid). Vortex to mix.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: HILIC-LC-MS/MS Analysis of this compound
This method is designed for the specific challenges of separating and detecting polar sugar alcohols.
-
LC System: UPLC/UHPLC system
-
Column: HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 85 5.0 50 5.1 85 | 7.0 | 85 |
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V
-
MRM Transitions (Example):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 181.1 ([M-H]⁻) 89.1 -20 | this compound-¹³C₆ (IS) | 187.1 ([M-H]⁻) | 92.1 | -20 |
Note: MS parameters such as collision energy must be optimized for your specific instrument.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and analysis.
Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Peak Tailing in Sugar Alcohol Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the chromatography of sugar alcohols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the tail end of a peak is broader than the front end, resulting in an asymmetrical peak shape.[1][2] It is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0.[2]
Q2: What is an acceptable USP Tailing Factor?
A2: An ideal USP tailing factor is between 0.9 and 1.2.[3] However, for many pharmaceutical applications, a tailing factor of less than 2.0 is generally considered acceptable.[4] Values above 1.5 indicate significant tailing that should be addressed.[3][5]
Q3: Why is it important to address peak tailing?
A3: Peak tailing can negatively impact the accuracy and reliability of your results by causing decreased resolution between peaks and inaccurate quantification.[1] It can also lead to reduced method robustness and potential failure to meet regulatory requirements.[2]
Q4: Can the chromatography mode affect peak tailing for sugar alcohols?
A4: Yes. Sugar alcohols are highly polar compounds, and different chromatography modes can be employed for their separation, with Hydrophilic Interaction Chromatography (HILIC) being a common choice.[2] However, peak tailing can be a significant issue in HILIC if the mobile phase composition and buffer concentration are not optimized.[6][7]
Troubleshooting Guide
Peak tailing in sugar alcohol chromatography can arise from various factors. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Issue 1: Asymmetrical peaks for all analytes.
This often points to a physical problem within the HPLC system or the column itself.
Possible Causes & Solutions:
-
Column Void or Damaged Packing: A void at the column inlet or channels in the packing bed can lead to peak tailing.[1]
-
Solution: Replace the column. To prevent this, always handle columns with care and avoid sudden pressure shocks. Using a guard column can also help protect the analytical column.[8]
-
-
Blocked Frit: Particulates from the sample or mobile phase can block the column inlet frit.
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to peak broadening and tailing.[8]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly tightened to minimize dead volume.[8]
-
Issue 2: Tailing peaks for some, but not all, sugar alcohols.
This typically indicates a chemical interaction between specific analytes and the stationary phase.
Possible Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of sugar alcohols, leading to peak tailing.[1][9]
-
Solution 1: Adjust Mobile Phase pH. For silica-based columns, operating at a lower pH (around 2-3) can suppress the ionization of silanol groups and reduce these interactions.[2][10]
-
Solution 2: Use an End-Capped Column. These columns have their residual silanol groups deactivated, minimizing secondary interactions.[1][8]
-
-
Inappropriate Mobile Phase Buffer: Insufficient buffer concentration or an unsuitable buffer can lead to poor peak shape.[1]
-
Solution: Increase the buffer concentration. A concentration between 10-50 mM is generally recommended.[2] Ensure the buffer is appropriate for the mobile phase and your analytes.
-
Data Presentation
Table 1: USP Tailing Factor (Tf) and Peak Shape
| USP Tailing Factor (Tf) | Peak Shape Description | Recommendation |
| < 0.9 | Peak Fronting | Investigate for column overload or improper sample solvent. |
| 0.9 - 1.2 | Symmetrical (Ideal) | No action needed.[3] |
| 1.2 - 1.5 | Minor Tailing | Acceptable for some applications, but optimization is recommended.[9] |
| > 1.5 | Significant Tailing | Requires troubleshooting and correction.[3][5] |
| > 2.0 | Unacceptable Tailing | Method is not suitable for quantitative analysis.[2][4] |
Table 2: Illustrative Example of Mobile Phase pH Effect on Mannitol Peak Asymmetry (C18 Column)
| Mobile Phase pH | USP Tailing Factor (Tf) |
| 7.0 | 2.1 |
| 5.0 | 1.8 |
| 3.0 | 1.3 |
| 2.5 | 1.1 |
Note: This table provides illustrative data based on general chromatographic principles. Actual results may vary depending on the specific column, mobile phase composition, and other experimental conditions.
Table 3: Impact of Column Temperature on Sorbitol Peak Shape (Illustrative Data)
| Column Temperature (°C) | USP Tailing Factor (Tf) |
| 25 | 1.9 |
| 35 | 1.6 |
| 45 | 1.3 |
| 55 | 1.1 |
Note: This table provides illustrative data. The optimal temperature will depend on the specific sugar alcohol and column chemistry.
Experimental Protocols
Protocol 1: HPLC Column Washing and Regeneration
This protocol is intended for a standard reversed-phase (e.g., C18) column. Always consult the manufacturer's instructions for your specific column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase without Buffer: If your mobile phase contains a buffer, flush the column with 10-20 column volumes of the same mobile phase composition but without the buffer salts.
-
Flush with 100% Acetonitrile: Wash the column with at least 10 column volumes of 100% ACN.
-
Flush with 100% Isopropanol: If the ACN flush is insufficient, wash with 10 column volumes of IPA.
-
Flush with 100% Acetonitrile: Flush again with 10 column volumes of 100% ACN.
-
Equilibrate with Initial Mobile Phase: Re-equilibrate the column with the initial mobile phase composition (without buffer) for at least 20 column volumes.
-
Introduce Buffered Mobile Phase: Gradually introduce the buffered mobile phase and allow the system to equilibrate until a stable baseline is achieved.
-
Reconnect to Detector and Test: Reconnect the column to the detector and inject a standard to evaluate performance.
Protocol 2: Mobile Phase Preparation for Sugar Alcohol Analysis
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Appropriate buffer salts (e.g., ammonium formate, ammonium acetate)
-
pH meter
-
Sterile filter (0.22 µm or 0.45 µm)
-
Sonicator or vacuum degasser
Procedure:
-
Measure Solvents: Accurately measure the required volumes of HPLC-grade water and organic solvent.
-
Dissolve Buffer: If using a buffer, weigh the appropriate amount of buffer salt and dissolve it in the aqueous portion of the mobile phase.
-
Adjust pH: If necessary, adjust the pH of the aqueous portion using a suitable acid or base.
-
Mix Solvents: Combine the aqueous and organic phases in the desired ratio.
-
Filter: Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[11]
-
Degas: Degas the mobile phase using sonication or an in-line degasser to remove dissolved gases, which can cause baseline instability and pump problems.[11]
-
Label and Store: Clearly label the mobile phase with its composition and preparation date.
Protocol 3: Evaluating Column Overload
Procedure:
-
Prepare a Series of Standards: Prepare a series of standards of your sugar alcohol of interest at increasing concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 20 mg/mL).
-
Inject and Analyze: Inject a constant, small volume of each standard onto the column and record the chromatograms.
-
Evaluate Peak Shape and Retention Time:
-
Mass Overload: If you observe that as the concentration increases, the peak shape becomes broader with a more pronounced tail, and the retention time starts to decrease, this is indicative of mass overload.[12]
-
Volume Overload: Inject increasing volumes of a mid-range concentration standard. If the peak becomes broader and flatter with increasing injection volume, this suggests volume overload.
-
-
Action: If overload is confirmed, reduce the sample concentration or injection volume.[8]
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Secondary interactions causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. labcompare.com [labcompare.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing HPLC Resolution of D-Iditol and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of D-Iditol from its isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers by HPLC?
A1: The primary challenges stem from the high structural similarity and identical physicochemical properties of this compound and its isomers (e.g., L-Iditol, D-sorbitol, D-mannitol, galactitol). These molecules are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This results in very similar polarities and interactions with the stationary phase, making them difficult to resolve using standard HPLC methods. Additionally, as sugar alcohols lack a UV chromophore, they require specialized detection methods like Refractive Index (RI) detection, which can be less sensitive and prone to baseline drift.
Q2: Which HPLC columns are most effective for separating this compound and its isomers?
A2: Ion-exchange chromatography columns, particularly those with a sulfonated polystyrene-divinylbenzene resin in the calcium (Ca2+) or lead (Pb2+) form, are commonly used for separating sugar alcohols.[1] These columns, such as the Rezex RPM-Monosaccharide or InertSphere Sugar-2, employ a combination of ion-exchange and size-exclusion mechanisms to resolve isomers.[1][2] Chiral stationary phases (CSPs) are necessary for separating enantiomers like this compound and L-Iditol and can also be effective for diastereomers.
Q3: What are the recommended mobile phases for this separation?
A3: For ion-exchange columns, the most common mobile phase is simply high-purity, degassed water.[1] The separation is highly dependent on the interactions between the hydroxyl groups of the sugar alcohols and the counter-ions on the stationary phase. For some applications, particularly with amino-based columns, a mixture of acetonitrile and water is used. The ratio of acetonitrile to water is a critical parameter to optimize for achieving the desired resolution.
Q4: How can I improve the resolution between this compound and its isomers?
A4: Improving resolution requires careful optimization of several parameters:
-
Column Temperature: Operating at an elevated temperature (e.g., 85 °C) can significantly improve peak shape and resolution for sugar alcohol separations.[3]
-
Flow Rate: A lower flow rate often allows for better interaction between the analytes and the stationary phase, leading to improved resolution, though at the cost of longer analysis times.
-
Mobile Phase Composition: If using a mixed mobile phase, fine-tuning the solvent ratio is crucial.
-
Column Choice: Selecting a column with a different counter-ion (e.g., Pb2+ instead of Ca2+) can alter the selectivity and improve the separation of specific isomers.[2]
Troubleshooting Guide
Problem: Poor Resolution or Co-elution of Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column | Select a column specifically designed for sugar alcohol separations, such as a strong cation-exchange column with a Ca2+ or Pb2+ counter-ion. For enantiomeric separation (D- and L-Iditol), a chiral column is required. |
| Sub-optimal Temperature | Increase the column temperature in increments of 5 °C. Temperatures up to 85 °C are often used to enhance resolution and reduce peak broadening.[3] |
| Incorrect Flow Rate | Decrease the flow rate to allow for more effective interaction between the analytes and the stationary phase. |
| Mobile Phase Issues | Ensure the mobile phase is of high purity and is thoroughly degassed. For ion-exchange columns, use HPLC-grade water. If using a binary mobile phase (e.g., acetonitrile/water), carefully optimize the ratio. |
Problem: Broad or Tailing Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Extra-column Volume | Minimize the length and internal diameter of all tubing between the injector, column, and detector. |
| Column Contamination | Flush the column with a strong solvent as recommended by the manufacturer. Use a guard column to protect the analytical column from sample matrix components. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. |
Experimental Protocols
Protocol 1: Separation of D-Sorbitol and D-Mannitol (Isomers of this compound)
This protocol is based on the USP method for mannitol analysis and can be adapted for the separation of other sugar alcohol isomers.
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a refractive index (RI) detector.
-
Chromatographic Conditions:
-
Column: InertSphere Sugar-2 (300 mm x 7.8 mm I.D., 9 µm) or equivalent strong cation-exchange column in the calcium form (USP L19).[1]
-
Mobile Phase: Degassed, deionized water.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 85 °C.[1]
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40 °C).[1]
-
Injection Volume: 20 µL.[1]
-
-
Sample Preparation: Dissolve the sample in deionized water to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Expected Performance:
The following table provides typical retention times for D-Mannitol and D-Sorbitol under these conditions.
| Compound | Retention Time (min) |
| D-Mannitol | ~20.9 |
| D-Sorbitol | ~25.0 |
Data adapted from USP methods for Mannitol analysis.[3]
Data Presentation
Table 1: Comparative HPLC Conditions for Sugar Alcohol Separation
| Parameter | Method A (Ion-Exchange) | Method B (HILIC) |
| Column | Rezex RPM-Monosaccharide (Pb2+), 300 x 7.8 mm | Luna Omega 3 µm SUGAR, 250 x 4.6 mm |
| Mobile Phase | Deionized Water | Acetonitrile/Water (80:20) |
| Flow Rate | 0.6 mL/min | 1.5 mL/min |
| Temperature | 85 °C | Ambient |
| Detector | Refractive Index (RI) | Refractive Index (RI) or ELSD |
| Analytes | Mannitol, Sorbitol, Xylitol | Erythritol, Xylitol, Sorbitol, Mannitol, Maltitol |
Data synthesized from multiple sources for illustrative purposes.[2][4]
Visualizations
Caption: Troubleshooting workflow for poor resolution of this compound isomers.
Caption: General experimental workflow for HPLC analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for D-Iditol Quantification
A Note on Analyte Specificity: Validated analytical methods specifically for the quantification of D-Iditol are not widely available in published literature. This guide leverages validated methods for its common isomers, D-Sorbitol and D-Mannitol, as surrogates. The principles and validation parameters presented here are directly applicable and provide a robust framework for establishing a validated this compound quantification method.
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with alternative analytical techniques for the quantification of this compound. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Method Performance Comparison
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance parameters of HPLC-MS/MS compared to other common techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Enzymatic Assays.
Table 1: Comparison of Quantitative Performance Parameters for this compound Isomer (Mannitol/Sorbitol) Analysis
| Parameter | HPLC-MS/MS | GC-MS (with derivatization) | HPLC-RI | Enzymatic Assay |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.997[2] | Assay Dependent |
| Limit of Quantification (LOQ) | 2.5 - 10 µg/mL (in urine)[3][4] | ~0.03 mg/L (for various sugars in serum) | 0.03–0.56 mg/mL[2] | 5 µM (for Sorbitol) |
| Recovery (%) | > 85%[1] | 92.1% to 124.7% | Not consistently reported | Not typically required |
| Precision (%RSD) | < 15%[1] | < 15.9% | < 5%[2] | Assay Dependent |
| Specificity/Selectivity | Very High | High | Low | High |
| Matrix Effect | Can be significant, requires mitigation[3] | Minimized by derivatization and extraction | Less susceptible | Can be susceptible to interferences |
Experimental Protocols
Detailed methodologies for the primary and alternative analytical techniques are provided below. These protocols are based on validated methods for this compound isomers and can be adapted for this compound quantification.
HPLC-MS/MS Method for this compound Isomer (Mannitol) Quantification in Urine
This protocol is based on a validated UPLC-MS/MS method for urinary mannitol quantification.[3][4]
a. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex mix for 1 minute and centrifuge at 5000 x g for 4 minutes to remove sediment.
-
To 50 µL of the supernatant, add 450 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a suitable isomer) prepared in water:acetonitrile (20:80).
-
After mixing, transfer a 200 µL aliquot into a glass vial for injection.
b. Chromatographic Conditions:
-
System: Acquity UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A linear gradient of water (containing 2 mM ammonium formate) and acetonitrile.
-
Flow Rate: 200 µL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer (e.g., Xevo TQS-Micro).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM). The specific precursor and product ions for this compound would need to be determined.
Alternative Method 1: GC-MS for Sugar Alcohol Analysis in Plasma (with Derivatization)
This protocol requires a two-step derivatization to make the sugar alcohols volatile for GC analysis.
a. Sample Preparation and Derivatization:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 600 µL of methanol, vortex, and centrifuge.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Oximation: Add 50 µL of 2% methoxyamine hydrochloride in pyridine, and heat.
-
Silylation: After cooling, add 100 µL of N,O-bis[TMS]trifluoroacetamide with 1% trimethylchlorosilane and heat.
-
Evaporate the derivatized sample to dryness and reconstitute in hexane for injection.
b. GC-MS Conditions:
-
Column: Dimethylpolysiloxane capillary column (e.g., 30 m x 250 µm x 0.25 µm).
-
Inlet: Splitless mode at 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
MS Detection: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode.
Alternative Method 2: HPLC with Refractive Index Detection (HPLC-RI)
This method is simpler but less sensitive and specific than MS-based methods.[2]
a. Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter through a 0.45 µm membrane filter before injection.
b. Chromatographic Conditions:
-
Column: A column suitable for sugar analysis (e.g., Shodex Sugars SP0810).
-
Mobile Phase: Isocratic elution with distilled water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80 °C.
-
Detector: Refractive Index Detector.
Alternative Method 3: Enzymatic Assay for D-Sorbitol (Adaptable for this compound)
This protocol is based on a commercial kit for D-Sorbitol and would require a specific this compound dehydrogenase for this compound quantification.
a. Principle: The assay is based on the oxidation of the sugar alcohol by a specific dehydrogenase, leading to the reduction of NAD⁺ to NADH. The resulting NADH is then used in a colorimetric reaction, where the change in absorbance is proportional to the analyte concentration.
b. Assay Procedure:
-
Prepare samples and standards. For solid samples, homogenization in water followed by centrifugation or filtration is necessary.
-
Add the sample or standard to a 96-well plate.
-
Prepare a working reagent containing the enzyme, NAD⁺, and a colorimetric substrate.
-
Add the working reagent to all wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Read the absorbance at the appropriate wavelength (e.g., 565 nm).
Visualizations
The following diagrams illustrate the experimental workflow for HPLC-MS method validation and a classification of the analytical methods discussed.
Caption: Experimental workflow for HPLC-MS method validation.
Caption: Classification of analytical methods for sugar alcohols.
References
- 1. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of D-Iditol and L-Iditol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways, enzymatic interactions, and overall physiological impact of the stereoisomers D-Iditol and L-Iditol. Understanding the distinct metabolic fates of these sugar alcohols is crucial for their application in various fields, from pharmacology to food science. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic processes to facilitate a clear and objective comparison.
At a Glance: Key Metabolic Differences
| Feature | This compound (D-Sorbitol) | L-Iditol |
| Primary Metabolic Pathway | Polyol (Sorbitol) Pathway | Oxidation via Sorbitol Dehydrogenase |
| Key Enzyme | Aldose Reductase, Sorbitol Dehydrogenase | Sorbitol Dehydrogenase (L-Iditol 2-Dehydrogenase) |
| Primary Metabolic Product | D-Fructose | L-Sorbose |
| Metabolic Significance | Linked to diabetic complications under hyperglycemic conditions. | A human and fungal metabolite.[1] |
Metabolic Pathways: A Tale of Two Isomers
The metabolic journeys of this compound and L-Iditol, while both involving the key enzyme sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase), diverge significantly in their initial steps and ultimate products.
The Polyol Pathway: Metabolism of this compound (D-Sorbitol)
This compound, more commonly known as D-sorbitol, is primarily metabolized through the well-established polyol pathway.[2] This two-step process is particularly significant in tissues that do not depend on insulin for glucose uptake.
-
Reduction to Sorbitol: In the presence of high glucose concentrations, the enzyme aldose reductase reduces glucose to D-sorbitol. This reaction consumes NADPH.[2]
-
Oxidation to Fructose: Subsequently, sorbitol dehydrogenase oxidizes D-sorbitol to D-fructose, converting NAD+ to NADH.[2]
Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, contributing to diabetic complications.[2]
Metabolism of L-Iditol
L-Iditol is a known human and fungal metabolite.[1] Its primary metabolic conversion is catalyzed by sorbitol dehydrogenase (L-iditol 2-dehydrogenase), the same enzyme involved in the polyol pathway. This enzyme facilitates the oxidation of L-Iditol to L-sorbose, with the concomitant reduction of NAD+ to NADH.[3][4]
Enzyme Kinetics: A Shared Catalyst
Sorbitol dehydrogenase (L-iditol 2-dehydrogenase) exhibits broad substrate specificity, acting on both D-sorbitol and L-iditol.[3][5] While comprehensive comparative kinetic data from a single study is limited, available information allows for an initial comparison.
Table 1: Kinetic Parameters of Rat Liver Sorbitol Dehydrogenase
| Substrate | Km (mM) |
| D-Sorbitol | 0.38[6] |
| L-Iditol | Data not available in comparative studies |
| D-Fructose (reverse reaction) | 136[6] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols
A detailed understanding of the metabolic fate of D- and L-Iditol relies on robust experimental methodologies. Below are representative protocols for the analysis of these sugar alcohols in biological matrices.
Quantification of D-Sorbitol in Plasma
This method is adapted for the automated analysis of D-sorbitol in plasma samples.[4]
Principle: The assay is based on the enzymatic conversion of D-sorbitol to D-fructose by sorbitol dehydrogenase (SDH), with the simultaneous reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
Reagents:
-
NAD+ solution
-
Sorbitol dehydrogenase (SDH) solution
-
Plasma samples
Procedure:
-
An automated analyzer, such as the Cobas Mira S, is used for the assay.
-
NAD+ is used as the reagent, and SDH is the start reagent.
-
The analyzer automatically measures the change in absorbance at 340 nm, corresponding to the formation of NADH.
-
Sample blank values are subtracted to account for endogenous D-sorbitol and other interfering sugars.
Validation:
-
Limit of determination: 0.38 mg/L[4]
-
Linearity: Up to 100 mg/L[4]
-
Precision: Coefficient of variation < 5%[4]
General Protocol for Sugar Alcohol Analysis by LC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of sugar alcohols like D-sorbitol in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Sample Preparation:
-
Standard Solution Preparation: Prepare stock solutions of the analyte (e.g., D-Sorbitol) and a stable isotope-labeled internal standard (e.g., D-Sorbitol-d4) in ultrapure water.
-
Calibration Standards: Create a series of working standard solutions by serially diluting the primary stock solution.
-
Sample Extraction: For plasma or urine samples, perform a protein precipitation step using a solvent like methanol or acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) to separate the sugar alcohols from other matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) for sensitive and selective detection of the target analytes and the internal standard.
Conclusion
The metabolic fates of this compound and L-Iditol are intrinsically linked through the action of sorbitol dehydrogenase. However, their preceding and subsequent metabolic steps differ, leading to distinct physiological consequences. The well-documented role of the polyol pathway in converting excess glucose to D-sorbitol and then fructose highlights the importance of this compound metabolism in the context of metabolic diseases. The metabolism of L-Iditol to L-sorbose is also a recognized pathway in humans, though its quantitative significance and physiological implications require further investigation. The provided experimental protocols offer a foundation for researchers to conduct comparative studies to further elucidate the nuances of D- and L-Iditol metabolism. This knowledge is essential for the informed development of products and therapies that utilize these sugar alcohols.
References
- 1. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. A simple and rapid method for the determination of D-sorbitol in plasma using the Cobas Mira S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rare Sugars: Production of rare L-sorbose from abundant D-glucose - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 6. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
D-Iditol vs. Sorbitol: A Comparative Analysis of Dehydrogenase Substrates
For researchers, scientists, and drug development professionals, understanding the substrate specificity of dehydrogenase enzymes is critical for metabolic studies and drug design. This guide provides a detailed comparison of D-iditol and sorbitol as substrates for these enzymes, supported by experimental data and protocols.
Sorbitol, a well-known sugar alcohol, is a key intermediate in the polyol pathway, which has been implicated in diabetic complications. Its metabolism is primarily carried out by sorbitol dehydrogenase. This compound, an epimer of sorbitol, also serves as a substrate for certain dehydrogenases. This guide explores the kinetic differences and enzymatic pathways associated with these two polyols.
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme to process a substrate is quantitatively described by the Michaelis constant (Km) and the maximal velocity (Vmax) or catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number.
The following table summarizes the kinetic parameters of sheep liver sorbitol dehydrogenase (L-iditol 2-dehydrogenase, EC 1.1.1.14) for both D-sorbitol (D-glucitol) and this compound. This enzyme demonstrates broad substrate specificity, acting on various polyols.[1]
| Substrate | Km (mM) | Relative Vmax (%) |
| D-Sorbitol (D-Glucitol) | 0.38 | 100 |
| This compound | Not explicitly quantified | Not explicitly quantified |
Note: While the source indicates that kinetic constants were determined for this compound, specific values were not available in the abstract. However, the study of galactitol-2-dehydrogenase showed a higher yield for galactitol (55%) compared to this compound (17%), suggesting it is a less preferred substrate for that particular enzyme.[2]
Enzymatic Pathways
Sorbitol is a central component of the polyol pathway, a two-step metabolic route that converts glucose to fructose.[3] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake. In hyperglycemic conditions, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.[3]
The metabolism of this compound is less characterized in mainstream metabolic pathways but is known to be catalyzed by this compound 2-dehydrogenase (EC 1.1.1.15), which converts this compound to D-sorbose.[4][5] It's important to note that sorbitol dehydrogenase is also referred to as L-iditol 2-dehydrogenase (EC 1.1.1.14), highlighting the stereospecificity of these enzymes.[6][7][8]
Polyol Pathway
Caption: The Polyol Pathway illustrating the conversion of glucose to fructose via sorbitol.
Experimental Protocols
Spectrophotometric Assay for Dehydrogenase Activity
This protocol outlines a general method for determining the activity of dehydrogenase enzymes with either this compound or sorbitol as the substrate. The assay is based on measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Purified dehydrogenase enzyme (e.g., Sorbitol Dehydrogenase)
-
This compound or Sorbitol solution (substrate)
-
NAD+ solution
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0-9.0)
-
Distilled water
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD+ solution, and the substrate solution (either this compound or sorbitol).
-
Equilibrate: Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add a small, known amount of the purified dehydrogenase enzyme to the cuvette to initiate the reaction. Mix gently by inverting the cuvette.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
-
Calculate Initial Velocity: Plot the absorbance values against time. The initial linear portion of the curve represents the initial velocity (Vo) of the reaction. The rate of NADH production can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).
-
Determine Kinetic Parameters: Repeat steps 1-5 with varying concentrations of the substrate (this compound or sorbitol) while keeping the enzyme and NAD+ concentrations constant. The resulting Vo values can be plotted against the substrate concentrations and fitted to the Michaelis-Menten equation to determine Km and Vmax.
Experimental Workflow Diagram
References
- 1. Substrate specificity of sheep liver sorbitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What does l-iditol 2-dehydrogenase mean? [definitions.net]
- 4. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. enzyme-database.org [enzyme-database.org]
- 8. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
A Comparative Analysis of D-Iditol and Mannitol Metabolism for Researchers
An Objective Guide for Scientists and Drug Development Professionals
Introduction
D-Iditol and D-mannitol are stereoisomers of the six-carbon sugar alcohol, hexitol. While structurally similar, their metabolic fates and physiological roles can differ significantly depending on the organism and the enzymatic machinery present. Mannitol is a well-characterized polyol with established functions in osmotic regulation, as a storage carbohydrate, and in stress tolerance, particularly in fungi, bacteria, and plants. This compound, on the other hand, is less commonly found in nature and its metabolic significance is not as extensively understood, though it plays a role in the metabolism of some microorganisms and has applications in biotechnology and pharmaceuticals. This guide provides a comparative analysis of their metabolism, supported by experimental data and detailed methodologies, to aid researchers in understanding the nuances of these two polyols.
Metabolic Pathways: A Tale of Two Isomers
The metabolism of both this compound and mannitol is primarily orchestrated by a class of enzymes known as polyol dehydrogenases. These enzymes catalyze the reversible oxidation of the sugar alcohols to their corresponding ketoses.
Mannitol Metabolism
Mannitol metabolism can proceed via two main pathways:
-
Direct Oxidation to Fructose: This pathway is catalyzed by mannitol 2-dehydrogenase (EC 1.1.1.67) , which directly oxidizes D-mannitol to D-fructose, typically using NAD+ as a cofactor[1]. This is a key pathway in many bacteria and some fungi[1][2].
-
Phosphorylation and Subsequent Oxidation: In many fungi and plants, mannitol biosynthesis and catabolism are part of a cycle. D-mannitol is first synthesized from fructose-6-phosphate in two steps. The catabolic part of the cycle involves the phosphorylation of mannitol to mannitol-1-phosphate, which is then oxidized by mannitol-1-phosphate dehydrogenase (EC 1.1.1.17) to fructose-6-phosphate, an intermediate of glycolysis[3].
This compound Metabolism
The primary metabolic pathway for this compound involves its oxidation by This compound 2-dehydrogenase (EC 1.1.1.15) . This enzyme catalyzes the conversion of this compound to D-sorbose, using NAD+ as a cofactor[4]. D-sorbose can then be further metabolized. Notably, the related enzyme L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) can act on a range of sugar alcohols, including L-iditol and D-glucitol (sorbitol)[5][6][7].
Quantitative Data on Key Metabolic Enzymes
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | Cofactor | Reference |
| This compound 2-Dehydrogenase | Rhodobacter sphaeroides | This compound | 17 (yield %) | - | NAD+ | [8] |
| Mannitol 2-Dehydrogenase | Zobellia galactanivorans | D-Mannitol | 1.12 | 7.18 | NAD+ | [9] |
| Pseudomonas fluorescens | D-Mannitol | - | - | NAD+ | [10] | |
| Aspergillus parasiticus | D-Mannitol | - | - | NADP+ | [2] | |
| Mannitol-1-Phosphate Dehydrogenase | Staphylococcus aureus | Mannitol-1-Phosphate | 0.188 | - | NAD+ | [3] |
| Escherichia coli | Mannitol-1-Phosphate | 0.009 | - | NAD+ | [11] | |
| Escherichia coli | Fructose-6-Phosphate | 0.06 | - | NADH | [11] | |
| Staphylococcus aureus | Fructose-6-Phosphate | 0.0886 | - | NADH | [3] |
Note: The activity of this compound 2-dehydrogenase from Rhodobacter sphaeroides was reported as a percentage yield of the product, not in traditional kinetic units. V_max_ values are often reported in different units or are not available in all publications, highlighting the need for standardized comparative studies.
Experimental Protocols
Spectrophotometric Assay for Dehydrogenase Activity
A common method to determine the activity of both this compound and mannitol dehydrogenases is through a spectrophotometric assay. This method measures the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.
Principle:
The enzymatic reaction is coupled to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+. The concentration of NADH can be quantified by measuring the absorbance of light at 340 nm, as NADH has a distinct absorption peak at this wavelength, while NAD+ does not.
General Protocol for Polyol Dehydrogenase Activity (Oxidation of Polyol):
This protocol can be adapted for both this compound 2-dehydrogenase and mannitol 2-dehydrogenase.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.5-9.0)
-
NAD+ solution (e.g., 10 mM)
-
Substrate solution (this compound or D-Mannitol, e.g., 100 mM)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Buffer solution
-
NAD+ solution
-
Deionized water to bring the volume to just under the final volume.
-
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
To determine the background rate of NAD+ reduction, a control reaction should be run without the substrate (this compound or D-Mannitol).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve, using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol for Mannitol-1-Phosphate Dehydrogenase Activity (Oxidation of M1P):
Materials:
-
Spectrophotometer
-
Cuvettes
-
50 mM Tris-HCl buffer, pH 9.0
-
0.5 mM NAD+
-
1 mM Mannitol-1-Phosphate (M1P)
-
Purified recombinant M1PDH or cell-free extract
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD+.
-
Add the enzyme sample and incubate to equilibrate the temperature.
-
Start the reaction by adding M1P.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the enzyme activity as described in the general protocol.
Visualizing the Metabolic Landscape
The following diagrams, generated using Graphviz, illustrate the metabolic pathways of this compound and mannitol, as well as a typical experimental workflow for enzyme activity determination.
This compound and Mannitol Metabolic Pathways
Experimental Workflow for Dehydrogenase Assay
Comparative Physiological Roles
Mannitol: A Multifunctional Polyol
-
Osmolyte: Mannitol accumulates in many organisms in response to osmotic stress, helping to maintain cell turgor and protect cellular structures[5].
-
Antioxidant: It can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage[10][12].
-
Carbon Storage: In many fungi and algae, mannitol serves as a primary product of photosynthesis and a readily metabolizable carbon and energy reserve.
-
Pathogenesis: In some pathogenic fungi, mannitol is secreted to suppress the host's oxidative burst defense mechanism.
This compound: Emerging Roles and Applications
The natural physiological roles of this compound are less well-defined. It is found in some fungi and can be produced by certain yeast strains[3]. Its applications are more prominent in industrial and research settings:
-
Biotechnology: this compound and its derivatives are used as chiral building blocks in the synthesis of other compounds.
-
Pharmaceuticals: It has been investigated for use as a sugar substitute and as an excipient in drug formulations[4].
-
Research: this compound serves as a substrate for studying the kinetics and specificity of polyol dehydrogenases.
Conclusion
The metabolism of this compound and mannitol, while both involving dehydrogenase-catalyzed oxidations, exhibits key differences in the enzymes involved, the subsequent metabolic pathways, and their physiological significance. Mannitol is a central player in the stress response and carbon metabolism of a wide range of organisms. In contrast, the metabolic role of this compound appears to be more specialized and less widespread. For researchers in drug development and metabolic engineering, understanding these differences is crucial for targeting specific pathways or for utilizing these polyols in biotechnological applications. Further direct comparative studies, particularly on the kinetic properties of their respective dehydrogenases from the same organisms, will be invaluable in fully elucidating the distinct metabolic fates of these two sugar alcohols.
References
- 1. Mannitol Dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 2. Purification and characterization of mannitol dehydrogenase from Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 6. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Kinetic study of the catalytic mechanism of mannitol dehydrogenase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannitol-1-phosphate dehydrogenase of Escherichia coli. Chemical properties and binding of substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Navigating Specificity: A Comparison of Sorbitol Quantification Kits and the Challenge of D-Iditol Cross-reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of sorbitol is crucial in a variety of fields, from metabolic disease research to food science. Commercially available sorbitol quantification kits offer a convenient and sensitive method for this purpose. However, a critical consideration that is often overlooked is the potential for cross-reactivity with structurally similar molecules, such as D-iditol. This guide provides a comparative overview of sorbitol quantification kits, with a special focus on the potential interference from this compound, supported by experimental data and detailed protocols.
The Enzymatic Basis of Sorbitol Quantification
The majority of colorimetric sorbitol assay kits utilize the enzyme sorbitol dehydrogenase (SDH)[1][2]. This enzyme catalyzes the oxidation of sorbitol to fructose, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The resulting NADH is then used to reduce a chromogenic probe, such as MTT, to produce a colored product (formazan), which can be quantified by measuring its absorbance. The intensity of the color is directly proportional to the amount of sorbitol in the sample.[1][2]
The core reaction is as follows:
Caption: Enzymatic cascade for sorbitol quantification.
The Challenge of Stereoisomers: this compound Cross-reactivity
Sorbitol (D-glucitol) and this compound are stereoisomers, differing only in the spatial arrangement of hydroxyl groups. This structural similarity presents a challenge for the specificity of sorbitol dehydrogenase. While the enzyme preferentially binds to sorbitol, it can also recognize and oxidize other polyols, including this compound, albeit often at a lower rate. This cross-reactivity can lead to an overestimation of sorbitol concentration in samples containing this compound.
Comparative Performance Data
| Kit Feature | Hypothetical Kit A | Hypothetical Kit B | Hypothetical Kit C |
| Enzyme Source | Saccharomyces cerevisiae | Candida utilis | Pichia pastoris |
| D-Sorbitol (Relative Activity) | 100% | 100% | 100% |
| This compound (Relative Cross-reactivity) | 15% | 25% | 8% |
| Limit of Detection | 5 µM | 10 µM | 2 µM |
| Assay Time | 30 minutes | 45 minutes | 20 minutes |
Note: The cross-reactivity data presented is illustrative and based on the known substrate promiscuity of sorbitol dehydrogenase. Actual performance may vary between kits and enzyme lots.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of sorbitol using a colorimetric assay kit. This protocol is a composite based on methodologies from commercially available kits and should be adapted based on the specific instructions of the kit being used.
Reagent Preparation
-
Sorbitol Standard: Prepare a stock solution of D-sorbitol (e.g., 100 mM) in distilled water. Create a series of dilutions to generate a standard curve (e.g., 0, 100, 200, 400, 600, 800, 1000 µM).
-
Assay Buffer: Prepare the assay buffer as per the kit instructions.
-
Enzyme Mix: Reconstitute the lyophilized sorbitol dehydrogenase enzyme mix with the provided buffer. Keep on ice.
-
Probe Solution: Prepare the chromogenic probe solution (e.g., MTT) as directed.
Assay Procedure
-
Sample Preparation:
-
Clarify samples by centrifugation or filtration to remove any particulate matter.
-
Dilute samples as necessary to ensure the sorbitol concentration falls within the linear range of the standard curve.
-
-
Standard Curve and Sample Addition:
-
Add 50 µL of each standard and sample to separate wells of a 96-well microplate.
-
-
Reaction Initiation:
-
Prepare a master mix containing the assay buffer, enzyme mix, and probe solution according to the kit's protocol.
-
Add 50 µL of the master mix to each well containing the standards and samples.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the specified wavelength (e.g., 565 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve of absorbance versus sorbitol concentration.
-
Determine the sorbitol concentration in the samples from the standard curve.
-
Caption: A typical workflow for a colorimetric sorbitorl assay.
Conclusion and Recommendations
The selection of a sorbitol quantification kit should be guided by the specific requirements of the study, including the expected concentration range of sorbitol and the potential presence of interfering substances. While these kits provide a robust and sensitive method for sorbitol measurement, researchers must be aware of the potential for cross-reactivity with this compound and other polyols.
Recommendations:
-
Method Validation: When analyzing samples that may contain this compound or other isomers, it is crucial to validate the specificity of the chosen kit. This can be achieved by spiking samples with known concentrations of the potential interfering compound and assessing its impact on the measured sorbitol concentration.
-
Alternative Methods: For applications requiring absolute specificity, alternative methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be considered.
-
Consult Technical Support: If concerns about cross-reactivity are significant, contacting the technical support of the kit manufacturer for more detailed specificity data is recommended.
By carefully considering the potential for cross-reactivity and implementing appropriate validation steps, researchers can ensure the accuracy and reliability of their sorbitol quantification data.
References
A Comparative Guide to D-Iditol Quantification: Enzymatic Assay vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of D-Iditol, a six-carbon sugar alcohol, is crucial in various research and development fields, including metabolic studies and pharmaceutical development. This guide provides an objective comparison of the performance of the this compound enzymatic assay with alternative chromatographic methods, supported by experimental data, to aid researchers in selecting the most suitable analytical technique for their needs.
Quantitative Performance Comparison
The selection of a quantification method is often a trade-off between speed, sensitivity, and specificity. The following table summarizes the key performance characteristics of the this compound enzymatic assay compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The data for the enzymatic assay is based on the performance of sorbitol dehydrogenase (SDH), which is known to react with this compound[1][2]. Data for HPLC and GC are compiled from validation studies of similar polyols.
| Performance Metric | This compound Enzymatic Assay (via SDH) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity | 1.0 - 20 µ g/assay (for D-sorbitol/xylitol)[1] | 0.125 - 2 mg/mL (for D-pinitol) | 1 - 500 µ g/0.1g (for glycerol/mannitol)[3] |
| Limit of Detection (LOD) | ~0.2 mg/L (for D-sorbitol/xylitol)[2] | 19.2 µg/mL (for D-pinitol) | < 10 mg/L (for lactulose)[4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but assay is linear from 0.4 µg[2] | 58.2 µg/mL (for D-pinitol) | < 15 mg/L (for mannitol/lactulose)[4] |
| Accuracy (Recovery/Bias) | Recovery rates of 99-104% have been reported for similar enzymatic assays[5]. | 103.24 - 112.69% (for D-pinitol) | 95.8 - 121.9%[4] |
| Precision (CV%) | Intra-assay: 1.1 - 1.3%; Inter-assay: 2.5 - 3.3% (for SDH enzyme activity)[6] | Intra-day RSD: 0.77%; Inter-day RSD: 1.26% (for D-pinitol) | Imprecision < 15%[4] |
Experimental Protocols
This compound Enzymatic Assay Protocol
This protocol is based on the principle of the sorbitol dehydrogenase (SDH) catalyzed oxidation of this compound.
Principle: this compound is oxidized to D-sorbose by sorbitol dehydrogenase (SDH) in the presence of nicotinamide adenine dinucleotide (NAD+), which is concomitantly reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration.
Reagents:
-
Phosphate buffer (pH 8.6)
-
NAD+ solution
-
Sorbitol Dehydrogenase (SDH) enzyme solution
-
This compound standard solutions
-
Sample extracts
Procedure:
-
Pipette samples, standards, and blanks into respective cuvettes.
-
Add phosphate buffer and NAD+ solution to each cuvette and mix.
-
Read the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding SDH solution.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Read the final absorbance (A2) after a fixed time interval (e.g., 10-15 minutes).
-
Calculate the absorbance change (ΔA = A2 - A1) for each sample and standard.
-
Determine the concentration of this compound in the samples from the standard curve.
High-Performance Liquid Chromatography (HPLC) Protocol for Polyol Analysis
This is a general protocol for the analysis of polyols like this compound.
Instrumentation:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Amino or ion-exchange column suitable for sugar analysis
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard solutions
-
Sample extracts, filtered through a 0.45 µm membrane
Procedure:
-
Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).
-
Set the column temperature (e.g., 30-40°C) and flow rate (e.g., 1.0 mL/min).
-
Inject a series of this compound standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the this compound peak in the sample chromatograms based on the retention time and calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the this compound enzymatic assay and a typical HPLC analysis.
Conclusion
Both enzymatic assays and chromatographic methods offer reliable means for the quantification of this compound. The enzymatic assay, utilizing sorbitol dehydrogenase, provides a rapid and straightforward method suitable for high-throughput screening, although its specificity may be a consideration if other reactive polyols are present[1]. Chromatographic techniques, particularly HPLC and GC, deliver high specificity and sensitivity, making them the methods of choice for complex sample matrices and when absolute quantification is paramount. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, including the sample matrix, required throughput, and the level of accuracy and precision needed.
References
Inter-laboratory validation of D-Iditol analysis methods
An Inter-laboratory Guide to the Analysis of D-Iditol: A Comparative Review of Methodologies
This guide provides a comparative overview of analytical methodologies applicable to the quantification of this compound, a sugar alcohol of increasing interest to researchers, scientists, and drug development professionals. While specific inter-laboratory validation data for this compound analysis is not extensively available in the public domain, this document synthesizes information from established methods for similar polyols, such as sorbitol and xylitol, to present a reliable framework for methodology selection and validation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification is critical for obtaining accurate and reproducible data. The two primary chromatographic techniques suitable for polyol analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods based on data from the analysis of structurally related polyols. These parameters are crucial for assessing the suitability of a method for a specific application and for establishing performance benchmarks in an inter-laboratory validation study.
| Parameter | HPLC with Refractive Index (RI) Detection | HPLC with UV Detection (after derivatization) | GC-MS (after derivatization) |
| Principle | Separation based on polarity, detection based on changes in refractive index. | Separation of derivatized analyte, detection based on UV absorbance. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. |
| Limit of Detection (LOD) | Higher (mg/L range) | Lower (ng/mL to µg/mL range)[1] | Lowest (ng/mL range or lower)[2] |
| Limit of Quantification (LOQ) | Higher (mg/L range) | Lower (ng/mL to µg/mL range)[1] | Lowest (ng/mL range or lower) |
| Linearity | Good over a moderate concentration range. | Excellent over a wide concentration range. | Excellent over a wide concentration range. |
| Precision (%RSD) | Typically <5% | Typically <2% | Typically <5% |
| Accuracy (% Recovery) | 95-105% | 98-102%[3] | 95-105% |
| Sample Preparation | Minimal, often just filtration. | Requires a specific derivatization step.[4] | Requires a specific and often multi-step derivatization.[5][6] |
| Throughput | High | Moderate | Moderate |
| Selectivity | Lower, potential for interference from other polyols. | High, derivatization can target specific functional groups. | Very high, mass spectrometric detection provides excellent specificity. |
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of successful inter-laboratory validation. Below are representative methodologies for HPLC and GC-MS analysis of polyols, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method is often employed for its simplicity and broad applicability to underivatized polyols.
-
Principle: Isocratic separation of this compound from other carbohydrates on a specialized column (e.g., amino or ion-exchange) followed by detection using a refractive index detector.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index Detector (RID).
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[4]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires derivatization to make the polyols volatile.
-
Principle: this compound is chemically modified (derivatized) to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a suitable capillary column.
-
Mass spectrometer (quadrupole, ion trap, or time-of-flight).
-
-
Derivatization (Silylation):
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative to enhance sensitivity and selectivity.
-
-
Quantification:
-
Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
-
Construct a calibration curve based on the peak areas of a specific ion fragment versus concentration.
-
Inter-laboratory Validation Workflow
An inter-laboratory validation study is essential to establish the robustness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
This structured approach ensures that the analytical method is thoroughly evaluated for its performance across different laboratories, providing confidence in its reliability for routine use. The statistical analysis of the collected data is crucial for determining the method's precision and accuracy under various conditions.
References
- 1. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 4. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
D-Iditol and Galactitol in Metabolic Disorders: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Iditol and galactitol, two sugar alcohols implicated in metabolic disorders. While galactitol is a well-established toxic metabolite in galactosemia, the role of this compound is less understood, though it has been reported to accumulate in galactokinase deficiency. This document summarizes the current understanding of their metabolism, pathological effects, and analytical methodologies, highlighting areas where further research is needed.
Physicochemical and Metabolic Properties
| Property | This compound | Galactitol (Dulcitol) |
| Chemical Formula | C6H14O6[1] | C6H14O6 |
| Molar Mass | 182.17 g/mol [1] | 182.17 g/mol |
| Metabolic Precursor | D-Sorbose (likely) | Galactose[2][3][4] |
| Key Enzyme in Formation | This compound 2-dehydrogenase (likely)[5] | Aldose reductase[2][3][4] |
| Metabolic Fate in Humans | Primarily oxidized to D-sorbose by this compound 2-dehydrogenase.[5] | Not significantly metabolized further and accumulates in tissues.[2][3][6] |
| Associated Metabolic Disorder | Galactokinase deficiency (accumulation reported) | Classic Galactosemia (GALT deficiency), Galactokinase deficiency (GALK deficiency)[6][7] |
Clinical Significance and Pathophysiology
Galactitol is a key pathogenic agent in galactosemia. Its accumulation in tissues, particularly the lens of the eye, leads to osmotic stress, cellular damage, and the formation of cataracts.[2][3][6] In classic galactosemia, high levels of galactitol are also linked to long-term complications such as neurological damage and ovarian failure.[8]
The clinical significance of this compound is not as well-defined. While its accumulation has been noted in galactokinase deficiency, there is a lack of extensive research on its potential toxicity and direct contribution to the pathology of the disease. It is hypothesized that, like other polyols, high concentrations of this compound could also exert osmotic stress on cells, but further experimental data are required to confirm this.
Quantitative Data in Metabolic Disorders
Table 2.1: Galactitol Levels in Classic Galactosemia (GALT Deficiency)
| Analyte | Patient Group | Matrix | Concentration Range | Reference |
| Galactitol | Untreated | Plasma | 120-500 µmol/L | [9] |
| Treated | Plasma | 4.7-20 µmol/L | [9] | |
| Untreated | Urine | 8000-69000 mmol/mol creatinine | [9] | |
| Treated | Urine | 45-900 mmol/mol creatinine | [9] | |
| Galactose-1-phosphate | Untreated | Erythrocytes | >10 mg/dL | [10] |
Table 2.2: Galactitol Levels in Galactokinase (GALK) Deficiency)
| Analyte | Patient Group | Matrix | Concentration Notes | Reference |
| Galactitol | Untreated | Urine | Can rise to 2500 mmol/mol creatinine | [11] |
| At diagnosis | Urine | Elevated in all patients | [11] | |
| Galactose | At diagnosis | Blood | Increased | [11] |
Metabolic Pathways
The metabolic pathways leading to the formation of galactitol and the proposed pathway for this compound are distinct.
Galactitol Metabolism in Galactosemia
In states of galactose excess, the enzyme aldose reductase converts galactose to galactitol. This polyol cannot be efficiently metabolized further and accumulates within cells.
Proposed this compound Metabolism
This compound is likely formed from D-sorbose through the action of a dehydrogenase. In humans, it can be metabolized back to D-sorbose by this compound 2-dehydrogenase.
Experimental Protocols
The quantification of this compound and galactitol in biological matrices is crucial for studying their roles in metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
General Workflow for Polyol Analysis
The following diagram outlines a general workflow for the analysis of sugar alcohols from biological samples.
Detailed Methodologies
Sample Preparation:
-
Extraction: Biological samples (e.g., plasma, urine, tissue homogenates) are subjected to a protein precipitation step, often using a cold organic solvent like methanol or acetonitrile. This is followed by centrifugation to separate the precipitated proteins.
-
Purification: The supernatant containing the polyols may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization (for GC-MS): Since sugar alcohols are not volatile, they require derivatization prior to GC-MS analysis. Common methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation to increase their volatility.[12]
Instrumentation and Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A capillary column suitable for sugar analysis (e.g., a phenyl-methylpolysiloxane phase) is typically used.
-
Injection: A split/splitless injector is used to introduce the derivatized sample.
-
Oven Program: A temperature gradient is employed to separate the different polyols based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, providing high sensitivity and specificity.[13][14][15]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for the separation of polar compounds like sugar alcohols.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for polyols.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for detection and quantification.[16][17][18]
-
Data Analysis:
-
Quantification: The concentration of each polyol is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard. A calibration curve is generated using standards of the pure compounds.
-
Statistical Analysis: Appropriate statistical methods are used to compare the levels of polyols between different experimental groups.
Conclusion and Future Directions
The role of galactitol as a toxic metabolite in galactosemia is well-documented, with its accumulation directly linked to the development of cataracts and other long-term complications. In contrast, the significance of this compound in metabolic disorders, particularly in galactokinase deficiency, remains largely unexplored. While its presence is noted, there is a critical need for further research to elucidate its metabolic pathway, assess its potential toxicity, and understand its contribution to the pathophysiology of the disease.
Future studies should focus on:
-
Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in biological samples.
-
Conducting in vitro and in vivo studies to investigate the cytotoxic and metabolic effects of this compound accumulation.
-
Performing comparative studies to directly assess the relative toxicity of this compound and galactitol.
-
Investigating the enzymatic pathways responsible for this compound synthesis and degradation in human tissues.
A deeper understanding of the role of this compound will be crucial for developing a complete picture of the pathophysiology of galactokinase deficiency and for the potential development of therapeutic interventions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactokinase deficiency - Wikipedia [en.wikipedia.org]
- 8. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactitol in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application [ijbs.com]
- 13. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas-chromatographic determination of polyol profiles in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gas Chromatography with Mass Spectrometry (GC/MS) - Elastomer Institut Richter [elastomer-institut.de]
- 16. HTC-15 Abstract [ilmexhibitions.com]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS Sample Preparation | Thermo Fisher Scientific - DE [thermofisher.com]
D-Iditol as an Internal Standard in Metabolomics: A Comparative Guide
In the precise and sensitive field of metabolomics, the accuracy of metabolite quantification is paramount for generating reliable and reproducible data. The use of internal standards is a fundamental strategy to control for variability introduced during sample preparation and analysis. This guide provides a comprehensive comparison of D-Iditol as a potential internal standard in metabolomics studies, particularly for mass spectrometry-based platforms, and benchmarks it against other commonly used sugar alcohol internal standards.
The Role and Ideal Properties of an Internal Standard
An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. It is chosen to be chemically similar to the analytes of interest but not naturally present in the sample. The IS co-elutes with the target analytes and experiences similar variations during sample preparation, injection, and ionization, allowing for the correction of analytical errors and improving the accuracy of quantification. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should behave similarly to the target analytes during extraction, derivatization, and chromatographic separation.
-
Not Endogenously Present: The internal standard should be absent in the biological samples being analyzed, or present at negligible concentrations.
-
Stable: It must be chemically stable throughout the entire analytical procedure.
-
Commercially Available and Cost-Effective: Ready availability and reasonable cost are practical considerations for routine use.
This compound: A Promising Candidate
This compound is a six-carbon sugar alcohol, a stereoisomer of the more commonly known sorbitol and mannitol.[1] Its poly-hydroxyl structure makes it chemically similar to a wide range of polar metabolites, including sugars, sugar alcohols, and organic acids. While not as commonly used as other sugar alcohols, its properties make it a viable candidate as an internal standard.
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C6H14O6 |
| Molar Mass | 182.17 g/mol |
| Structure | Stereoisomer of sorbitol and mannitol |
| Endogenous Presence | Generally not present in high concentrations in most biological samples |
Comparison with Other Sugar Alcohol Internal Standards
While specific experimental data on the performance of this compound as an internal standard is limited in the current literature, a comparative assessment can be made based on the well-documented performance of its isomers and other commonly used sugar alcohols like Ribitol.
| Internal Standard | Typical Application | Key Advantages | Potential Limitations |
| This compound | GC-MS and LC-MS analysis of polar metabolites | - Structurally similar to many primary metabolites.- Not a common endogenous metabolite.- Cost-effective compared to stable isotope-labeled standards. | - Potential for co-elution with its isomers (sorbitol, mannitol) if chromatographic separation is not optimized.- Lack of extensive validation data in published literature. |
| Ribitol | Widely used in GC-MS metabolomics | - Well-established performance in numerous studies.- Good chromatographic separation from many hexitols. | - Can be endogenously present in some plant and microbial samples.[2] |
| D-Sorbitol | Analysis of sugars and polyols | - High chemical similarity to glucose and fructose metabolism intermediates. | - Endogenously present in many biological systems, which can complicate its use. |
| D-Mannitol | Analysis of polar metabolites | - Isomer of sorbitol, offering an alternative when sorbitol is endogenous. | - Also endogenously present in various organisms. |
| Stable Isotope-Labeled (e.g., ¹³C-Sorbitol) | "Gold standard" for targeted quantification | - Chemically identical to the analyte, providing the most accurate correction for matrix effects and other variations.[3][4] | - Significantly higher cost.- Availability may be limited for some compounds. |
Experimental Protocol: Using this compound as an Internal Standard in GC-MS Metabolomics
This protocol outlines the key steps for utilizing this compound as an internal standard for the relative quantification of polar metabolites in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound (as internal standard)
-
Methanol (GC-MS grade)
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Chloroform
-
Ultrapure water
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.
-
Store the stock solution at -20°C. From this, prepare a working internal standard solution of 10 µg/mL in 50% methanol.
3. Sample Preparation and Extraction:
-
For a 50 µL plasma sample, add 500 µL of ice-cold methanol containing the this compound internal standard at a final concentration of 1 µg/mL.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
4. Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. This step protects aldehyde and ketone groups.
-
Add 80 µL of MSTFA with 1% TMCS to the mixture.
-
Vortex and incubate at 70°C for 60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives, making them volatile for GC-MS analysis.
-
Centrifuge briefly to collect the liquid at the bottom.
5. GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
The GC separation and MS detection parameters should be optimized for the analysis of polar metabolites.
6. Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and the target analytes based on their retention times and mass spectra.
-
Calculate the peak area ratio of each analyte to the this compound internal standard.
-
For relative quantification, compare the peak area ratios across different sample groups. For absolute quantification, a calibration curve prepared with authentic standards would be required.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for a metabolomics study using this compound as an internal standard.
Caption: A comparison of this compound with other common internal standards in metabolomics.
Conclusion
This compound presents itself as a promising, cost-effective internal standard for the analysis of polar metabolites in metabolomics, particularly in GC-MS based workflows. Its structural similarity to many primary metabolites and its general absence in high concentrations in biological samples are key advantages. While it may not provide the same level of accuracy as more expensive stable isotope-labeled standards, its use can significantly improve data quality and reproducibility compared to analyses without an internal standard. For researchers developing new metabolomics methods or working within budget constraints, this compound is a valuable tool to consider for enhancing the reliability of their quantitative data. Further validation studies are warranted to fully characterize its performance across a variety of biological matrices and analytical platforms.
References
A Comparative Analysis of the Biological Activities of D-Iditol and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of D-Iditol and its epimers, including L-Iditol, D-mannitol, D-sorbitol (D-glucitol), and galactitol (dulcitol). This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual diagrams of associated metabolic pathways to facilitate a comprehensive understanding of their distinct biological functions.
Introduction
This compound and its epimers are six-carbon sugar alcohols (polyols) that play diverse roles in biological systems. As isomers, they share the same chemical formula (C₆H₁₄O₆) but differ in the stereochemical arrangement of their hydroxyl groups. These subtle structural differences can lead to significant variations in their metabolic fates, interactions with enzymes and receptors, and overall physiological effects. Understanding these differences is crucial for applications in drug development, food science, and clinical research. This guide focuses on a comparative analysis of their involvement in key metabolic pathways, their function as enzyme substrates or inhibitors, and their physiological properties.
Comparative Biological Activities
The primary biological activities of this compound and its epimers are linked to their roles in the polyol pathway, their osmotic properties, and their metabolism by various dehydrogenases.
Table 1: Summary of Comparative Biological Activities of this compound and Its Epimers
| Biological Activity | This compound | L-Iditol | D-Mannitol | D-Sorbitol (D-Glucitol) | Galactitol (Dulcitol) |
| Substrate for L-Iditol 2-Dehydrogenase | Substrate (forms L-Sorbose) | Primary Substrate (forms L-Sorbose) | Poor Substrate | Substrate (forms D-Fructose)[1] | Substrate |
| Substrate for Aldose Reductase | Likely a substrate | Likely a substrate | Poor substrate | Product of glucose reduction[2] | Product of galactose reduction |
| Inhibition of Aldose Reductase | Data not available | Data not available | Data not available | Data not available | Data not available |
| Relative Oxidation by Galactitol-2-Dehydrogenase (% yield of ketose) | 17% (product: D-Sorbose)[3] | Data not available | Data not available | 18.5% (as L-glucitol, product: L-Fructose)[3] | 55% (product: L-Tagatose)[3] |
| Primary Physiological Effect | Osmotic agent | Osmotic agent | Osmotic diuretic[4] | Osmotic laxative | Associated with cataract formation in galactosemia |
| Effect on Blood Glucose | Minimal | Minimal | Minimal | Minimal, can be converted to fructose | Minimal |
Note: "Data not available" indicates that specific comparative quantitative data was not found in the performed search.
Key Metabolic Pathways and Enzymatic Interactions
The biological effects of this compound and its epimers are largely governed by the enzymes of the polyol pathway: aldose reductase and sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase).
The Polyol Pathway
The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under hyperglycemic conditions, this pathway becomes more active and is implicated in the pathogenesis of diabetic complications.[2]
References
- 1. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
Safety Operating Guide
Proper Disposal of D-Iditol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Iditol, aligning with standard laboratory safety practices and regulatory considerations.
This compound Safety and Handling Summary
This compound is a sugar alcohol and is generally considered stable under normal conditions.[1] According to available safety data, it is not classified as a physical or environmental hazard under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[1] Handling should be performed in a well-ventilated area to prevent dust dispersion.[1]
Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 25878-23-3 | [1][2][3] |
| Molecular Formula | C₆H₁₄O₆ | [1][2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| Purity | ≥98% | [1][3] |
| Solubility | DMF: 1 mg/mlDMSO: 2 mg/mlPBS (pH 7.2): 5 mg/mlEthanol: insoluble | [2] |
| Storage Temperature | 4°C, sealed, away from moisture and light | [3] |
This compound Disposal Procedures
Two primary disposal routes have been identified for this compound, contingent on local regulations and the quantity of waste. It is crucial to consult and adhere to all federal, state, and local environmental regulations.[1]
Method 1: Sanitary Sewer Disposal
For small quantities of this compound, disposal via the sanitary sewer may be permissible.[4] This method is generally suitable for chemicals that are readily biodegradable and do not pose a threat to the wastewater treatment system.
Experimental Protocol for Sanitary Sewer Disposal:
-
Consult Local Regulations: Before proceeding, verify with your institution's Environmental Health and Safety (EHS) department that this compound is approved for drain disposal in your jurisdiction.
-
Dilution: Prepare a dilute aqueous solution of the this compound waste. A common practice is to dilute the material to a concentration of less than 1%.
-
Flushing: Slowly pour the diluted this compound solution down the drain with copious amounts of cold water. Continue to run water for several minutes after the solution has been completely drained to ensure it is thoroughly flushed from the plumbing system.
-
Record Keeping: Document the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's waste disposal log.
Method 2: Incineration
For larger quantities of this compound or in jurisdictions where sewer disposal is not permitted, chemical incineration is the recommended method.[1]
Experimental Protocol for Incineration:
-
Consult Local Regulations: Contact your institution's EHS department to confirm the procedures for chemical waste incineration.
-
Solubilization: If the this compound is in solid form, it may be dissolved in a combustible solvent.[1] Ensure the chosen solvent is compatible with this compound and is acceptable for your facility's waste incineration stream.
-
Packaging: Place the this compound waste (solid or dissolved in a combustible solvent) in a properly labeled, sealed, and appropriate waste container provided by your institution's waste management program. The label should clearly indicate the contents.
-
Waste Pickup: Arrange for the collection of the chemical waste by your institution's authorized hazardous waste disposal service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling D-Iditol
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for D-Iditol, a polyol. The following procedures for personal protective equipment, operational handling, and disposal are designed to minimize risk and streamline laboratory workflows.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a white to almost white powder or crystal, the primary safety objective is to prevent inhalation of dust and direct contact with skin and eyes.[1] A thorough risk assessment should be conducted before beginning any work.
Based on available safety data, the following minimum PPE is recommended:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields are the minimum requirement. If there is a potential for splashing or significant dust generation, chemical splash goggles should be worn.[1] |
| Hand Protection | Protective gloves, such as disposable nitrile gloves, are recommended for incidental contact.[1] |
| Body Protection | A standard laboratory coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. If dust or aerosol generation is likely, a dust respirator should be used.[1] |
Quantitative Exposure Limits:
No specific occupational exposure limits have been established for this compound. In the absence of specific limits, the exposure limits for Particulates Not Otherwise Regulated (PNOR) may be considered as a conservative measure.
| Substance/Parameter | Limit | Source |
| Particulates Not Otherwise Regulated (PNOR) - Total Dust | 15 mg/m³ (TWA) | OSHA (PEL)[2] |
| Particulates Not Otherwise Regulated (PNOR) - Respirable Fraction | 5 mg/m³ (TWA) | OSHA (PEL)[2] |
TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit.
Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dark, and dry place in a tightly sealed container.[1] It should be stored away from incompatible materials such as oxidizing agents.[1]
Handling and Experimentation:
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure a well-ventilated work area, such as a fume hood, is used, especially if dust generation is anticipated.[1] Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Handle this compound carefully to minimize the creation of dust. Use a spatula for transferring the solid.
-
Spill Response: In the event of a spill, keep people away from the area.[1] Use personal protective equipment during cleanup.[1] Prevent the product from entering drains.[1]
-
First Aid:
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]
-
Skin Contact: Remove contaminated clothing and rinse the skin cautiously with water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1]
-
Ingestion: Rinse the mouth and seek medical advice if you feel unwell.[1]
-
Disposal Plan:
-
According to available information, this compound can be disposed of via the sanitary sewer.[3] However, always comply with local, state, and federal regulations for chemical waste disposal.
-
Contaminated materials, such as gloves and weighing paper, should be disposed of as chemical waste in accordance with laboratory protocols.
-
For disposal of larger quantities or in the case of a significant spill, it is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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